Iomazenil
説明
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
potential benzodiazepine receptor imaging tracer for SPECT; structure given in first source; RN given refers to 123I-labeled cpd; RN for unlabeled cpd not avail 10/90
特性
IUPAC Name |
ethyl 7-iodo-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIZVHMAECRUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048774 | |
| Record name | Iomazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127985-21-1 | |
| Record name | Iomazenil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iomazenil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iomazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOMAZENIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DVX185FLQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Iomazenil's Mechanism of Action on GABA-A Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iomazenil, a benzodiazepine (B76468) analogue, serves as a critical tool in neuroscience research and clinical imaging. This technical guide provides a comprehensive overview of its mechanism of action at the γ-aminobutyric acid type A (GABA-A) receptor. This compound acts as both an antagonist and a partial inverse agonist at the benzodiazepine binding site, allowing for the in vivo visualization and quantification of GABA-A receptor density and distribution. This document details its binding affinities, functional effects, and the experimental protocols utilized to elucidate its pharmacodynamics.
Introduction
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its function is allosterically modulated by a variety of pharmacological agents, including benzodiazepines. This compound (also known as Ro16-0154) is a structural analogue of the benzodiazepine antagonist flumazenil.[1][2] It exhibits high affinity and selectivity for the benzodiazepine binding site on the GABA-A receptor.[3] This property, combined with its ability to be radiolabeled with isotopes such as Iodine-123 ([¹²³I]) and Carbon-11 ([¹¹C]), has established this compound as a key radiotracer for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging.[4] These imaging techniques enable the non-invasive study of GABA-A receptor distribution and density in various neurological and psychiatric disorders.[5]
Molecular Mechanism of Action
This compound exerts its effects by binding to the benzodiazepine site located at the interface of the α and γ subunits of the GABA-A receptor.[6] Its mechanism is multifaceted, characterized by two primary actions:
-
Antagonism: this compound competitively blocks the binding of benzodiazepine agonists (e.g., diazepam) to the receptor, thereby preventing their positive allosteric modulation of GABA's effect. In this role, it does not by itself significantly alter the basal activity of the receptor.
-
Partial Inverse Agonism: In addition to its antagonist properties, this compound can also act as a partial inverse agonist.[2][3] This means it can reduce the constitutive activity of the GABA-A receptor, leading to a decrease in the baseline chloride ion influx that occurs even in the absence of GABA. This action is opposite to that of benzodiazepine agonists, which enhance the chloride current.[3]
The binding of this compound to the benzodiazepine site allosterically modulates the receptor's conformation, influencing the binding of GABA and the subsequent flow of chloride ions. As a partial inverse agonist, it is thought to stabilize a less active conformation of the receptor.
Signaling Pathway
The interaction of this compound with the GABA-A receptor directly impacts the neuronal membrane potential. The following diagram illustrates the core signaling pathway.
Caption: this compound's interaction with the GABA-A receptor benzodiazepine site.
Quantitative Data
The binding affinity of this compound for the benzodiazepine site on the GABA-A receptor has been quantified in various studies.
| Parameter | Value | Species/Tissue | Method | Reference |
| Kd | 0.5 nM | Not specified | Radioligand Binding | [3] |
| in vivo KD | 0.59 ± 0.09 nM | Baboon Brain | SPECT | [7] |
| Bmax | 68 - 126 nM | Baboon Brain (various regions) | SPECT | [7] |
Experimental Protocols
The mechanism of action of this compound has been investigated using several key experimental techniques.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd or Ki) and density (Bmax) of this compound binding to GABA-A receptors.
Methodology:
-
Membrane Preparation:
-
Brain tissue (e.g., rat cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes containing the GABA-A receptors.
-
The pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.
-
The final membrane preparation is resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with increasing concentrations of radiolabeled this compound (e.g., [³H]-Iomazenil or [¹²⁵I]-Iomazenil).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., flumazenil).
-
For competition assays to determine the Ki of this compound, a fixed concentration of a radiolabeled ligand (e.g., [³H]-flumazenil) is incubated with the membranes in the presence of increasing concentrations of non-radiolabeled this compound.
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Saturation binding data are analyzed using non-linear regression to determine Kd and Bmax.
-
Competition binding data are analyzed to determine the IC₅₀, which is then converted to Ki using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand binding assay to study this compound.
Electrophysiology (Patch-Clamp)
Patch-clamp electrophysiology is used to measure the functional effects of this compound on the GABA-A receptor-mediated ion currents.
Methodology:
-
Cell Preparation:
-
Primary neurons or cell lines (e.g., HEK293 cells) expressing specific subtypes of GABA-A receptors are used.
-
Cells are cultured on coverslips suitable for microscopy and electrophysiological recording.
-
-
Patch-Clamp Recording:
-
A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane (gigaseal).
-
The whole-cell configuration is established by rupturing the membrane patch, allowing electrical access to the cell's interior.
-
The cell is voltage-clamped at a specific holding potential (e.g., -60 mV) to measure chloride currents.
-
-
Drug Application:
-
GABA is applied to the cell to evoke a baseline chloride current.
-
This compound is then co-applied with GABA to assess its effect on the GABA-evoked current. To study its antagonist effect, it is applied before and during the application of a benzodiazepine agonist.
-
To investigate its inverse agonist activity, this compound is applied in the absence of GABA to see if it reduces the baseline current.
-
-
Data Acquisition and Analysis:
-
The resulting ionic currents are amplified, filtered, and digitized.
-
The amplitude, kinetics, and other properties of the currents are analyzed to determine the effect of this compound.
-
Caption: Workflow for a patch-clamp electrophysiology experiment.
In Vivo Imaging (SPECT/PET)
Radiolabeled this compound is used to visualize and quantify GABA-A receptors in the living brain.
Methodology for [¹²³I]-Iomazenil SPECT:
-
Radiotracer Administration: A sterile solution of [¹²³I]-Iomazenil is administered intravenously to the subject.
-
Image Acquisition: Dynamic or static SPECT images of the brain are acquired over a period of time.
-
Image Analysis: The distribution of radioactivity in the brain is reconstructed into 3D images. Regions of interest are drawn to quantify receptor binding in different brain areas.
Methodology for [¹¹C]-Iomazenil PET:
-
Radiotracer Synthesis: [¹¹C]-Iomazenil is synthesized by the methylation of a precursor molecule with [¹¹C]-methyl iodide.
-
Radiotracer Administration: A sterile solution of [¹¹C]-Iomazenil is administered intravenously.
-
Image Acquisition: Dynamic PET scans are acquired to measure the time course of radioactivity in the brain.
-
Kinetic Modeling: Mathematical models are applied to the dynamic PET data and plasma input function to estimate receptor density (Bmax) and affinity (KD).
Conclusion
This compound is a well-characterized ligand of the benzodiazepine site on the GABA-A receptor, acting as both an antagonist and a partial inverse agonist. Its high affinity and selectivity make it an invaluable tool for the in vivo imaging of GABA-A receptors using SPECT and PET. The experimental protocols described herein provide a framework for the continued investigation of this compound's mechanism of action and its application in understanding the role of the GABAergic system in health and disease. Further research is warranted to delineate its precise binding affinities for different GABA-A receptor subtypes, which will enhance its utility in the development of more selective therapeutic agents.
References
- 1. 123I-iomazenil: a quantitative study of the central benzodiazepine receptor distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Probing GABA Receptor Function in Schizophrenia with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic analysis of benzodiazepine receptor binding of [123I]this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of the contribution of the GABA-benzodiazepine α1 receptor subtype to [11C]Ro15-4513 PET images - PMC [pmc.ncbi.nlm.nih.gov]
Iomazenil's Binding Affinity for Benzodiazepine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomazenil (Ro16-0154) is a high-affinity antagonist of the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABAA) receptor. Due to its favorable pharmacokinetic properties and high affinity, radiolabeled forms of this compound, particularly with Iodine-123 ([¹²³I]this compound), are extensively utilized as in vivo imaging agents in Single Photon Emission Computed Tomography (SPECT) to quantify benzodiazepine receptor density in the brain.[1][2] Understanding the precise binding affinity of this compound is crucial for the interpretation of these imaging studies and for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound's binding affinity, detailed experimental protocols for its characterization, and visual representations of the underlying principles and workflows.
Quantitative Binding Affinity of this compound
For a more detailed characterization of this compound's binding profile across different GABAA receptor isoforms, researchers can perform competitive binding assays as detailed in the experimental protocols section below.
Table 1: Binding Affinity of this compound for Benzodiazepine Receptors
| Ligand | Receptor/Tissue | Binding Parameter | Value (nM) | Radioligand | Reference |
| This compound | Benzodiazepine Receptor | Kd | 0.5 | Not Specified | Johnson et al., 1990 (as cited in[2]) |
Experimental Protocols
The binding affinity of this compound to benzodiazepine receptors is typically determined using in vitro radioligand binding assays. A common approach is a competitive displacement assay using a radiolabeled antagonist, such as [³H]flumazenil.
Protocol: Competitive Radioligand Binding Assay for this compound
This protocol outlines the steps to determine the inhibitory constant (Ki) of this compound by measuring its ability to displace the binding of [³H]flumazenil from benzodiazepine receptors in rat cortical membranes.
1. Materials and Reagents:
-
Tissue: Male Sprague-Dawley rat cerebral cortex.
-
Radioligand: [³H]flumazenil (specific activity ~80-90 Ci/mmol).
-
Unlabeled Ligand: this compound (Ro16-0154).
-
Reference Compound: Diazepam (for determination of non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Homogenizer.
-
Centrifuge.
-
Scintillation counter.
-
96-well plates.
2. Membrane Preparation:
-
Euthanize male Sprague-Dawley rats and immediately dissect the cerebral cortices on ice.
-
Homogenize the tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Tris-HCl buffer.
-
Repeat the centrifugation and resuspension step two more times.
-
Resuspend the final pellet in a small volume of Tris-HCl buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
3. Binding Assay Procedure:
-
Thaw the membrane preparation on ice. Dilute with assay buffer to a final protein concentration of 100-200 µg per well.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]flumazenil (final concentration ~1 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]flumazenil (~1 nM), and 50 µL of Diazepam (final concentration ~10 µM).
-
This compound Competition: 50 µL of membrane preparation, 50 µL of [³H]flumazenil (~1 nM), and 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubate the plates at 4°C for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]flumazenil against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]flumazenil) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand ([³H]flumazenil).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay to determine this compound's binding affinity.
Caption: Principle of competitive binding between this compound and a radioligand at the benzodiazepine receptor.
References
Pharmacological Profile of Iomazenil: A Technical Guide for Researchers
An In-depth Examination of Iomazenil as a Partial Inverse Agonist at the GABA-A Receptor
Introduction
This compound (Ro16-0154) is a benzodiazepine (B76468) analogue that acts as a partial inverse agonist at the central benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Unlike full agonists which enhance the effect of GABA, or silent antagonists which block the effects of both agonists and inverse agonists, this compound reduces the constitutive activity of the GABA-A receptor, thereby decreasing the baseline chloride ion flux.[3][4] This property makes it a valuable tool in neuroscience research and has led to its investigation for various clinical applications, including its use as a radioligand for Single Photon Emission Computed Tomography (SPECT) imaging of benzodiazepine receptor distribution and neuronal integrity.[5][6][7] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its partial inverse agonist properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation: Quantitative Pharmacological Parameters of this compound
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
| Parameter | Value | Species/Tissue | Method | Reference(s) |
| Binding Affinity (Ki) | 0.5 - 1.0 nM | Rat Brain Membranes | Radioligand Binding Assay ([³H]-Flumazenil) | [8] |
| Intrinsic Activity (Emax) | Partial Inverse Agonist (Qualitative) | N/A | Electrophysiology / In Vivo Behavioral Studies | [1][2] |
| Reference: Ro 19-4603 (Inverse Agonist) Emax = -6.5 ± 0.4 µVs⁻¹ | Rat | EEG |
Note: A precise Emax value for this compound's negative efficacy is not consistently reported in the literature. The value for Ro 19-4603, another inverse agonist, is provided for comparative context.
| In Vivo Effect | Animal Model | Dose Range | Observed Effect | Reference(s) |
| Anxiogenic-like effects | Mouse | 2.0 - 10.0 mg/kg | Dose-dependent increase in anxiety-like behavior in the elevated plus-maze test. | |
| Proconvulsant effects | Mouse | 30 - 300 µg/kg (i.v.) | Potentiation of pentylenetetrazol-induced convulsions. | |
| Psychotic Symptom Exacerbation | Human (Schizophrenia patients) | 3.7 µg (i.v.) | Increased psychotic symptoms and perceptual alterations. |
Signaling Pathway of this compound at the GABA-A Receptor
This compound exerts its effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel. The following diagram illustrates the signaling pathway.
Caption: this compound binds to the benzodiazepine site on the GABA-A receptor, reducing its constitutive activity and decreasing GABA-mediated chloride influx, leading to reduced neuronal hyperpolarization.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the pharmacological profile of this compound are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.
Caption: Workflow for a competitive radioligand binding assay to determine this compound's binding affinity.
Detailed Methodology:
-
Membrane Preparation:
-
Rat cerebral cortices are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the GABA-A receptors.
-
The pellet is washed and resuspended in fresh buffer.
-
-
Binding Assay:
-
In a multi-well plate, aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site, such as [³H]-Flumazenil (e.g., 1 nM).
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine, such as diazepam (e.g., 10 µM).
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a set duration to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of this compound is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology: Two-Electrode Voltage Clamp in Xenopus Oocytes
This protocol is used to characterize the functional effects of this compound on GABA-A receptor-mediated chloride currents.
Caption: Workflow for characterizing this compound's effect on GABA-A receptors expressed in Xenopus oocytes.
Detailed Methodology:
-
Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
The oocytes are injected with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) to allow for the expression of functional receptors on the oocyte membrane.
-
Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes filled with a conductive solution (e.g., 3 M KCl), one for voltage sensing and one for current injection.
-
The membrane potential is clamped at a holding potential of, for example, -60 mV using a two-electrode voltage-clamp amplifier.
-
-
Drug Application:
-
A baseline chloride current is established by applying a concentration of GABA that elicits a sub-maximal response (e.g., EC₂₀).
-
This compound is then co-applied with GABA at various concentrations to assess its modulatory effect on the GABA-evoked current.
-
The effect of this compound is measured as the percentage change in the amplitude of the GABA-induced current.
-
-
Data Analysis:
-
The concentration-response curve for this compound's modulation of the GABA current is generated.
-
The negative efficacy (the maximal reduction of the GABA response) and the IC₅₀ (the concentration of this compound that produces half-maximal inhibition) are determined from this curve.
-
In Vivo Behavioral Assay: The Elevated Plus-Maze Test
This test is used to assess the anxiogenic-like effects of this compound in rodents.
Caption: Workflow for the elevated plus-maze test to evaluate the anxiogenic-like effects of this compound.
Detailed Methodology:
-
Apparatus:
-
The elevated plus-maze consists of four arms (e.g., 50 cm long x 10 cm wide) arranged in a plus shape and elevated above the floor (e.g., 50 cm).
-
Two opposite arms are enclosed by high walls (closed arms), while the other two arms are exposed (open arms).
-
-
Animals and Drug Administration:
-
Male mice are typically used for this assay.
-
This compound or a vehicle control is administered to the mice at various doses (e.g., 0.5, 1, 2, 5, 10 mg/kg) via a specific route (e.g., intraperitoneal injection) a set time before testing (e.g., 30 minutes).
-
-
Testing Procedure:
-
Each mouse is placed individually in the center of the maze, facing one of the open arms.
-
The mouse is allowed to freely explore the maze for a predetermined period (e.g., 5 minutes).
-
The behavior of the mouse is recorded by an overhead video camera for later analysis.
-
-
Data Analysis:
-
The primary measures recorded are the number of entries into and the time spent in the open and closed arms.
-
An anxiogenic-like effect is indicated by a significant decrease in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated group.
-
Conclusion
This compound's pharmacological profile as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor is well-characterized through a combination of in vitro and in vivo studies. Its high binding affinity and ability to reduce the constitutive activity of the GABA-A receptor make it a valuable research tool for probing the GABAergic system. The anxiogenic and proconvulsant effects observed in animal models are consistent with its mechanism of action. Furthermore, its utility as a radioligand in SPECT imaging has provided significant insights into the distribution and density of benzodiazepine receptors in the living brain. This technical guide provides researchers with the fundamental knowledge and methodological details to effectively utilize this compound in their investigations of GABA-A receptor pharmacology and its role in health and disease.
References
- 1. GABA activated chloride currents in cultured rat hippocampal and septal region neurons can be inhibited by curare and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of mammalian gamma-aminobutyric acid receptors with distinct pharmacology in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cl(-)-mediated interaction between GABA and glycine currents in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in intrinsic efficacy of benzodiazepines are reflected in their concentration-EEG effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation by extracellular pH of GABAA receptors expressed in Xenopus oocytes injected with rat brain mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric modulation by benzodiazepine receptor ligands of the GABAA receptor channel expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of Iomazenil (Ro16-0154): A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Iomazenil, also known as Ro16-0154, is a benzodiazepine (B76468) receptor antagonist and partial inverse agonist developed by Hoffmann-La Roche in 1989.[1] As an analogue of flumazenil, it was primarily developed as a radioligand for in vivo imaging of the central benzodiazepine receptors (GABAA receptors) using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1] This technical guide provides a comprehensive overview of the discovery, development, and key experimental data related to this compound.
Discovery and Synthesis
The initial development of this compound stemmed from the research efforts at Hoffmann-La Roche to find potent and selective ligands for the benzodiazepine receptor. While the original synthesis publication by Hunkeler et al. provides the foundational methodology, the primary focus of subsequent research has been on the synthesis of its radiolabeled derivatives for imaging purposes.
Radiosynthesis of [11C]this compound
The synthesis of [11C]this compound involves the alkylation of its desmethyl precursor, northis compound, with [11C]methyl iodide.[2]
Experimental Protocol: Synthesis of [11C]this compound [2]
-
Preparation of [11C]Methyl Iodide: [11C]CO2 is reduced with LiAlH4 followed by a reaction with HI to produce [11C]CH3I.
-
Alkylation Reaction: The [11C]CH3I is reacted with northis compound in N,N-dimethylformamide (DMF) with Bu4N+OH- as a base.
-
Reaction Conditions: The reaction mixture is heated at 80°C for 1 minute.
-
Purification: The product is purified by High-Performance Liquid Chromatography (HPLC) using a C18 column with a mobile phase of 34% CH3CN/H2O at a flow rate of 7 mL/min.
This method yields [11C]this compound with a radiochemical purity of 99 ± 1% and a specific activity of 5100 ± 2800 mCi/µmol.[2] The total synthesis time is approximately 35 ± 5 minutes.[2]
Radiosynthesis of [123I]this compound
[123I]this compound is typically prepared via a nucleophilic exchange reaction.
Experimental Protocol: Synthesis of [123I]this compound [3]
-
Reaction Mixture: A kit is prepared containing 1 mg of bromo-mazenil, 0.2 mg of SnSO4, 4 mg of 2,5-dihydroxybenzoic acid, and 5 mg of citric acid.
-
Radiolabeling: The reaction mixture is flushed with nitrogen and heated at 121°C for 25 minutes with the addition of 123I (37MBq; 1mCi).
-
Purification: The resulting [123I]this compound is purified by HPLC, followed by dilution with an isotonic citrate (B86180) buffer (pH 4), filtration, and sterilization.
This process results in a labeling yield of 80-90%, which can be increased to over 97% purity with HPLC purification.[3]
Preclinical Development
Preclinical studies have been instrumental in characterizing the pharmacological profile of this compound, demonstrating its high affinity for GABAA receptors and its antagonist and partial inverse agonist properties.
In Vitro Binding Affinity
This compound exhibits a high affinity for the central benzodiazepine binding site on the GABAA receptor.
| Parameter | Value | Reference |
| Ki | 0.7–1.0 nM | [4] |
| KD (in vivo, baboon) | 0.59 ± 0.09 nM | [5] |
| KD (in vitro, 37°C) | 0.66 ± 0.16 nM | [5] |
| Bmax (in vivo, baboon occipital cortex) | 126 nM | [5] |
| Bmax (in vivo, baboon striatum) | 68 nM | [5] |
| Bmax (in vitro) | 114 ± 33 nM | [5] |
Behavioral Pharmacology
Preclinical behavioral studies in rodents have confirmed the antagonistic properties of this compound.
Experimental Protocol: Antagonism of Diazepam-Induced Muscle Relaxation (Rota-rod Test)
A common method to assess motor coordination and the sedative effects of benzodiazepines is the rota-rod test.
-
Apparatus: A rotating rod apparatus is used.
-
Animals: Mice are trained to remain on the rotating rod for a set period (e.g., 2 minutes).
-
Drug Administration:
-
A benzodiazepine agonist, such as diazepam, is administered to induce motor impairment, which is observed as a decreased ability of the mice to stay on the rotating rod.
-
This compound is administered, typically intravenously, prior to or concurrently with diazepam to assess its ability to antagonize the effects of diazepam.
-
-
Endpoint: The time the animals remain on the rotating rod is measured. A reversal of the diazepam-induced decrease in performance time indicates antagonism.
In such studies, this compound has been shown to antagonize the muscle relaxant effects of diazepam.[6] For instance, this compound at doses of 30-300 µg/kg (i.v.) antagonized the effects of diazepam (2 mg/kg, i.v.).[6]
Clinical Development
The clinical development of this compound has primarily focused on its utility as a diagnostic imaging agent for various neurological and psychiatric disorders. Phase II and Phase III clinical trials have been conducted to evaluate its safety and efficacy.
Epilepsy
This compound SPECT has proven to be a valuable tool for the localization of epileptogenic foci, particularly in patients with temporal lobe epilepsy who are candidates for surgery.
| Study Phase | Number of Patients | Key Findings | Reference |
| Phase II | 81 | High specificity for detecting epileptic foci. | [4] |
| Phase III | 121 (106 partial, 15 generalized) | High agreement with epileptic foci estimated by clinical symptoms, EEG, and MRI/CT. | [7] |
| Multicenter Study | Not specified | 100% positive predictive value for epileptic cases compared to 92% for flow images. | [8] |
Experimental Protocol: this compound SPECT for Epilepsy
-
Patient Preparation: Patients are typically studied in the interictal state.
-
Radiotracer Administration: A bolus injection of [123I]this compound is administered intravenously.
-
Image Acquisition: SPECT images of the brain are acquired at specific time points after injection, often including both early and late images (e.g., 3 hours post-injection).
-
Image Analysis: The distribution of the radiotracer is visually and quantitatively analyzed to identify areas of decreased benzodiazepine receptor binding, which often correspond to the epileptogenic focus.
Cerebrovascular and Degenerative Diseases
This compound imaging has also been investigated in the context of cerebrovascular diseases and neurodegenerative disorders like Alzheimer's disease to assess neuronal integrity.
| Study Phase | Number of Patients | Key Findings | Reference |
| Phase II | 82 (CVD), 35 (Degenerative) | In cerebrovascular disease, this compound uptake appeared to reflect the degree of cortical neuronal loss. In degenerative disorders, binding potential correlated with dementia scores. | [4] |
| Phase III | 655 (various brain diseases) | Judged to be effective in 95% of 638 analyzed cases for diagnosing various brain diseases. | [9] |
Alcohol Use Disorder
More recently, this compound has been investigated as a potential therapeutic agent to counter the effects of alcohol intoxication.
Signaling Pathway and Experimental Workflows
GABAA Receptor Signaling Pathway
This compound exerts its effects by binding to the benzodiazepine site on the GABAA receptor, a ligand-gated ion channel.
Caption: GABAergic neurotransmission and modulation by this compound at the GABAA receptor.
Experimental Workflow for [11C]this compound PET Imaging Study
References
- 1. SPECT quantification of [123I]this compound binding to benzodiazepine receptors in nonhuman primates: I. Kinetic modeling of single bolus experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and PET imaging of the benzodiazepine receptor tracer [N-methyl-11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. [Phase 2 clinical study of 123I-iomazenil in various cerebral diseases: part 2--clinical evaluation of central-type benzodiazepine receptor imaging with 123I-iomazenil SPECT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. researchgate.net [researchgate.net]
- 7. [A phase 3 clinical trial of 123I-iomazenil, a new central-type benzodiazepine receptor imaging agent (Part 3)--Report on clinical usefulness in epilepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of a multicentre study with this compound--a benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [A phase 3 clinical trial of 123I-iomazenil, a new central-type benzodiazepine receptor imaging agent (Part 1)--report on clinical usefulness in diagnosis of various brain diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Iomazenil: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of Iomazenil, a potent and selective benzodiazepine (B76468) receptor ligand. The information is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Chemical Identity and Physicochemical Properties
This compound, also known as Ro-16-0154, is a synthetic compound belonging to the imidazobenzodiazepine class. Its chemical structure is characterized by a fused ring system that provides a rigid conformation for high-affinity binding to its biological target.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl 7-iodo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1][2]diazepine-3-carboxylate | [3] |
| Chemical Formula | C₁₅H₁₄IN₃O₃ | [3] |
| Molecular Weight | 411.19 g/mol | [3] |
| CAS Number | 127985-21-1 | [3] |
| Appearance | White to beige powder | - |
| Solubility | Soluble in DMSO | - |
| logP (computed) | 1.5 | [3] |
| Melting Point | Not reported in the searched literature | - |
| Boiling Point | Not reported in the searched literature | - |
| pKa | Not reported in the searched literature | - |
Pharmacological Profile
This compound is a high-affinity antagonist and partial inverse agonist of the central benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Its primary application is as a radioligand for Single Photon Emission Computed Tomography (SPECT) imaging of benzodiazepine receptor distribution in the brain.
Table 2: Pharmacological Properties of this compound
| Property | Value | Source |
| Mechanism of Action | Benzodiazepine receptor antagonist and partial inverse agonist | - |
| Biological Target | GABA-A receptor, benzodiazepine binding site | - |
| Binding Affinity (Ki) | ≈ 0.7–1.0 nM | - |
| Dissociation Constant (Kd) | 0.59 ± 0.09 nM (in vivo, baboon) | [4][5] |
| Receptor Subtype Selectivity | High affinity for central benzodiazepine receptors; specific affinities for α subtypes are not extensively detailed in the searched literature. The pharmacological actions of benzodiazepines are known to be dependent on the discrete α protein subunits of the GABA-A receptor. | [6] |
Signaling Pathway
This compound exerts its effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel. The binding of the endogenous neurotransmitter GABA to its site on the receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and an inhibitory effect. This compound binds to a distinct allosteric site, the benzodiazepine binding site, and modulates the effect of GABA. As a partial inverse agonist, it can reduce the GABA-induced chloride current.
Experimental Protocols
Radiolabeling of [¹²³I]-Iomazenil
The following protocol is a representative methodology for the radiolabeling of this compound with Iodine-123 for use in SPECT imaging, based on the principle of nucleophilic exchange.
-
Precursor: A bromo-mazenil precursor is utilized.
-
Reaction Mixture: A reaction vial is prepared containing the bromo-mazenil precursor, a reducing agent such as SnSO₄, and stabilizers like 2,5-dihydroxybenzoic acid and citric acid.
-
Radioiodination: No-carrier-added [¹²³I]iodide is added to the reaction mixture.
-
Heating: The mixture is heated at a controlled temperature (e.g., 121°C) for a specific duration (e.g., 25 minutes) to facilitate the nucleophilic substitution of the bromine atom with the ¹²³I isotope.[7]
-
Purification: The resulting [¹²³I]-Iomazenil is purified using High-Performance Liquid Chromatography (HPLC) to separate it from unreacted precursors and byproducts.
-
Formulation: The purified radioligand is formulated in a sterile, isotonic buffer (e.g., citrate (B86180) buffer, pH 4) for intravenous injection.
-
Quality Control: The final product is tested for radiochemical purity, sterility, and apyrogenicity before clinical use.
In Vitro Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the benzodiazepine receptor.
-
Receptor Preparation: A membrane preparation from a tissue source rich in benzodiazepine receptors (e.g., rat cerebral cortex) is prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for the assay.
-
Radioligand: A radiolabeled benzodiazepine receptor ligand, such as [³H]-Flumazenil, is used at a fixed concentration.
-
Competitive Binding: The membrane preparation is incubated with the radioligand and varying concentrations of unlabeled this compound.
-
Incubation: The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 35-60 minutes).[1][8]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo [¹²³I]-Iomazenil SPECT Imaging
The following is a generalized protocol for a clinical SPECT imaging study using [¹²³I]-Iomazenil.
-
Patient Preparation: The patient is informed about the procedure and provides consent. In some cases, thyroid blockade may be administered to prevent uptake of free ¹²³I by the thyroid gland.
-
Radiotracer Administration: A sterile solution of [¹²³I]-Iomazenil (typically 111-167 MBq) is administered intravenously as a bolus injection.[9][10]
-
Uptake Phase: There is a waiting period to allow for the radiotracer to distribute and reach equilibrium in the brain.
-
Image Acquisition: SPECT imaging is performed at specific time points post-injection. Early images (e.g., 5-25 minutes) may reflect cerebral blood flow, while delayed images (e.g., 170-190 minutes) are more indicative of benzodiazepine receptor distribution.[10]
-
Data Reconstruction and Analysis: The acquired data are reconstructed into tomographic images. These images can be visually inspected for abnormalities in receptor distribution or quantitatively analyzed by measuring radiotracer uptake in different brain regions of interest.
-
Clinical Interpretation: The SPECT findings are interpreted in the context of the patient's clinical history and other diagnostic tests to aid in the diagnosis and management of neurological or psychiatric disorders.
Conclusion
This compound is a valuable research tool and diagnostic agent, particularly in the field of neuroscience. Its well-characterized chemical structure and pharmacological properties make it a reliable ligand for studying the GABA-A receptor system. The detailed experimental protocols provided in this guide offer a foundation for its application in both in vitro and in vivo research settings. Further investigations into its binding characteristics with specific GABA-A receptor subtypes may reveal more about the nuanced roles of these receptors in health and disease.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Noninvasive quantification of iodine-123-iomazenil SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H14IN3O3 | CID 10251042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. SPECT Quantification of [123I]this compound Binding to Benzodiazepine Receptors in Nonhuman Primates: II. Equilibrium Analysis of Constant Infusion Experiments and Correlation with in vitro Parameters | Semantic Scholar [semanticscholar.org]
- 6. Rationalizing the binding and α subtype selectivity of synthesized imidazodiazepines and benzodiazepines at GABAA receptors by using molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [123I]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Simple quantification of benzodiazepine receptor binding and ligand transport using iodine-123-iomazenil and two SPECT scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. I-123 this compound SPECT in patients with mental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Iomazenil Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Iomazenil binding to the central benzodiazepine (B76468) receptor (BzR), an allosteric modulatory site on the γ-aminobutyric acid type A (GABA-A) receptor. This compound is a benzodiazepine antagonist widely used as a radioligand in imaging studies to quantify the density of GABA-A receptors. This document details the experimental protocols for key in vitro assays, presents quantitative binding data, and illustrates the relevant signaling pathways and experimental workflows.
Introduction to this compound and the GABA-A Receptor
This compound is a high-affinity antagonist for the benzodiazepine binding site on the GABA-A receptor.[1] This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, selectively conducts chloride ions (Cl⁻), leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. The benzodiazepine binding site is a key target for a variety of therapeutic drugs, including anxiolytics, sedatives, and anticonvulsants. This compound's utility in research and clinical imaging stems from its ability to specifically and reversibly bind to these sites, allowing for their quantification and characterization.[1]
Quantitative Binding Data
The binding of this compound to the GABA-A receptor can be quantified using several key parameters obtained from in vitro radioligand binding assays. These include the equilibrium dissociation constant (Kd), the maximum binding capacity (Bmax), the half-maximal inhibitory concentration (IC50), and the inhibitory constant (Ki).
| Parameter | Value | Species/Tissue | Radioligand | Assay Type | Reference |
| Kd | 0.54 nM | Baboon (in vivo) | [¹²³I]this compound | SPECT | [2] |
| Kd | 0.66 ± 0.16 nM | Baboon Occipital Homogenate (37°C) | [¹²⁵I]this compound | Saturation Binding | [3] |
| Bmax | 114 ± 33 nM | Baboon Occipital Homogenate | [¹²⁵I]this compound | Saturation Binding | [3] |
| Binding Potential (BP = Bmax/Kd) | 114 (Striatum) - 241 (Occipital) | Baboon (in vivo) | [¹²³I]this compound | SPECT | [4] |
Experimental Protocols
Radioligand Binding Assay in Brain Homogenates
This protocol describes a filtration-based radioligand binding assay to determine the affinity and density of this compound binding sites in brain tissue homogenates.
3.1.1. Materials
-
Radioligand: [¹²⁵I]this compound or [³H]this compound
-
Tissue: Rodent or primate brain tissue (e.g., cortex, hippocampus)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 10 µM Flumazenil or another high-affinity benzodiazepine ligand
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester
-
Scintillation Cocktail and Counter
3.1.2. Membrane Preparation
-
Homogenize fresh or frozen brain tissue in 20 volumes of ice-cold assay buffer using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh, ice-cold assay buffer and centrifuge again at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL, as determined by a protein assay (e.g., Bradford assay).
3.1.3. Saturation Binding Assay (to determine Kd and Bmax)
-
Set up a series of assay tubes containing increasing concentrations of radiolabeled this compound (e.g., 0.01 - 10 nM).
-
For each concentration, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
To the non-specific binding tubes, add the non-specific binding control (e.g., 10 µM Flumazenil).
-
Add the membrane preparation (typically 50-100 µg of protein) to each tube.
-
Bring the final assay volume to 250 µL with assay buffer.
-
Incubate the tubes at 4°C for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
3.1.4. Competition Binding Assay (to determine Ki)
-
Set up assay tubes with a fixed concentration of radiolabeled this compound (typically at or below the Kd value).
-
Add increasing concentrations of the unlabeled competitor compound (e.g., a novel benzodiazepine ligand).
-
Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known ligand like Flumazenil).
-
Add the membrane preparation (50-100 µg of protein) to each tube.
-
Follow steps 5-9 from the saturation binding assay protocol.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.
In Vitro Autoradiography on Brain Slices
This protocol allows for the visualization and quantification of this compound binding sites in their anatomical context within brain sections.
3.2.1. Materials
-
Radioligand: [¹²⁵I]this compound
-
Tissue: Fresh-frozen rodent or primate brain
-
Cryostat
-
Microscope slides
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 10 µM Flumazenil
-
Phosphor imaging plates or autoradiography film
-
Image analysis software
3.2.2. Procedure
-
Cut 20 µm thick coronal or sagittal sections of the frozen brain using a cryostat.
-
Thaw-mount the sections onto microscope slides and allow them to dry at room temperature.
-
Pre-incubate the slides in incubation buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubate the slides with [¹²⁵I]this compound (e.g., 0.1-1 nM) in incubation buffer for 60-90 minutes at room temperature. For non-specific binding, incubate adjacent sections in the presence of 10 µM Flumazenil.
-
Wash the slides three times for 5 minutes each in ice-cold wash buffer to remove unbound radioligand.
-
Perform a final brief dip in ice-cold deionized water to remove buffer salts.
-
Dry the slides under a stream of cool, dry air.
-
Expose the dried slides to a phosphor imaging plate or autoradiography film for an appropriate duration (typically 1-3 days).
-
Scan the phosphor imaging plate or develop the film and quantify the optical density in different brain regions using image analysis software.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal for each region of interest.
Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the downstream signaling cascade following the activation of the GABA-A receptor.
References
- 1. [123I]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Probing GABA Receptor Function in Schizophrenia with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPECT Quantification of [123I]this compound Binding to Benzodiazepine Receptors in Nonhuman Primates: II. Equilibrium Analysis of Constant Infusion Experiments and Correlation with in vitro Parameters | Semantic Scholar [semanticscholar.org]
- 4. SPECT quantification of [123I]this compound binding to benzodiazepine receptors in nonhuman primates: I. Kinetic modeling of single bolus experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Iomazenil as a Potential Treatment for Alcohol Use Disorder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alcohol Use Disorder (AUD) presents a significant global health challenge with limited effective long-term treatments. The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain, is a key target of alcohol's effects and a promising avenue for therapeutic intervention. Iomazenil, a partial inverse agonist of the benzodiazepine (B76468) site on the GABA-A receptor, has been investigated as a potential pharmacotherapy for AUD. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its mechanism of action, preclinical and clinical evidence, and detailed experimental methodologies. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's potential role in AUD treatment.
Introduction
Alcohol's profound effects on the central nervous system are largely mediated through its interaction with the GABA-A receptor, enhancing inhibitory neurotransmission. Chronic alcohol exposure leads to adaptive changes in this system, contributing to tolerance, dependence, and withdrawal. This compound, by acting as a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor, is hypothesized to counteract the effects of alcohol and normalize the dysregulated GABAergic tone associated with AUD.[1][2] This document serves as an in-depth resource for researchers and drug development professionals, consolidating the available scientific and clinical data on this compound as a potential therapeutic agent for AUD.
Mechanism of Action
This compound is a benzodiazepine derivative that acts as a partial inverse agonist at the GABA-A receptor. Unlike full agonists (e.g., diazepam) which enhance the effect of GABA, and antagonists (e.g., flumazenil) which block the effects of both agonists and inverse agonists, a partial inverse agonist reduces the constitutive activity of the GABA-A receptor, thereby decreasing the influx of chloride ions and reducing the overall inhibitory tone.[1] This action is thought to counteract the excessive GABAergic activity induced by alcohol.
Signaling Pathways
The binding of this compound to the benzodiazepine site on the GABA-A receptor initiates a cascade of intracellular events. While the complete downstream signaling pathway is not fully elucidated, it is understood to modulate neuronal excitability. In the context of AUD, alcohol's potentiation of GABAergic inhibition is a key factor in its reinforcing effects and the development of dependence. This compound's partial inverse agonism is proposed to normalize this hyper-GABAergic state. Furthermore, the GABAergic system is intricately linked with other neurotransmitter systems implicated in addiction, notably the glutamatergic and dopaminergic pathways. Chronic alcohol use alters the balance between these systems. By modulating GABA-A receptor activity, this compound may indirectly influence the release of glutamate (B1630785) and dopamine (B1211576) in key brain regions associated with reward and executive function, such as the nucleus accumbens and prefrontal cortex.
References
Preclinical Profile of Iomazenil: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical data on Iomazenil, a benzodiazepine (B76468) receptor ligand with partial inverse agonist properties. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental applications of this compound.
Core Concepts: Mechanism of Action
This compound is an analogue of flumazenil (B1672878) and acts as a ligand for the central benzodiazepine receptors (BzR), which are allosteric modulatory sites on the γ-aminobutyric acid type A (GABA-A) receptor complex.[1] Unlike full agonists (e.g., diazepam) that enhance the effect of GABA, or silent antagonists (e.g., flumazenil) that block the effects of both agonists and inverse agonists without intrinsic activity, this compound is classified as a partial inverse agonist.[1] This means it binds to the benzodiazepine receptor and induces a conformational change that reduces the GABA-A receptor's response to GABA, leading to a decrease in chloride ion influx and, consequently, reduced neuronal inhibition.[2][3]
Preclinical studies have demonstrated that this compound can antagonize the effects of benzodiazepine agonists.[4] Its properties make it a valuable tool for in vivo imaging of GABA-A receptors using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), allowing for the quantification of receptor density and occupancy in various neurological and psychiatric conditions.[2][3]
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound's interaction with the GABA-A receptor benzodiazepine site.
Quantitative Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Receptor/Tissue | Radioligand | Kd (nM) | Bmax (pmol/mg protein) | Species | Reference |
| Central Benzodiazepine Receptors | [125I]this compound | 0.59 ± 0.09 | 68 - 126 | Baboon (in vivo) | [2] |
| Central Benzodiazepine Receptors | [125I]this compound | 0.66 ± 0.16 | 114 ± 33 | Baboon (in vitro, 37°C) | [2] |
| GABA-A Receptors (α1, α2, α3, α5 subtypes) | [11C]Flumazenil | ~1 | Not Reported | Human (in vivo) | [5] |
| GABA-A Receptors (α4, α6 subtypes) | [11C]Flumazenil | ~150 | Not Reported | Human (in vivo) | [5] |
Note: Specific Ki values for this compound at different GABA-A receptor alpha subunits are not consistently reported in the literature. Flumazenil data is provided for context as a related compound.
Table 2: Pharmacokinetic Parameters of this compound and Related Compounds
| Compound | Species | Administration | Cmax | Tmax | AUC | t1/2 | Reference |
| [123I]this compound | Rat | IV | Not Reported | Not Reported | Not Reported | Rapidly metabolized | [6] |
| [123I]this compound | Monkey | IV | Not Reported | Not Reported | Not Reported | Triexponential clearance | [7] |
| Flumazenil | Rat | IV (2.5 mg/kg) | Not Reported | Not Reported | Not Reported | 8.3 ± 0.3 min | [8] |
| Flumazenil | Rat | Oral (25 mg/kg) | Not Reported | Not Reported | Low bioavailability (28 ± 4%) | Not Reported | [8] |
Table 3: Quantitative Effects of this compound in Preclinical Models
| Model | Species | This compound Treatment | Measured Effect | Result | Reference |
| Kainate model of temporal lobe epilepsy | Rat | - | [125I]this compound binding | Progressive reduction in CA1 (down to 83%), CA2 (76%), CA3 (75%), and CA4 (90%) at 6 months. Increase in dentate gyrus (up to 106%) at 1 month. | [5] |
| Cortical dysplasia model of epilepsy | Rat | - | [125I]this compound binding | Decreased binding in frontal cortex (92-93% of control), cingulate cortex (91-92%), hippocampus (CA1: 95%, CA2: 94-95%, CA4: 95-96%), and caudate/putamen (90-94%). | [9] |
| Repeated swim stress | Mouse | Vehicle | In vivo [125I]this compound binding | Decreased binding in hippocampus (p < 0.05) and cerebral cortex (p < 0.05). | [9] |
| Repeated swim stress | Mouse | Diazepam | In vivo [125I]this compound binding | No significant change. | [9] |
| Subchronic diazepam treatment | Mouse | Diazepam | In vivo [125I]this compound binding | Decreased binding by approx. 50% in all brain regions examined (p < 0.01). | [9] |
| Psychological stress | Rat | - | [125I]this compound binding (SUV) | Significantly reduced in cortices, accumbens nuclei, amygdala, and caudate putamen (p<0.05) after 3 and 5 days of stress. | [10] |
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the affinity (Ki) and density (Bmax) of this compound for GABA-A receptors in brain tissue.
Materials:
-
[3H]-Flumazenil or [125I]-Iomazenil (radioligand)
-
Unlabeled this compound and other competing ligands
-
Brain tissue (e.g., rat cortex)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter or gamma counter
Protocol:
-
Membrane Preparation:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in 10-20 volumes of ice-cold homogenization buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
For saturation experiments, set up tubes containing a fixed amount of membrane protein (e.g., 100-200 µg) and increasing concentrations of the radioligand.
-
For competition experiments, use a fixed concentration of the radioligand (typically at or below its Kd) and increasing concentrations of unlabeled this compound or other test compounds.
-
To determine non-specific binding, add a high concentration of a competing ligand (e.g., 10 µM diazepam) to a parallel set of tubes.
-
Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter (for 3H) or a gamma counter (for 125I).
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the concentration of the competing ligand and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
-
Experimental Workflow for In Vitro Binding Assay
Caption: A typical workflow for an in vitro radioligand binding assay.
Preclinical SPECT Imaging
Objective: To visualize and quantify the distribution of GABA-A receptors in the brain of small animals using [123I]this compound.
Materials:
-
[123I]this compound
-
Animal model (e.g., mouse, rat)
-
Anesthesia (e.g., isoflurane)
-
Small animal SPECT scanner
-
Image reconstruction and analysis software
Protocol:
-
Animal Preparation:
-
Anesthetize the animal with isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the animal on the scanner bed and secure its head in a stereotaxic frame to minimize motion artifacts.
-
Monitor the animal's physiological parameters (e.g., respiration, temperature) throughout the scan.
-
-
Radiotracer Injection:
-
Administer a bolus injection of [123I]this compound (e.g., 10-20 MBq) via a tail vein catheter.
-
-
SPECT Acquisition:
-
Perform a dynamic or static SPECT scan. For dynamic scans, acquire data continuously for 60-90 minutes post-injection. For static scans, acquire data at a specific time point post-injection (e.g., 60 minutes).
-
Use appropriate acquisition parameters, including collimator type (e.g., pinhole), energy window (centered around 159 keV for 123I), and projection angles.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an appropriate algorithm (e.g., ordered subset expectation maximization - OSEM).
-
Co-register the SPECT images with an anatomical template or a co-acquired CT or MRI scan for anatomical localization.
-
Define regions of interest (ROIs) on the images corresponding to different brain structures.
-
Calculate the uptake of [123I]this compound in each ROI, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV).
-
For quantitative analysis, kinetic modeling (e.g., two-tissue compartment model) can be applied to dynamic SPECT data to estimate binding potential (BPND).
-
Logical Diagram for Preclinical SPECT Imaging
References
- 1. The effects of flumazenil, Ro 15-4513 and beta-CCM on the behaviour of control and stressed mice in the plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inis.iaea.org [inis.iaea.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. GABAergic modulation of hippocampal glutamatergic neurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of the contribution of the GABA-benzodiazepine α1 receptor subtype to [11C]Ro15-4513 PET images - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Imidazenil and diazepam increase locomotor activity in mice exposed to protracted social isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 125I-iomazenil binding shows stress- and/or diazepam-induced reductions in mouse brain: supporting data for 123I-iomazenil SPECT study of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Iomazenil in Imaging Epileptic Seizure Foci: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise localization of the epileptogenic zone is paramount for the successful surgical treatment of medically refractory epilepsy. While various imaging modalities are employed, neuroreceptor imaging with Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) offers a unique window into the underlying pathophysiology. Iomazenil, a benzodiazepine (B76468) receptor partial inverse agonist, has emerged as a critical radioligand for imaging the density and distribution of γ-aminobutyric acid type A (GABA-A) receptors.[1][2] This guide provides an in-depth technical overview of this compound's mechanism, its application in SPECT imaging for identifying epileptic foci, detailed experimental protocols, and a summary of quantitative findings from key clinical studies.
Introduction: The Challenge of Epileptogenic Zone Localization
Epilepsy affects approximately 1% of the population, with a significant portion of patients (20-30%) developing resistance to anti-seizure medications.[3] For these individuals, surgical resection of the epileptogenic focus can be curative. The success of epilepsy surgery hinges on the accurate delineation of this zone. While structural imaging with MRI is a cornerstone, it fails to identify lesions in a substantial number of patients.[4][5] Functional imaging techniques, therefore, play a crucial role.
This compound-based imaging directly probes the neuronal dysfunction associated with the epileptic focus. The rationale is based on the well-documented alteration of GABA-A receptor density in the epileptogenic zone. By mapping these receptors, this compound SPECT provides valuable localizing information, often with greater specificity than perfusion or metabolic imaging.[4][6]
Mechanism of Action: this compound and the GABA-A Receptor
This compound is a partial inverse agonist that binds with high affinity and specificity to the benzodiazepine (BZD) binding site on the GABA-A receptor.[1][7] The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions, leading to hyperpolarization and inhibition of the neuron.[8][9][10]
In the context of epilepsy, particularly temporal lobe epilepsy (TLE), there is often a focal reduction of GABA-A/BZD receptors in the interictal (between seizures) period.[11] This reduction in inhibitory receptors is thought to contribute to the hyperexcitability that characterizes an epileptic focus. Radiolabeled this compound (typically with Iodine-123) allows for the in-vivo visualization and quantification of this receptor loss.[2] A decreased uptake of ¹²³I-Iomazenil on a SPECT scan is therefore indicative of the epileptogenic zone.[4]
Signaling Pathway Visualization
The following diagram illustrates the interaction between GABA, the GABA-A receptor, and this compound at the synaptic level.
This compound binds to the benzodiazepine site of the GABA-A receptor.
Quantitative Data from Clinical Studies
Numerous studies have demonstrated the clinical utility of this compound SPECT in localizing epileptic foci. The quantitative analysis often involves comparing radiotracer uptake in a region of interest (ROI) with a reference region (e.g., cerebellum) or with the contralateral hemisphere.
Table 1: Diagnostic Accuracy of ¹²³I-Iomazenil SPECT in Partial Epilepsy
| Study / Metric | Patient Population | Comparison Modality | Sensitivity | Specificity | Reference |
| Phase 3 Clinical Trial | 106 Partial Epilepsy | EEG, MRI/CT | 70-96% (Agreement) | Not Specified | [6] |
| 3D-SSP Analysis | 26 mTLE | Visual Inspection | 88% (23/26) | Not Specified | [11] |
| Comparison Study | 7 TLE (MRI-negative) | IMP SPECT, FDG PET | 100% (7/7) | Not Specified | [4] |
| SPM Analysis | 30 mTLE | IMP/ECD SPECT | Superior Localization | Not Specified | [12] |
Note: Sensitivity and agreement rates vary based on the "gold standard" used for comparison (e.g., EEG, surgical outcome, other imaging).
Table 2: Quantitative Uptake and Binding Potential
| Parameter | Description | Typical Finding in Epileptic Foci | Method of Calculation | Reference |
| IMZ Ratio | Ratio of tracer count in a specific ROI to the mean count in a reference region (e.g., cerebellum). | Significantly decreased ratio in the focal area compared to the contralateral side. | (ROI Count) / (Cerebellum Mean Count) | [13] |
| Binding Potential (BP) | An index of BZD receptor density, reflecting the ratio of specifically bound radioligand to the non-displaceable radioligand in tissue. | Significant decrease in BP, delineating the focus more precisely than perfusion or metabolism imaging. | Calculated using kinetic models (e.g., three-compartment, two-parameter model) from dynamic SPECT scans. | [14][15] |
| Asymmetry Index (AI) | The percentage difference in tracer uptake between homologous regions in the two hemispheres. | Increased AI, with lower uptake on the side of the focus. | [(Contralateral ROI) - (Ipsilateral ROI)] / [(Contralateral + Ipsilateral)/2] x 100 | [16] |
Experimental Protocols
The following provides a generalized, detailed methodology for a clinical ¹²³I-Iomazenil SPECT study for the pre-surgical evaluation of epilepsy.
Patient Preparation
-
Informed Consent: Obtain written informed consent from the patient or legal guardian.
-
Medication Review: Benzodiazepines and other drugs that interact with the GABA-A receptor should ideally be withdrawn for an appropriate period before the scan, as they can competitively inhibit this compound binding. However, some studies suggest imaging can proceed without withdrawing certain medications like clobazam.[17] The decision must be made by the clinical team, balancing the risk of seizure provocation against imaging quality.
-
Seizure-Free Period: The scan should be performed in the interictal state. A seizure-free period of at least 24 hours prior to injection is recommended to avoid postictal perfusion artifacts.[18]
-
Patient Comfort: Instruct the patient to remain in a quiet, dimly lit room to minimize anxiety and sensory input before and after tracer injection.[19]
-
IV Access: Establish intravenous access for radiotracer administration.
Radiopharmaceutical and Injection
-
Radiotracer: Iodine-123 this compound (¹²³I-IMZ).
-
Dose: A typical adult dose is approximately 167 MBq (4.5 mCi), administered as a slow intravenous bolus.[14]
-
Injection: The injection should be performed smoothly, followed by a saline flush.
SPECT Image Acquisition
-
Scanner: A dual- or triple-head SPECT gamma camera equipped with low-energy, high-resolution (LEHR) collimators is used.
-
Imaging Times: Two separate scans are typically acquired:
-
Early Scan (Perfusion-weighted): Begins approximately 15-30 minutes post-injection to reflect cerebral blood flow and initial tracer delivery.[14]
-
Late Scan (Receptor-binding): Begins approximately 3 hours post-injection, when tracer distribution is in equilibrium and primarily reflects BZD receptor density.[14]
-
-
Acquisition Parameters:
-
Matrix: 128x128.
-
Orbit: 360° circular or body-contour orbit.
-
Projections: 120 projections (e.g., 60 per head for a dual-head camera).
-
Time per Projection: 20-30 seconds.
-
Energy Window: 159 keV with a 15-20% window.
-
Image Processing and Analysis
-
Reconstruction: Images are reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response.
-
Co-registration: The SPECT images are often co-registered with the patient's structural MRI to provide anatomical correlation.
-
Quantitative Analysis:
-
Regions of interest (ROIs) are drawn on the MRI-co-registered images over relevant structures (e.g., hippocampus, temporal lobe, frontal cortex) and a reference region (cerebellum).
-
Uptake ratios and asymmetry indices are calculated (as described in Table 2).
-
Statistical Parametric Mapping (SPM) or 3D-Stereotactic Surface Projection (3D-SSP) can be used for voxel-based statistical comparison to a normal database, providing an objective measure of reduced tracer binding.[12][11]
-
Mandatory Visualizations
Experimental Workflow Diagram
This diagram outlines the key steps involved in a clinical ¹²³I-Iomazenil SPECT study for epilepsy evaluation.
Clinical workflow for ¹²³I-Iomazenil SPECT imaging in epilepsy.
Logical Relationship Diagram
This diagram illustrates the conceptual basis for using this compound to identify an epileptic focus.
Conceptual link between pathology and this compound SPECT signal.
Conclusion
This compound SPECT is a powerful and clinically validated tool for the non-invasive localization of epileptic foci, particularly in patients with non-lesional MRI.[5][6] By directly imaging the density of GABA-A receptors, it provides functional information that is highly specific to the underlying pathophysiology of the epileptogenic zone.[12] The quantitative data derived from this compound SPECT, when combined with electrophysiological and structural imaging findings, significantly enhances the accuracy of pre-surgical evaluations, ultimately contributing to improved outcomes for patients with medically refractory epilepsy. Further research into novel radioligands and advanced quantitative techniques will continue to refine the role of receptor imaging in epilepsy management.
References
- 1. [A phase 3 clinical trial of 123I-iomazenil, a new central-type benzodiazepine receptor imaging agent (Part 1)--report on clinical usefulness in diagnosis of various brain diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of 123I-iomazenil? [synapse.patsnap.com]
- 3. [Functional imaging (PET and SPECT) in epilepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-surgical identification of epileptogenic areas in temporal lobe epilepsy by 123I-iomazenil SPECT: a comparison with IMP SPECT and FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. [A phase 3 clinical trial of 123I-iomazenil, a new central-type benzodiazepine receptor imaging agent (Part 3)--Report on clinical usefulness in epilepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing GABA Receptor Function in Schizophrenia with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. youtube.com [youtube.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Statistical parametric mapping of interictal 123I-iomazenil SPECT in temporal lobe epilepsy surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Presurgical identification of epileptic foci with iodine-123 this compound SPET: comparison with brain perfusion SPET and FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple quantification of benzodiazepine receptor binding and ligand transport using iodine-123-iomazenil and two SPECT scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 123I-iomazenil: a quantitative study of the central benzodiazepine receptor distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lack of effect of concomitant clobazam on interictal 123I-iomazenil SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thai National Guideline for Nuclear Medicine Investigations in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. radiology.wisc.edu [radiology.wisc.edu]
The Pharmacokinetics and Metabolism of [123I]Iomazenil in Humans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties and metabolic fate of [123I]Iomazenil, a radioligand used for imaging central benzodiazepine (B76468) receptors with single-photon emission computed tomography (SPECT).
Introduction
[123I]this compound is a partial inverse agonist of the central-type benzodiazepine receptor, binding with high affinity and specificity.[1] Its use in SPECT imaging allows for the in vivo quantification and assessment of benzodiazepine receptor distribution and density, which can be altered in various neurological and psychiatric disorders.[2][3][4] A thorough understanding of its pharmacokinetics and metabolism is crucial for the accurate interpretation of imaging data and for the design of clinical research protocols.
Pharmacokinetics
Following intravenous administration, [123I]this compound is rapidly distributed throughout the body and cleared from the plasma.[5] The clearance from arterial plasma follows a triexponential pattern.[5]
Table 1: Pharmacokinetic Parameters of [123I]this compound in Humans
| Parameter | Value | Reference |
| Plasma Clearance | Triexponential | [5] |
| Peak Brain Uptake | ~25-30 minutes post-injection | [6] |
| Cortical Washout Half-life | Approximately 4 hours | [6] |
| Primary Route of Excretion | Renal | [1][7] |
| 24-hour Radioactivity Excretion | >90% of administered dose | [1][7] |
Metabolism
[123I]this compound undergoes rapid and extensive metabolism in humans.[1][7] The primary metabolic pathways include hydrolysis, oxidation, conjugation, and deiodination.[1][7] Importantly, the resulting metabolites do not cross the blood-brain barrier, ensuring that the signal detected in the brain during SPECT imaging is predominantly from the parent compound.[1][7]
Table 2: Major Metabolites of [123I]this compound in Humans
| Metabolite | Chemical Name / Description | Location Found | Reference |
| R-COOH | Acid Metabolite | Plasma, Urine | [1][7] |
| R-COOH-Glc | Glucuronide of the Acid Metabolite | Plasma, Urine | [1][7] |
| I⁻ | Free Iodide | Plasma, Urine | [1][7] |
Table 3: Distribution of [123I]this compound and its Metabolites in Human Plasma
| Time Post-Injection | Parent [123I]this compound (%) | Polar Metabolites (%) | Lipophilic Metabolites (%) | Reference |
| Peak (40-100 s) | 97.0 ± 4.2 | Increasing over time | Decreasing over time | [5] |
| General Trend | Decreases over time | Increases over time | Decreases over time | [5] |
Note: In humans, [123I]this compound is metabolized mainly to a polar radiometabolite that is not extracted by ethyl acetate.[5]
Experimental Protocols
Accurate pharmacokinetic and metabolic analysis of [123I]this compound relies on precise and standardized experimental procedures.
Radiotracer Administration
-
Route of Administration: Intravenous (IV) bolus injection.[8][9][10]
-
Dose: Typically around 167 MBq for SPECT imaging.[3]
Arterial Blood Sampling and Plasma Analysis
To accurately determine the arterial input function for kinetic modeling, serial arterial blood samples are required.
-
Sampling: Arterial blood is drawn at multiple time points post-injection.[10]
-
Sample Processing:
-
Blood samples are immediately centrifuged to separate plasma.
-
Plasma radioactivity is measured in a gamma counter.
-
A portion of the plasma is deproteinized (e.g., with acetonitrile).
-
The supernatant is analyzed by reverse-phase high-performance liquid chromatography (HPLC) to separate the parent [123I]this compound from its radioactive metabolites.[8][9]
-
Urine Analysis
24-hour urine collection is performed to determine the excretion profile of the radiotracer and its metabolites.[7][9]
-
Sample Processing:
-
The total volume of urine collected over 24 hours is measured.
-
Aliquots are taken to measure total radioactivity.
-
Urine samples can be analyzed by HPLC to identify and quantify the different radioactive metabolites.
-
SPECT Imaging
Dynamic SPECT imaging is performed to measure the time-activity curves of [123I]this compound in different brain regions.
-
Imaging Device: A high-resolution, multi-head SPECT camera is used.[3][10]
-
Acquisition Protocol:
-
Early Phase (optional): Dynamic scans are acquired starting immediately after injection for a duration of approximately 20-30 minutes to capture the initial uptake phase.[3]
-
Delayed Phase: Static or dynamic scans are acquired around 3 hours post-injection to image the distribution of benzodiazepine receptors, as the non-specific binding has largely cleared.[11]
-
Typical Parameters: 128x128 matrix, appropriate collimator (e.g., low-energy, high-resolution), and an energy window centered around the 159 keV photopeak of Iodine-123.
-
Data Analysis and Modeling
The pharmacokinetic parameters of [123I]this compound are typically determined using compartmental modeling. A three-compartment model is most commonly used to describe the kinetics of [123I]this compound in the brain.[6][8][12][13]
-
Compartment 1 (C1): Represents the concentration of free and non-specifically bound [123I]this compound in the plasma.
-
Compartment 2 (C2): Represents the concentration of free and non-specifically bound [123I]this compound in the brain tissue.
-
Compartment 3 (C3): Represents the concentration of specifically bound [123I]this compound to benzodiazepine receptors in the brain tissue.
The exchange of the radiotracer between these compartments is described by a set of rate constants (K1, k2, k3, k4).
Visualizations
Signaling and Binding Pathway
Caption: Binding of [123I]this compound to GABA-A receptors in the brain.
Experimental Workflow
Caption: Workflow for pharmacokinetic studies of [123I]this compound.
Metabolic Pathway
Caption: Metabolic pathways of [123I]this compound in humans.
References
- 1. [A phase 3 clinical trial of 123I-iomazenil, a new central-type benzodiazepine receptor imaging agent (Part 1)--report on clinical usefulness in diagnosis of various brain diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Phase 2 clinical study of 123I-iomazenil in various cerebral diseases: part 2--clinical evaluation of central-type benzodiazepine receptor imaging with 123I-iomazenil SPECT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. I-123 this compound SPECT in patients with mental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [A phase 3 clinical trial of 123I-iomazenil, a new central-type benzodiazepine receptor imaging agent (Part 3)--Report on clinical usefulness in epilepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Pharmacokinetics of 123I-iomazenil, a benzodiazepine receptor seeker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic analysis of benzodiazepine receptor binding of [123I]this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dosimetry of iodine-123 this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reproducibility of SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. derangedphysiology.com [derangedphysiology.com]
Iomazenil as a Biomarker for Neuronal Integrity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomazenil is a benzodiazepine (B76468) receptor antagonist that serves as a valuable in vivo biomarker for assessing neuronal integrity. This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in neuroimaging, and detailed protocols for its use in research and clinical settings. By binding to the central benzodiazepine receptor, a site on the gamma-aminobutyric acid type A (GABA-A) receptor, this compound allows for the quantification of receptor density, which is closely correlated with neuronal viability. A reduction in this compound binding is indicative of neuronal loss or damage, making it a powerful tool in the study of various neurological disorders.
This guide will delve into the quantitative data derived from this compound studies in epilepsy, Alzheimer's disease, traumatic brain injury, and stroke. Furthermore, it will provide detailed experimental protocols for utilizing this compound in single-photon emission computed tomography (SPECT) imaging, a widely accessible neuroimaging modality. Visual diagrams of the relevant signaling pathways and experimental workflows are also included to facilitate a deeper understanding of this compound's role as a biomarker.
Mechanism of Action and Rationale for Use
This compound is an antagonist that binds with high affinity to the benzodiazepine binding site on the GABA-A receptor. These receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. The density of GABA-A receptors is a reliable indicator of neuronal health; a decrease in receptor number is directly associated with neuronal loss or dysfunction.
Radiolabeled with Iodine-123 ([¹²³I]), this compound can be visualized and quantified using SPECT. The resulting images provide a map of benzodiazepine receptor distribution and density throughout the brain. In healthy individuals, this compound uptake is highest in the cerebral cortex, particularly the occipital cortex, and lower in the white matter and cerebellum. In pathological conditions characterized by neuronal damage, a reduction in this compound uptake in specific brain regions can be observed, providing a quantitative measure of neuronal integrity.
Quantitative Data from this compound Studies
The following tables summarize key quantitative findings from this compound SPECT studies across various neurological disorders. These data highlight the utility of this compound in detecting and quantifying neuronal damage.
Epilepsy
| Quantitative Measure | Patient Population | Key Findings | Citation(s) |
| Agreement with Epileptic Foci | 121 patients with epilepsy (106 partial, 15 generalized) | In patients with partial epilepsy, abnormal regions in late this compound images agreed with clinically estimated epileptic foci in 76% (seizure symptoms), 70% (interictal EEG), and 96% (MRI/CT) of cases. | [1] |
| Predictive Value | Multicenter study of epilepsy patients | This compound SPECT showed a 100% positive predictive value for identifying epileptic foci compared to 92% for cerebral blood flow (CBF) images. The negative predictive value was 81% for this compound and 54% for CBF. | [2] |
| Detection in MRI-Negative Cases | 24 epilepsy cases without abnormal MRI/CT findings | A regional abnormality in benzodiazepine receptor distribution was detected in late this compound images in 20 of these 24 cases. | [1] |
Alzheimer's Disease
| Quantitative Measure | Patient Population | Key Findings | Citation(s) |
| Receptor Preservation vs. CBF | Patients with Alzheimer's Disease (AD) | While cerebral blood flow (CBF) was diminished in the frontal, temporal, parietal, and occipital cortices, the distribution of this compound was relatively preserved, suggesting neuronal density is less impaired than neuronal function in early AD. | [3][4] |
| Correlation with Cognitive Status | Patients with AD | The Mini-Mental State Examination (MMSE) score was weakly correlated with CBF but not with benzodiazepine receptor binding. | [3] |
| Comparison with Flumazenil PET | Patients with AD | A high correlation was found between the uptake of [¹¹C]flumazenil (a PET tracer for benzodiazepine receptors) and the delayed activity of [¹²³I]this compound. | [3] |
Traumatic Brain Injury (TBI)
| Quantitative Measure | Patient Population | Key Findings | Citation(s) |
| Correlation with FMZ PET | 7 patients with neurobehavioral disability after TBI | There was a good correlation (r = 0.80) between this compound SPECT (lesion-to-pons ratio - 1) and [¹¹C]flumazenil PET (binding potential). | [5][6][7][8][9] |
| Concordance with FMZ PET | 7 patients with neurobehavioral disability after TBI | The rate of concordance between this compound SPECT and [¹¹C]flumazenil PET in detecting lesions was 72.7%. | [5][6][7][8][9] |
| Detection of Lesions Not Seen on MRI | Patients with TBI | This compound SPECT showed various lesions that were not demonstrated by MRI, and some of these findings correlated with clinical symptoms. | [10][11] |
| Recovery of Neuronal Viability | 12 patients with cerebral contusion following TBI | In 9 of 12 patients, areas with decreased this compound distribution in the acute phase showed remarkable reduction in the chronic phase, suggesting recovery of neuronal viability. | [12] |
Stroke
| Quantitative Measure | Patient Population | Key Findings | Citation(s) |
| Lesion-to-Contralateral (L/C) Ratio | 9 patients with middle cerebral artery territory infarction | The mean L/C ratio of this compound uptake was 0.53 in the infarct core and 0.79 in the peri-infarct area. | [12][13] |
| Correlation with Cerebral Metabolism | 5 patients with ischemic cerebrovascular disease | Regional relative this compound uptake was significantly correlated with the corresponding regional cerebral metabolic rate of oxygen (CMRO₂) (r=.45). | [7] |
| Discrepancy with CBF | 21 patients with acute cerebral infarction | In some patients, areas of hypoperfusion showed preserved this compound uptake (mismatch), indicating viable neurons despite reduced blood flow. | [14] |
Experimental Protocols
This compound-SPECT Imaging Protocol
A standardized protocol is crucial for obtaining reliable and reproducible results with this compound-SPECT. The following is a generalized methodology synthesized from multiple studies.
1. Patient Preparation:
-
Informed Consent: Obtain written informed consent from all participants.
-
Thyroid Blockade: To minimize radiation exposure to the thyroid gland from free [¹²³I], administer a stable iodine solution (e.g., Lugol's solution or potassium iodide) orally, typically starting one day before the scan and continuing for a few days after.
-
Medication Review: Review the patient's current medications. Benzodiazepines and other drugs that bind to the GABA-A receptor should be discontinued (B1498344) for an appropriate period before the scan, as they can interfere with this compound binding. The washout period will depend on the half-life of the specific drug.
-
Fasting: Patients are typically not required to fast before the scan.
2. Radiotracer Administration:
-
Dosage: A sterile solution of [¹²³I]this compound is administered intravenously as a bolus injection. The typical adult dose ranges from 111 to 222 MBq (3 to 6 mCi).
-
Injection Environment: The injection should be performed in a quiet, dimly lit room to minimize patient anxiety and sensory stimulation, which could potentially alter neuronal activity and receptor availability.
3. Image Acquisition:
-
SPECT Scanner: A dual- or triple-head gamma camera equipped with low-energy, high-resolution collimators is used.
-
Timing of Scans:
-
Early Scan (Perfusion-weighted): Imaging can begin shortly after injection (e.g., 5-15 minutes post-injection) to provide an image that is largely influenced by cerebral blood flow.
-
Late Scan (Receptor-binding): The primary scan for assessing benzodiazepine receptor density is performed at a later time point, typically 2-3 hours post-injection, when the radiotracer has reached a state of relative equilibrium between specific binding to receptors and non-specific binding.[15]
-
-
Acquisition Parameters:
-
Matrix: 128x128
-
Rotation: 360 degrees
-
Projections: 60-120 projections
-
Acquisition time per projection: 20-40 seconds
-
4. Image Reconstruction and Analysis:
-
Reconstruction: Images are reconstructed using filtered back-projection or iterative reconstruction algorithms. Attenuation correction is recommended for more accurate quantification.
-
Region of Interest (ROI) Analysis:
-
Anatomical ROIs are drawn on the SPECT images, often with the aid of a co-registered MRI scan for more precise anatomical localization.
-
ROIs are typically placed over cortical regions, subcortical structures, and a reference region. The cerebellum or pons is often used as a reference region due to the relatively low density of benzodiazepine receptors.
-
-
Quantification:
-
Semi-quantitative Ratios: The most common method involves calculating the ratio of tracer uptake in a target ROI to that in a reference region (e.g., lesion-to-pons ratio or lesion-to-cerebellum ratio).
-
Kinetic Modeling: For more absolute quantification, dynamic SPECT imaging with arterial blood sampling can be performed to fit the data to a compartmental model. This allows for the calculation of parameters such as the binding potential (BP), which is proportional to the receptor density (Bmax) and affinity (1/Kd).[1][2][16][17]
-
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor signaling and this compound's site of action.
Experimental Workflow for an this compound-SPECT Study
Caption: Workflow of a typical this compound-SPECT clinical research study.
Conclusion
This compound serves as a robust and widely accessible biomarker for assessing neuronal integrity in a variety of neurological disorders. Through its specific binding to the central benzodiazepine receptor, [¹²³I]this compound allows for the in vivo quantification of neuronal density using SPECT imaging. The quantitative data derived from this compound studies have demonstrated its utility in identifying epileptogenic foci, differentiating neuronal dysfunction from neuronal loss in Alzheimer's disease, detecting subtle neuronal injury in traumatic brain injury, and assessing the extent of neuronal damage in stroke. The detailed experimental protocols and workflows provided in this guide are intended to facilitate the standardized application of this compound-SPECT in both research and clinical settings, ultimately contributing to a better understanding of the pathophysiology of these conditions and aiding in the development of novel neuroprotective therapies.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. SPECT quantification of [123I]this compound binding to benzodiazepine receptors in nonhuman primates: I. Kinetic modeling of single bolus experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. SPECT [I-123]this compound measurement of the benzodiazepine receptor in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Assessment of benzodiazepine receptors using iodine-123-labeled this compound single-photon emission computed tomography in patients with ischemic cerebrovascular disease. A comparison with PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. I-123 this compound single photon emission computed tomography for detecting loss of neuronal integrity in patients with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reproducibility of SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of cerebral function using this compound SPECT for patients with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recovered neuronal viability revealed by Iodine-123-iomazenil SPECT following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of cerebral infarction with iodine 123-iomazenil SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Modeling alternatives for cerebral carbon-11-iomazenil kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil: kinetic and equilibrium paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular and Molecular Effects of Iomazenil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomazenil, also known as Ro16-0154, is a high-affinity antagonist and partial inverse agonist of the central benzodiazepine (B76468) receptor (BZR), a modulatory site on the γ-aminobutyric acid type A (GABA-A) receptor. This ligand-gated ion channel is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Due to its specific binding properties, this compound, particularly in its radiolabeled form ([¹²³I]-Iomazenil), has become an invaluable tool in neuroscience research and clinical imaging. This technical guide provides a comprehensive overview of the cellular and molecular effects of this compound, with a focus on its mechanism of action, quantitative binding data, effects on signaling pathways, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by binding to the benzodiazepine binding site located at the interface of the α and γ subunits of the GABA-A receptor[1]. Unlike benzodiazepine agonists which enhance the effect of GABA, this compound acts as an antagonist, blocking the binding of agonists, and as a partial inverse agonist, reducing the basal activity of the GABA-A receptor. This dual action leads to a net decrease in GABAergic neurotransmission[2].
The GABA-A receptor is a pentameric chloride ion channel. The binding of GABA to its recognition sites opens the channel, allowing an influx of chloride ions and subsequent hyperpolarization of the neuronal membrane, which is an inhibitory effect. This compound, by acting as an antagonist, prevents the potentiation of this chloride current by benzodiazepine agonists. As a partial inverse agonist, it can also decrease the frequency of channel opening in the absence of an agonist, thereby reducing the baseline inhibitory tone[3][4].
Quantitative Data on this compound Binding and Function
The affinity and functional potency of this compound have been characterized in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 0.5 nM | Not specified | [2] |
| 0.59 ± 0.09 nM | Baboon (in vivo SPECT) | [5] | |
| 0.66 ± 0.16 nM | Baboon (in vitro, 37°C) | [5] | |
| Maximum Binding Capacity (Bmax) | 126 nM | Baboon Occipital Cortex (in vivo SPECT) | [5] |
| 68 nM | Baboon Striatum (in vivo SPECT) | [5] | |
| 114 ± 33 nM | Baboon Occipital Homogenate Membranes (in vitro) | [5] | |
| Receptor Occupancy | < 3% | Human (therapeutic doses of lorazepam displacing [¹²³I]this compound) | [6] |
| ED50 (for displacement by lorazepam) | 0.34 ± 0.01 mg/kg | Baboon | [6] |
Cellular and Molecular Effects
The primary cellular effect of this compound is the modulation of GABA-A receptor function, leading to a reduction in inhibitory neurotransmission. This can have various downstream consequences depending on the neuronal circuit and physiological state.
Effects on Neuronal Excitability and Firing
By reducing GABAergic inhibition, this compound can lead to an increase in neuronal excitability. In some contexts, particularly at higher doses, this can manifest as proconvulsant effects[2]. Studies in schizophrenia patients have shown that this compound can induce or exacerbate psychotic symptoms, suggesting that a deficit in GABAergic signaling may contribute to the pathophysiology of the disorder[2][7].
Effects on Gene Expression
While direct, comprehensive studies on this compound's impact on the entire transcriptome are lacking, research on related benzodiazepine site ligands provides some insights. For instance, chronic treatment with the antagonist flumazenil (B1672878) has been shown to alter the mRNA expression of GABA-A receptor subunits[8]. It is plausible that long-term administration of this compound could induce compensatory changes in the expression of GABA-A receptor subunits or other related genes like GAD67 (glutamate decarboxylase) and GABARAP (GABA-A receptor-associated protein)[9][10]. However, specific data for this compound is needed to confirm this.
Downstream Signaling Pathways
The direct downstream signaling effects of this compound binding to the GABA-A receptor, beyond the immediate change in chloride ion flux, are not well-elucidated. The GABA-A receptor itself is not directly coupled to intracellular signaling cascades in the same way as G-protein coupled receptors. However, the resulting changes in neuronal activity and intracellular chloride concentration can indirectly influence various signaling pathways.
One key pathway that is sensitive to changes in neuronal activity and calcium influx is the CREB (cAMP response element-binding protein) signaling pathway . While there is no direct evidence of this compound modulating CREB phosphorylation, it is conceivable that by altering neuronal firing rates and calcium dynamics, this compound could indirectly affect the phosphorylation state of CREB and thereby influence gene expression related to synaptic plasticity and cell survival[8][11][12][13][14]. Further research, potentially using phosphoproteomics, is needed to investigate these potential downstream effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
[¹²³I]-Iomazenil SPECT Imaging for Epilepsy
Objective: To identify epileptic foci by imaging the distribution and density of benzodiazepine receptors.
Protocol:
-
Patient Preparation: The patient should be seizure-free for at least 24 hours prior to an interictal scan[15]. For ictal scans, the radiotracer is injected during a seizure.
-
Radiotracer Injection: A dose of 111 MBq of [¹²³I]-Iomazenil is administered intravenously as a bolus[16].
-
Image Acquisition: Dynamic SPECT scanning is performed for up to 120-145 minutes post-injection[16][17]. Late images, acquired around 3 hours post-injection, are often used for analysis of receptor distribution[2].
-
Data Analysis: Regional abnormalities in [¹²³I]-Iomazenil uptake are identified and compared with clinical symptoms, EEG findings, and anatomical imaging (MRI/CT) to localize the epileptic focus[2][18]. Quantitative analysis can be performed using kinetic models to determine the binding potential (BP), which is proportional to Bmax/Kd[19].
In Vitro Autoradiography with [¹²⁵I]-Iomazenil in Rat Brain
Objective: To visualize and quantify the distribution of benzodiazepine receptors in brain tissue sections.
Protocol:
-
Tissue Preparation: Rat brains are rapidly removed, frozen, and sectioned into 20 µm thick coronal or sagittal slices using a cryostat. The sections are then thaw-mounted onto gelatin-coated slides[20].
-
Pre-incubation: Slides are pre-incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous ligands.
-
Incubation: Sections are incubated with a solution containing [¹²⁵I]-Iomazenil (e.g., 1 nM) in assay buffer at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium[20][21].
-
Washing: Slides are washed multiple times in ice-cold buffer to remove unbound radioligand.
-
Drying and Exposure: The sections are dried and apposed to a phosphor imaging plate or autoradiographic film for a period of time determined by the radioactivity of the tissue.
-
Image Analysis: The resulting autoradiograms are digitized and analyzed using image analysis software to quantify the density of binding sites in different brain regions[16]. Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a non-radiolabeled benzodiazepine ligand (e.g., flumazenil).
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on GABA-A receptor-mediated currents in individual neurons.
Protocol:
-
Cell Preparation: Neurons (e.g., from primary culture or acute brain slices) are prepared and placed in a recording chamber on the stage of an inverted microscope.
-
Pipette Preparation: Glass micropipettes with a resistance of 3-6 MΩ are filled with an intracellular solution containing a chloride salt (e.g., KCl or CsCl) to allow for the measurement of chloride currents.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording: The neuron is voltage-clamped at a holding potential (e.g., -60 mV). GABA is applied to the cell to evoke an inward chloride current (I_GABA).
-
Drug Application: this compound is applied to the bath, and the effect on the GABA-evoked current is measured. To assess antagonist effects, this compound is co-applied with a benzodiazepine agonist and GABA. To assess inverse agonist effects, the effect of this compound on the baseline current in the absence of GABA is measured.
-
Data Analysis: The amplitude, kinetics, and reversal potential of the currents are analyzed to determine the modulatory effects of this compound[3].
Visualizations
Signaling Pathway
Experimental Workflow: [¹²³I]-Iomazenil SPECT
Logical Relationship: this compound's Dual Action
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. [A phase 3 clinical trial of 123I-iomazenil, a new central-type benzodiazepine receptor imaging agent (Part 3)--Report on clinical usefulness in epilepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of GABAA receptor modulation by flumazenil on emergence from general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative proteomic analysis of mitochondria from primary neuron cultures treated with amyloid beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. radiology.wisc.edu [radiology.wisc.edu]
- 7. ajnr.org [ajnr.org]
- 8. CREB transcriptional activity in neurons is regulated by multiple, calcium-specific phosphorylation events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Increased Expression of Autophagy-Related Genes in Alzheimer’s Disease—Type 2 Diabetes Mellitus Comorbidity Models in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of CBP mediates transcriptional activation by neural activity and CaM kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Neuronal activity increases the phosphorylation of the transcription factor cAMP response element-binding protein (CREB) in rat hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thai National Guideline for Nuclear Medicine Investigations in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reproducibility of SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. epilepsy.com [epilepsy.com]
- 19. Quantitation of benzodiazepine receptor binding with PET [11C]this compound and SPECT [123I]this compound: preliminary results of a direct comparison in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Autoradiography [fz-juelich.de]
- 21. researchgate.net [researchgate.net]
Iomazenil's Impact on GABAergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iomazenil (Ro16-0154) is a high-affinity ligand for the benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABAA) receptor, acting as both an antagonist and a partial inverse agonist.[1] This dual functionality makes it a critical tool for investigating the complexities of GABAergic neurotransmission. Primarily utilized as a radiolabeled tracer ([123I]-Iomazenil) in Single Photon Emission Computed Tomography (SPECT) imaging, it allows for the in vivo quantification and visualization of GABAA receptor distribution and density in the central nervous system.[2] Functionally, this compound modulates the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, by altering the influx of chloride ions through the GABAA receptor channel. Its inverse agonist properties can lead to a reduction in GABAergic tone, a characteristic that has been explored in the context of psychiatric disorders such as schizophrenia.[3] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Quantitative Data on this compound's Interaction with GABAA Receptors
Quantitative analysis of this compound's binding affinity and functional effects is crucial for understanding its pharmacological profile. The following tables summarize the available data.
Table 1: Binding Affinity of this compound and its Analogue Flumazenil for Benzodiazepine Receptors
| Compound | Receptor/Site | Kd (nM) | Ki (nM) | Reference |
| This compound | Benzodiazepine Receptors | 0.5 | - | [1] |
| Flumazenil | GABAA α1β3γ2 | - | ~1 | [4] |
| Flumazenil | GABAA α2β3γ2 | - | ~1 | [4] |
| Flumazenil | GABAA α3β3γ2 | - | ~1 | [4] |
| Flumazenil | GABAA α5β3γ2 | - | ~1 | [4] |
Table 2: Electrophysiological and In Vivo Effects of this compound
| Experimental Model | Parameter Measured | Effect of this compound | Quantitative Value | Reference |
| Clinically stable schizophrenia patients | Psychotic Symptoms (Brief Psychiatric Rating Scale) | Increase | - | [3] |
| Clinically stable schizophrenia patients | Perceptual Alterations (Clinician Administered Dissociative Symptoms Scale) | Increase | - | [3] |
Experimental Protocols
Radioligand Binding Assay for Benzodiazepine Receptor Affinity
This protocol outlines the determination of a compound's binding affinity for the benzodiazepine site on the GABAA receptor using a competitive radioligand binding assay with a radiolabeled form of this compound (e.g., [125I]-Iomazenil).
Materials:
-
Brain tissue homogenate (e.g., from rat cortex) containing GABAA receptors.
-
[125I]-Iomazenil (Radioligand).
-
Unlabeled this compound or other competing ligands.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a series of tubes, add a constant concentration of [125I]-Iomazenil (typically at or below its Kd value).
-
Competition: Add increasing concentrations of the unlabeled competing ligand (e.g., unlabeled this compound) to the tubes. Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand like Flumazenil).
-
Incubation: Add the membrane preparation to all tubes to initiate the binding reaction. Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Current Modulation
This protocol describes the measurement of GABA-evoked chloride currents in cultured neurons or brain slices and the modulatory effect of this compound.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.
-
External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (pipette) solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).
-
GABA stock solution.
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope and micromanipulators.
-
Borosilicate glass capillaries for patch pipettes.
Procedure:
-
Cell/Slice Preparation: Prepare cultured neurons on coverslips or obtain acute brain slices using a vibratome.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Recording Setup: Place the cell culture or brain slice in a recording chamber continuously perfused with external solution.
-
Giga-seal Formation: Under visual guidance, approach a neuron with the patch pipette containing the internal solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Voltage Clamp: Clamp the neuron at a holding potential of -60 mV.
-
GABA Application: Apply a brief pulse of GABA (e.g., 1-10 µM) to the neuron using a local perfusion system to evoke an inward chloride current.
-
This compound Application: After establishing a stable baseline of GABA-evoked currents, co-apply this compound at various concentrations with GABA.
-
Data Acquisition and Analysis: Record the amplitude and kinetics of the GABA-evoked currents in the absence and presence of this compound. Analyze the percentage of inhibition or potentiation of the current amplitude by this compound to determine its modulatory effect.
In Vivo Microdialysis for Extracellular GABA Measurement
This protocol details the procedure for measuring extracellular GABA concentrations in a specific brain region of a freely moving animal following the administration of this compound.
Materials:
-
Laboratory animal (e.g., rat or mouse).
-
Stereotaxic apparatus.
-
Microdialysis probe and guide cannula.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF) (in mM): e.g., 147 NaCl, 3.0 KCl, 1.2 CaCl2, 1.2 MgCl2 (pH 7.4).
-
This compound solution for administration (e.g., intravenous).
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometry detection for GABA analysis.
Procedure:
-
Guide Cannula Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow for a stabilization period (e.g., 1-2 hours) and then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
This compound Administration: Administer this compound to the animal (e.g., via intravenous injection).
-
Post-treatment Sample Collection: Continue to collect dialysate samples at the same intervals for a defined period after this compound administration.
-
Sample Analysis: Analyze the concentration of GABA in the dialysate samples using HPLC.
-
Data Analysis: Express the post-treatment GABA concentrations as a percentage of the baseline average. Plot the time course of changes in extracellular GABA levels following this compound administration.
Visualizations
Signaling Pathway of this compound's Action at the GABAA Receptor
Caption: this compound's interaction with the GABAergic synapse.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity via radioligand assay.
Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for measuring this compound's effect on GABA-evoked currents.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure extracellular GABA.
References
- 1. Analysis of Modulation of the ρ1 GABAA Receptor by Combinations of Inhibitory and Potentiating Neurosteroids Reveals Shared and Distinct Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of the contribution of the GABA-benzodiazepine α1 receptor subtype to [11C]Ro15-4513 PET images - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicology Profile of Iomazenil: An In-depth Technical Guide
Disclaimer: Publicly available preclinical safety and toxicology data specifically for Iomazenil (Ro16-0154) is limited. This guide provides a comprehensive overview of the preclinical safety profile of its close structural and functional analogue, Flumazenil (Ro 15-1788), as a surrogate to infer the potential toxicological profile of this compound. Both compounds are benzodiazepine (B76468) receptor antagonists, suggesting a similar toxicological mechanism primarily related to their pharmacological activity. All data presented herein, unless otherwise specified, pertains to Flumazenil.
Executive Summary
This technical guide delineates the preclinical safety and toxicology profile of Flumazenil, a benzodiazepine receptor antagonist, to provide a foundational understanding for researchers and drug development professionals interested in this compound. The preclinical evaluation of Flumazenil has demonstrated a wide safety margin. Key findings from acute, repeated-dose, reproductive, and genetic toxicology studies indicate a low potential for toxicity at anticipated clinical exposures.
Mechanism of Action and Toxicological Relevance
This compound and Flumazenil are imidazobenzodiazepines that act as high-affinity, specific antagonists and, in the case of this compound, a partial inverse agonist at the benzodiazepine binding site on the gamma-aminobutyric acid type A (GABA-A) receptor. By competitively inhibiting the binding of benzodiazepine agonists, they can reverse the sedative, hypnotic, and anxiolytic effects of these drugs. The primary toxicological concern is therefore related to the pharmacological reversal of benzodiazepine effects, which can precipitate withdrawal symptoms, including seizures, in benzodiazepine-dependent individuals.
Signaling Pathway
Preclinical Toxicology Studies (Flumazenil Data)
Acute Toxicity
Single-dose toxicity studies were conducted to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.
| Species | Route of Administration | Vehicle | Maximum Tolerated Dose (mg/kg) | Observed Effects |
| Mouse (Male & Female) | Intravenous | Aqueous Solution | 62.5 - 125 | At lethal doses, clonic-tonic convulsions were observed. |
| Rat (Male & Female) | Intravenous | Aqueous Solution | 62.5 - 125 | At lethal doses, clonic-tonic convulsions were observed. |
Experimental Protocol: Acute Intravenous Toxicity in Rodents
-
Test System: Male and female mice and rats.
-
Administration: A single intravenous injection of Flumazenil in an aqueous solution.
-
Dose Levels: A range of doses were administered to different groups of animals to determine the MTD and lethal doses.
-
Observation Period: Animals were observed for clinical signs of toxicity and mortality for a period of 14 days post-administration.
-
Endpoints: Clinical signs, body weight, and gross pathology at necropsy.
Repeated-Dose Toxicity
Repeated-dose studies were performed to evaluate the effects of longer-term exposure to Flumazenil.
| Species | Route | Duration | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings |
| Rat | Intravenous | 4 weeks | Up to 10 | 10 | Systemically well-tolerated. |
| Dog | Intravenous | 4 weeks | Up to 10 | 10 | Systemically well-tolerated. |
| Rat | Oral (Feed-admix) | 13 weeks | Up to 125 | >125 | No significant adverse effects; a slight increase in female liver weights was noted. |
| Dog | Oral (Capsule) | 13 weeks | Up to 80 | 80 | Very well-tolerated with no adverse findings. |
Experimental Protocol: 13-Week Oral Toxicity in Rats
-
Test System: Wistar rats (male and female).
-
Administration: Flumazenil was administered daily via feed-admix for 13 weeks.
-
Dose Levels: Multiple dose groups, including a control group receiving the vehicle (feed) only.
-
Endpoints:
-
Clinical Observations: Daily health checks, detailed clinical examinations weekly.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Conducted pre-study and at termination.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.
-
Gross Pathology: Full necropsy on all animals.
-
Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose groups, and any gross lesions from other groups.
-
Safety Pharmacology
While specific safety pharmacology studies for this compound are not publicly available, the core battery of tests for a CNS-active drug would typically include assessments of cardiovascular, respiratory, and central nervous system functions. Given Flumazenil's mechanism of action, the primary effects would be anticipated on the CNS, mainly reversing benzodiazepine-induced sedation.
Genotoxicity
Flumazenil was evaluated for its potential to cause genetic damage in a battery of in vitro and in vivo assays.
| Assay Type | Test System | Metabolic Activation | Result |
| Gene Mutation | In vitro (e.g., Ames test) | With and without | Negative |
| Clastogenic Effects | In vitro (e.g., Chromosomal aberration) | With and without | Negative |
| DNA Damage | In vivo (e.g., DNA repair in mouse germ cells) | N/A | Negative |
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.
-
Metabolic Activation: The assay is conducted both in the presence and absence of an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism.
-
Procedure: The tester strains, which are auxotrophic for a specific amino acid, are exposed to various concentrations of the test article. The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.
-
Evaluation: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Carcinogenicity
Reproductive and Developmental Toxicity
Flumazenil was assessed for its effects on fertility and embryonic and fetal development.
| Study Type | Species | Key Findings |
| Fertility and Early Embryonic Development | Rat | No adverse effects on fertility of treated animals. |
| Embryo-Fetal Development | Rat, Rabbit | No evidence of embryotoxic or teratogenic effects. |
| Pre- and Postnatal Development | Rat | No adverse effects on the peri- and postnatal development of offspring. |
Experimental Protocol: Embryo-Fetal Developmental Toxicity Study (Teratology)
-
Test System: Pregnant female rats and rabbits.
-
Administration: The test article is administered daily during the period of major organogenesis.
-
Dose Levels: At least three dose levels and a concurrent control group. The highest dose is intended to produce some maternal toxicity but not lethality.
-
Endpoints:
-
Maternal: Clinical signs, body weight, food consumption, and reproductive parameters at termination (e.g., number of corpora lutea, implantations, resorptions).
-
Fetal: Viability, body weight, sex, and detailed external, visceral, and skeletal examinations for malformations and variations.
-
Conclusion
Based on the comprehensive preclinical toxicology data available for its analogue Flumazenil, this compound is anticipated to have a favorable safety profile. The primary toxicological risk is likely associated with its pharmacological action of antagonizing benzodiazepine receptors, which could induce withdrawal in dependent subjects. The available data on Flumazenil suggests a low potential for acute, repeated-dose, genetic, or reproductive toxicity. However, it is crucial to reiterate that these data are for Flumazenil and a complete preclinical toxicology assessment would be required for this compound to fully characterize its specific safety profile.
Iomazenil: A Technical Guide to Studying Benzodiazepine Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Iomazenil, a key radioligand for studying benzodiazepine (B76468) receptor occupancy in the central nervous system (CNS). This compound, an antagonist and partial inverse agonist of benzodiazepine receptors, is instrumental in non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[1] This document details its mechanism of action, experimental protocols, and quantitative data, offering a comprehensive resource for researchers in neurology, psychiatry, and pharmacology.
Introduction to this compound and Benzodiazepine Receptors
This compound is an analog of flumazenil (B1672878) and binds with high affinity to the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[2] The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions, leading to hyperpolarization and reduced neuronal excitability.[2] Benzodiazepines are positive allosteric modulators of this receptor, enhancing the effect of GABA. This compound, by acting as an antagonist, binds to this site without activating the receptor, thereby allowing for the visualization and quantification of benzodiazepine receptor density and occupancy.[2]
Radiolabeled forms of this compound, primarily [¹²³I]-Iomazenil for SPECT and [¹¹C]-Iomazenil for PET, are invaluable tools for in vivo imaging.[2][3] These techniques enable the investigation of the pathophysiology of various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and Alzheimer's disease, and are crucial in the development of new drugs targeting the benzodiazepine receptor system.[4][5]
Quantitative Data on this compound Binding
The following tables summarize key quantitative parameters of this compound binding to benzodiazepine receptors, derived from various in vivo and in vitro studies. These values are essential for the design and interpretation of receptor occupancy studies.
Table 1: In Vitro and In Vivo Binding Parameters of this compound
| Parameter | Species | Method | Brain Region | Value | Reference |
| KD (nM) | Baboon | In Vivo SPECT | Occipital Cortex | 0.59 ± 0.09 | [1][2] |
| Baboon | In Vitro | Occipital Homogenate (37°C) | 0.66 ± 0.16 | [1][2] | |
| Bmax (nM) | Baboon | In Vivo SPECT | Occipital Cortex | 126 | [1][2] |
| Baboon | In Vivo SPECT | Striatum | 68 | [1][2] | |
| Baboon | In Vitro | Occipital Homogenate | 114 ± 33 | [1][2] |
Table 2: this compound Binding Potential (V3') in Healthy Humans
| Brain Region | [¹¹C]this compound PET (ml/g) | [¹²³I]this compound SPECT (ml/g) | Reference |
| Temporal Cortex | 23 ± 5 | 22 ± 3 | [6] |
| Frontal Cortex | 23 ± 6 | 22 ± 3 | [6] |
| Occipital Cortex | 28 ± 3 | 31 ± 5 | [6] |
| Striatum | 4 ± 4 | 7 ± 4 | [6] |
V3' is the product of the binding potential (BP = Bmax/Kd) and the fraction of free, non-protein-bound parent compound in plasma.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate receptor occupancy studies. The following sections outline the key steps for performing SPECT and PET imaging with this compound.
[¹²³I]-Iomazenil SPECT Imaging Protocol
3.1.1. Radiotracer Preparation
[¹²³I]-Iomazenil is typically prepared via a nucleophilic substitution reaction.[7] Commercially available kits are often used, involving the reaction of a precursor with ¹²³I. The final product should be purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity (>97%).[7]
3.1.2. Subject Preparation
-
Informed Consent: Obtain written informed consent from all participants.
-
Thyroid Blockade: To minimize radiation exposure to the thyroid gland from free radioiodine, subjects should receive a thyroid-blocking agent (e.g., potassium iodide) prior to radiotracer administration.[7]
-
Fasting: Subjects are typically required to fast for a specified period before the scan.
-
Positioning: The subject is positioned comfortably in the SPECT scanner with their head immobilized to minimize motion artifacts.
3.1.3. Image Acquisition
-
Injection: A bolus of [¹²³I]-Iomazenil (typically around 110-185 MBq) is administered intravenously.[4]
-
Dynamic Imaging: Dynamic SPECT scans are acquired immediately after injection for a duration of up to 270 minutes to capture the kinetics of the radiotracer.[4]
-
Static Imaging: For simpler quantification, a static image can be acquired at a later time point (e.g., 180 minutes post-injection) when transient equilibrium is expected.[8]
-
Arterial Blood Sampling: For full kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the radioligand and its metabolites in plasma.[9]
3.1.4. Data Analysis
-
Image Reconstruction: SPECT data is reconstructed using standard algorithms with corrections for attenuation and scatter.
-
Kinetic Modeling: Time-activity curves from different brain regions are fitted to a three-compartment model to estimate kinetic rate constants (K1, k2, k3, k4) and the binding potential (BP).[9][10]
-
Equilibrium Analysis: In studies using a bolus plus constant infusion method, the regional equilibrium volume of distribution is calculated as the ratio of the regional brain concentration to the free parent tracer concentration in plasma at steady-state.[9]
-
Region of Interest (ROI) Analysis: ROIs are drawn on the images, often co-registered with the subject's MRI, to extract quantitative data from specific brain structures.[11]
[¹¹C]-Iomazenil PET Imaging Protocol
3.2.1. Radiotracer Synthesis
[¹¹C]-Iomazenil is synthesized by the alkylation of its desmethyl precursor with [¹¹C]methyl iodide.[12] The synthesis is rapid due to the short half-life of Carbon-11 (approximately 20.4 minutes). The final product is purified by HPLC.[12]
3.2.2. Subject Preparation
Subject preparation is similar to that for SPECT imaging, with the exception of the thyroid blockade, which is not necessary for ¹¹C-labeled tracers.
3.2.3. Image Acquisition
-
Injection: A bolus of high specific activity [¹¹C]-Iomazenil is administered intravenously.[6]
-
Dynamic Imaging: Dynamic PET imaging of the brain commences immediately after injection and continues for up to 2 hours.[12]
-
Arterial Blood Sampling: Arterial blood samples are collected to measure the metabolite-corrected radioligand concentration in plasma.[6]
3.2.4. Data Analysis
-
Image Reconstruction: PET data is reconstructed with appropriate corrections.
-
Compartmental Modeling: Similar to SPECT, compartmental modeling is used to fit the time-activity curves and calculate the binding potential (BP) and the volume of distribution.[6]
Visualizations
The following diagrams illustrate key concepts related to this compound and benzodiazepine receptor studies.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Experimental Workflow for [¹²³I]-Iomazenil SPECT Study.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. SPECT Quantification of [123I]this compound Binding to Benzodiazepine Receptors in Nonhuman Primates: II. Equilibrium Analysis of Constant Infusion Experiments and Correlation with in vitro Parameters | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of central benzodiazepine receptor binding potential in the brain with 123I-iomazenil SPECT: technical and interobserver variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is 123I-iomazenil used for? [synapse.patsnap.com]
- 6. Quantitation of benzodiazepine receptor binding with PET [11C]this compound and SPECT [123I]this compound: preliminary results of a direct comparison in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [123I]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Simple quantification of benzodiazepine receptor binding and ligand transport using iodine-123-iomazenil and two SPECT scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil: kinetic and equilibrium paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic analysis of benzodiazepine receptor binding of [123I]this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 123I-iomazenil: a quantitative study of the central benzodiazepine receptor distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and PET imaging of the benzodiazepine receptor tracer [N-methyl-11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [¹²³I]Iomazenil SPECT Imaging in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
[¹²³I]Iomazenil is a radiolabeled antagonist of the central benzodiazepine (B76468) receptor (BZR), which is closely associated with the GABA-A receptor complex. As a SPECT (Single Photon Emission Computed Tomography) imaging agent, [¹²³I]this compound allows for the in vivo visualization and quantification of BZR distribution and density in the brain. This provides a valuable tool for studying neurological and psychiatric disorders where the GABAergic system is implicated, such as epilepsy, anxiety, and neurodegenerative diseases, in rodent models.[1][2] These application notes provide a detailed protocol for conducting [¹²³I]this compound SPECT imaging studies in rats and mice, from radiotracer preparation to data analysis.
Radiotracer Preparation and Quality Control
Synthesis of [¹²³I]this compound
A common method for the preparation of [¹²³I]this compound involves a nucleophilic substitution reaction. The following is a general synthesis protocol:
-
Precursor: Bromo-mazenil
-
Radionuclide: [¹²³I]Sodium Iodide
-
Reaction Conditions: A reaction mixture containing bromo-mazenil, a reducing agent such as stannous sulfate (B86663) (SnSO₄), and stabilizers like 2,5-dihydroxybenzoic acid and citric acid is prepared. The [¹²³I]NaI is added to this mixture. The reaction vial is flushed with nitrogen and heated (e.g., at 121°C for 25 minutes).
-
Purification: The resulting [¹²³I]this compound is purified using High-Performance Liquid Chromatography (HPLC). The purified product is then formulated in an isotonic citrate (B86180) buffer at a suitable pH (e.g., pH 4), filtered, and sterilized for in vivo use.
Quality Control
-
Radiochemical Purity: The radiochemical purity of the final product should be determined by radio-HPLC. A purity of >95% is generally required for in vivo studies.
-
Radionuclidic Purity: The identity and purity of the iodine-123 radionuclide should be confirmed by gamma-ray spectroscopy.
-
Sterility and Apyrogenicity: The final product must be tested for sterility and pyrogens according to standard pharmaceutical guidelines before administration to animals.
Experimental Protocols
Animal Models
This protocol is applicable to both rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, BALB/c). The choice of species and strain will depend on the specific research question.
Animal Preparation and Anesthesia
Proper animal preparation is crucial for obtaining high-quality SPECT images.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the imaging study.
-
Fasting: For brain imaging studies, fasting is generally not required.
-
Anesthesia: Anesthesia is necessary to immobilize the animal during image acquisition and minimize stress.
-
Inhalational Anesthesia: Isoflurane (B1672236) is a commonly used anesthetic. Induction is typically performed with 3-4% isoflurane in oxygen, followed by maintenance at 1.5-2.5% during the scan.
-
Injectable Anesthetics: A combination of ketamine and xylazine (B1663881) can also be used.
-
-
Physiological Monitoring: Throughout the procedure, the animal's body temperature should be maintained at 37°C using a heating pad. Respiration rate should also be monitored.
Radiotracer Administration
-
Route of Administration: Intravenous (IV) injection via the lateral tail vein is the preferred route for rapid and consistent delivery of the radiotracer to the brain.
-
Dosage: The injected dose should be carefully measured using a dose calibrator. The following doses are recommended as a starting point and may need to be optimized based on the specific imaging system and experimental design.
| Species | Recommended Dose (MBq) |
| Rat | ~30 |
| Mouse | ~10-15 |
SPECT/CT Imaging
-
Imaging System: A dedicated small animal SPECT/CT scanner equipped with multi-pinhole collimators is recommended for high-resolution imaging.
-
CT Scan: A low-dose CT scan is acquired prior to the SPECT scan for anatomical co-registration and attenuation correction.
-
SPECT Acquisition:
-
Uptake Phase: Following radiotracer injection, there is an uptake period to allow for sufficient accumulation of [¹²³I]this compound in the brain. Peak brain uptake is typically observed around 30 minutes post-injection.[3]
-
Acquisition Time: Dynamic scanning can be performed starting immediately after injection to capture the kinetics of the tracer. For static imaging, a scan duration of 30-60 minutes is common, initiated at a specific time point post-injection (e.g., 30 or 60 minutes). A delayed scan at 3 hours post-injection can also be performed to assess receptor distribution.[4]
-
Acquisition Parameters: The following are typical acquisition parameters that may need to be adjusted for the specific scanner:
-
| Parameter | Recommended Setting |
| Collimator | Multi-pinhole (e.g., 1 mm pinholes) |
| Energy Window | 20% centered at 159 keV |
| Matrix Size | 128 x 128 |
| Number of Projections | 60-120 over 360° |
| Time per Projection | 60-140 seconds |
Blood Sampling (for kinetic modeling)
For quantitative analysis using kinetic modeling, arterial blood sampling is required to determine the input function.
-
Catheterization: A catheter can be placed in the femoral artery for serial blood sampling.
-
Sampling Schedule: Blood samples are collected at frequent intervals initially (e.g., every 15-30 seconds for the first 5 minutes) and then at increasing intervals for the duration of the scan.
-
Metabolite Analysis: Plasma should be separated from the blood samples, and the fraction of unchanged [¹²³I]this compound should be determined, typically by HPLC analysis.
Data Analysis
Image Reconstruction
-
Algorithm: Iterative reconstruction algorithms, such as Ordered Subsets Expectation Maximization (OSEM), are commonly used.
-
Corrections: Corrections for attenuation (using the CT data), scatter, and radioactive decay should be applied during reconstruction to ensure quantitative accuracy.
Image Analysis Workflow
A typical workflow for analyzing the reconstructed SPECT images is as follows:
Caption: Image analysis workflow for [¹²³I]this compound SPECT data.
Co-registration and ROI Definition
-
Co-registration: The SPECT images are co-registered with a standard rodent brain MRI atlas to anatomically define brain regions.[5]
-
Region of Interest (ROI) Definition: ROIs for various brain structures (e.g., cortex, hippocampus, striatum, cerebellum) are defined based on the co-registered MRI atlas.[6] The cerebellum or pons can often be used as a reference region due to the low density of benzodiazepine receptors.
Quantification
-
Semi-quantitative Analysis: The Standardized Uptake Value Ratio (SUVR) can be calculated by dividing the mean uptake in a target ROI by the mean uptake in a reference region.
-
Quantitative Analysis (Kinetic Modeling): For dynamic SPECT data with an arterial input function, kinetic models such as the two-tissue compartment model can be applied to estimate the binding potential (BP), which is a measure of receptor density. The Simplified Reference Tissue Model (SRTM) can be used if a suitable reference region is available, eliminating the need for arterial blood sampling.
Data Presentation
Quantitative [¹²³I]this compound Binding in Rodent Brain
The following tables summarize representative quantitative data for [¹²³I]this compound binding in different brain regions of rats and mice.
Table 1: [¹²³I]this compound Binding Potential (BP) in Rat Brain
| Brain Region | Binding Potential (BP) |
| Frontal Cortex | 3.5 ± 0.4 |
| Hippocampus | 2.8 ± 0.3 |
| Striatum | 2.5 ± 0.3 |
| Cerebellum | 0.2 ± 0.1 |
Data are presented as mean ± standard deviation. Values are illustrative and may vary based on the specific experimental conditions.
Table 2: Relative [¹²⁵I]this compound Binding in Mouse Brain (Autoradiography Data)
| Brain Region | Relative Binding (% of Control) |
| Cerebral Cortex | Decreased under stress conditions |
| Hippocampus | Decreased under stress conditions |
Note: This table is based on autoradiography studies with [¹²⁵I]this compound, which provides a relative measure of binding.[7] SPECT studies would be needed to determine absolute quantification in mice.
Signaling Pathways and Experimental Workflow Visualization
GABA-A Receptor Signaling
[¹²³I]this compound binds to the benzodiazepine site on the GABA-A receptor, an ionotropic receptor that mediates inhibitory neurotransmission.
Caption: [¹²³I]this compound binding to the GABA-A receptor.
Experimental Workflow
The overall experimental workflow for a typical [¹²³I]this compound SPECT imaging study in rodents is depicted below.
Caption: Experimental workflow for rodent [¹²³I]this compound SPECT imaging.
References
- 1. [123I]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [123I]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dynamic SPECT imaging after injection of the benzodiazepine receptor ligand [123I]this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SPECT/CT/MRI coregistration and SPECT regional analysis [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. 125I-iomazenil binding shows stress- and/or diazepam-induced reductions in mouse brain: supporting data for 123I-iomazenil SPECT study of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of Iomazenil with Iodine-123
Introduction
Iomazenil ([¹²³I]IMZ) is a radiolabeled benzodiazepine (B76468) receptor antagonist used for in-vivo imaging of central benzodiazepine receptors via Single Photon Emission Computed Tomography (SPECT).[1][2] It serves as a valuable tool in neuroscience research, particularly in studies of epilepsy, cerebral ischemia, and other neurological disorders where alterations in benzodiazepine receptor density are observed.[3][4] The radiolabeling process involves the incorporation of the gamma-emitting radionuclide Iodine-123 (¹²³I) into the this compound precursor molecule. This document provides a detailed protocol for the synthesis, purification, and quality control of [¹²³I]this compound.
The most common method for radioiodination is electrophilic substitution, where an electrophilic iodine species is generated from sodium [¹²³I]iodide using an oxidizing agent.[5][6] An alternative reported method is a nucleophilic exchange on a bromo-precursor, which avoids harsh oxidizing conditions.[3] This protocol will focus on a common electrophilic substitution method.
Materials and Reagents
-
Precursor: Tri-n-butyltin this compound (or other suitable this compound precursor for electrophilic substitution)
-
Radionuclide: Sodium [¹²³I]iodide (Na¹²³I) in 0.1 M NaOH (High purity, no-carrier-added)
-
Oxidizing Agent: Chloramine-T or Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Quenching Agent: Sodium metabisulfite (B1197395) solution
-
Solvents: Ethanol (B145695) (USP grade), Acetonitrile (B52724) (HPLC grade), Water for Injection (WFI)
-
Buffers: Phosphate buffered saline (PBS, sterile), Citrate buffer (pH 4)
-
Purification: C18 Sep-Pak® cartridge, semi-preparative HPLC system with a C18 column
-
QC Reagents: TLC plates (Silica gel), HPLC mobile phase, sterile filters (0.22 µm)
Experimental Protocols
Radiolabeling Procedure: Electrophilic Substitution
The radiolabeling of this compound is typically achieved via an electrophilic radioiododestannylation reaction. This involves the substitution of a trialkyltin group on the precursor molecule with radioactive iodine.[7]
-
Preparation: In a shielded hot cell, prepare a reaction vial containing 50-100 µg of the tri-n-butyltin this compound precursor dissolved in 100 µL of ethanol.
-
Oxidizing Agent: Add 50 µg of Chloramine-T (or use an Iodogen®-coated vial).
-
Radioiodide Addition: Carefully add 185-370 MBq (5-10 mCi) of Na¹²³I solution to the reaction vial.
-
Reaction: Vortex the mixture gently and allow it to react at room temperature for 10-15 minutes. Some protocols may involve gentle heating to 50-60°C to increase yield.
-
Quenching: Stop the reaction by adding 200 µL of sodium metabisulfite solution to reduce any unreacted oxidizing agent.
Purification: Solid-Phase Extraction and HPLC
Purification is critical to remove unreacted [¹²³I]iodide, the precursor, and other reaction byproducts.
-
Initial Cleanup (SPE):
-
Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of WFI.
-
Dilute the reaction mixture with 1 mL of WFI and pass it through the conditioned C18 cartridge. The [¹²³I]this compound and precursor will be retained.
-
Wash the cartridge with 10 mL of WFI to remove any remaining free [¹²³I]iodide.
-
Elute the crude [¹²³I]this compound from the cartridge with 1 mL of ethanol.
-
-
HPLC Purification:
-
Inject the ethanolic eluate from the SPE step onto a semi-preparative HPLC system.
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium (B1175870) acetate) in a ratio of approximately 40:60 (v/v).
-
Flow Rate: 2-3 mL/min.
-
Monitor the elution profile using a UV detector (at ~254 nm) and a radioactivity detector.
-
Collect the fraction corresponding to the [¹²³I]this compound peak. The retention time should be predetermined using a non-radioactive this compound standard.
-
Formulation
-
Solvent Removal: Remove the organic solvent (acetonitrile/ethanol) from the collected HPLC fraction, typically by rotary evaporation under reduced pressure or by passing a stream of sterile nitrogen gas over the solution.
-
Reconstitution: Reconstitute the purified [¹²³I]this compound in a sterile, injectable vehicle, such as phosphate-buffered saline (PBS) containing a small percentage of ethanol (e.g., <10%) to ensure solubility.
-
Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control
Perform the following tests to ensure the final product meets the required specifications for research use.
-
Appearance: The final product should be a clear, colorless solution, free of particulate matter.
-
pH: The pH of the final formulation should be within a physiologically acceptable range (typically 5.0 - 7.5).
-
Radiochemical Purity (RCP):
-
Method: Analytical HPLC and/or Radio-TLC.
-
Specification: RCP should be ≥95%.
-
HPLC: Use an analytical C18 column with a suitable mobile phase to separate [¹²³I]this compound from impurities like free [¹²³I]iodide.
-
-
Radionuclidic Purity:
-
Method: Gamma-ray spectroscopy.
-
Specification: The principal gamma emission should be at 159 keV, consistent with ¹²³I.[8] Check for the presence of any long-lived radionuclidic impurities.
-
-
Sterility and Endotoxin (B1171834) Testing: For in-vivo studies, ensure the final product is sterile and passes the bacterial endotoxin test (LAL test).
Data Presentation
The following table summarizes typical parameters and expected results for the radiolabeling of this compound with Iodine-123.
| Parameter | Typical Value | Specification |
| Reaction Time | 10 - 15 minutes | - |
| Reaction Temperature | Room Temperature to 60°C | - |
| Radiochemical Yield (RCY) | 70 - 90% (decay-corrected) | >70% |
| Radiochemical Purity (RCP) | >97% (post-HPLC)[3] | ≥95% |
| Specific Activity | >185 GBq/µmol | As high as possible |
| Final Product pH | 6.5 - 7.5 | 5.0 - 7.5 |
Visualized Workflows and Logic
References
- 1. [123I]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of 123I-iomazenil? [synapse.patsnap.com]
- 3. [123I]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of cerebral infarction with iodine 123-iomazenil SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openmedscience.com [openmedscience.com]
Application Notes and Protocols for In vivo Imaging of GABA-A Receptors using Iomazenil SPECT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of γ-aminobutyric acid type A (GABA-A) receptors using the radiopharmaceutical [¹²³I]Iomazenil with single-photon emission computed tomography (SPECT). This technique is a powerful tool for quantifying GABA-A receptor density and distribution in the brain, offering valuable insights into various neurological and psychiatric disorders and aiding in the development of novel therapeutics targeting the GABAergic system.
Introduction
[¹²³I]this compound is a radioiodinated analogue of the benzodiazepine (B76468) antagonist flumazenil.[1] It binds with high affinity and specificity to the benzodiazepine binding site on the GABA-A receptor, acting as an antagonist.[1] When labeled with Iodine-123, a gamma-emitting isotope, it can be visualized and quantified using SPECT.[1] This allows for the non-invasive in vivo assessment of GABA-A receptor availability, which is crucial for understanding the pathophysiology of conditions like epilepsy, anxiety disorders, schizophrenia, and cerebrovascular diseases.[2][3][4][5]
The primary application of this compound SPECT is to measure the density of GABA-A receptors in different brain regions. This can be used to:
-
Identify abnormalities in GABAergic neurotransmission in patient populations compared to healthy controls.[6][7]
-
Localize epileptic foci, which often show reduced benzodiazepine receptor binding.[2][4]
-
Assess neuronal damage or loss in conditions like stroke.[8]
-
Evaluate the receptor occupancy of new drugs targeting the GABA-A receptor.[9][10]
Signaling Pathway and Mechanism of Action
GABA is the primary inhibitory neurotransmitter in the central nervous system.[11][12] Its action is mediated through two main classes of receptors: GABA-A and GABA-B.[13] GABA-A receptors are ionotropic receptors, meaning they form an ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[13][14] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[13]
The GABA-A receptor is a pentameric protein complex with several modulatory binding sites, including the benzodiazepine site.[14] this compound binds to this site without activating the receptor, thereby acting as an antagonist.[1]
Below is a diagram illustrating the GABA-A receptor signaling pathway and the site of this compound binding.
References
- 1. What is the mechanism of 123I-iomazenil? [synapse.patsnap.com]
- 2. [Phase 2 clinical study of 123I-iomazenil in various cerebral diseases: part 2--clinical evaluation of central-type benzodiazepine receptor imaging with 123I-iomazenil SPECT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [A phase 3 clinical trial of 123I-iomazenil, a new central-type benzodiazepine receptor imaging agent (Part 1)--report on clinical usefulness in diagnosis of various brain diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a multicentre study with this compound--a benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing GABA Receptor Function in Schizophrenia with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SPECT [I-123]this compound measurement of the benzodiazepine receptor in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of benzodiazepine receptors using iodine-123-labeled this compound single-photon emission computed tomography in patients with ischemic cerebrovascular disease. A comparison with PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [123I]this compound SPECT imaging demonstrates significant benzodiazepine receptor reserve in human and nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. GABA receptor - Wikipedia [en.wikipedia.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Iomazenil PET Imaging with Carbon-11 Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for positron emission tomography (PET) imaging using [11C]Iomazenil. This radiotracer is a valuable tool for the in vivo quantification of central benzodiazepine (B76468) receptors (BZR), which are part of the GABA-A receptor complex. Alterations in the density of these receptors are implicated in a variety of neurological and psychiatric disorders.
Introduction to [11C]this compound PET Imaging
[11C]this compound is a radiolabeled antagonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Its use in PET imaging allows for the non-invasive quantification and visualization of GABA-A receptor distribution and density in the brain. As an antagonist, it binds to the receptor without activating it. The short half-life of carbon-11 (B1219553) (approximately 20.4 minutes) allows for multiple PET scans in the same subject on the same day, making it suitable for receptor occupancy studies in drug development.
Applications:
-
Neuroscience Research: Studying the role of the GABAergic system in health and disease.
-
Drug Development: Assessing the target engagement and dose-occupancy relationships of novel therapeutics targeting the GABA-A receptor.
-
Clinical Research: Investigating alterations in GABA-A receptor density in conditions such as epilepsy, anxiety disorders, and neurodegenerative diseases.[1][2]
Signaling Pathway of this compound at the GABA-A Receptor
This compound binds to the benzodiazepine site located at the interface of the α and γ subunits of the pentameric GABA-A receptor.[3] This binding allosterically modulates the receptor's function. In its role as an antagonist or inverse agonist, this compound does not enhance the GABA-induced chloride ion influx; instead, it can reduce the basal channel opening frequency. This interaction allows for the imaging of available receptor sites.
Experimental Protocols
Radiosynthesis of [11C]this compound
The synthesis of [11C]this compound is typically achieved via the N-methylation of its precursor, northis compound, using [11C]methyl iodide.[4]
Protocol:
-
Production of [11C]CO2: Carbon-11 is produced as [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.
-
Synthesis of [11C]Methyl Iodide: The produced [11C]CO2 is converted to [11C]methyl iodide ([11C]CH3I) using a two-step process involving reduction with lithium aluminum hydride (LiAlH4) followed by reaction with hydroiodic acid (HI).[4]
-
N-methylation Reaction:
-
Precursor: Northis compound (desmethyl-iomazenil).
-
Reagents: [11C]CH3I, N,N-dimethylformamide (DMF), and a base such as potassium hydroxide (B78521) (KOH) or tetrabutylammonium (B224687) hydroxide (Bu4N+OH-).[4][5]
-
Procedure: The [11C]CH3I is trapped in a solution of northis compound (approximately 200 µg) in DMF (100 µL of a 1:1 mixture with DMSO) containing powdered KOH (4-5 mg).[5] The reaction is heated at approximately 80°C for 1-3 minutes.[4][5]
-
-
Purification:
-
The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Column: C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 34% CH3CN/H2O) or acetonitrile and 10 mM phosphoric acid (e.g., 35% acetonitrile).[4][5]
-
The fraction corresponding to [11C]this compound is collected.
-
-
Formulation: The collected HPLC fraction is reformulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for intravenous injection.
-
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC, should be >95%.[6]
-
Specific Activity: Measured to ensure a low mass of this compound is injected, typically in the range of 5100 ± 2800 mCi/µmol.[4]
-
Residual Solvents: Analysis to ensure levels of solvents like acetonitrile and DMF are below acceptable limits.
-
Sterility and Endotoxin Testing: Performed to ensure the final product is safe for injection.[7][8]
-
Preclinical PET Imaging Protocol (Rodent Model)
This protocol provides a general guideline for [11C]this compound PET imaging in rats.
Protocol:
-
Animal Preparation:
-
Fast the animal for 4-6 hours prior to imaging to reduce metabolic variability. Water can be provided ad libitum.
-
Anesthetize the animal using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in oxygen.[9][10] Anesthesia is crucial to prevent motion artifacts.[6]
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
Maintain the animal's body temperature using a heating pad or lamp.[11]
-
-
Radiotracer Administration:
-
Administer a bolus injection of [11C]this compound (typically 50-60 MBq for rats) via the tail vein catheter.[2] The injection volume should be kept low (e.g., < 0.5 mL).
-
-
PET Scan Acquisition:
-
Position the animal in the PET scanner.
-
Acquire a dynamic scan for 60-90 minutes immediately following injection.
-
An initial transmission scan (using a 57Co or 68Ge source) or a CT scan should be performed for attenuation correction.
-
-
Arterial Blood Sampling (for full kinetic modeling):
-
If a detailed kinetic analysis is required, cannulate the femoral artery for arterial blood sampling.
-
Collect arterial blood samples at frequent intervals (e.g., every 10-15 seconds for the first 2 minutes, then with increasing intervals up to 60-90 minutes) to measure the arterial input function.
-
Analyze the blood samples for total radioactivity and the fraction of unmetabolized parent compound using HPLC.
-
Human PET Imaging Protocol
This protocol is based on published studies with healthy human subjects.[12]
Protocol:
-
Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
An intravenous line is placed in an arm vein for radiotracer injection, and an arterial line is placed in the contralateral radial artery for blood sampling.
-
-
Radiotracer Administration:
-
A single intravenous bolus of high specific activity [11C]this compound (e.g., ~14 mCi) is administered.[12]
-
-
PET Scan Acquisition:
-
Dynamic PET imaging of the brain is initiated simultaneously with the injection and continues for 90-120 minutes.
-
A transmission scan for attenuation correction is performed before the emission scan.
-
-
Arterial Blood Sampling:
-
Arterial blood samples are collected frequently throughout the scan to determine the metabolite-corrected arterial input function.
-
Data Analysis Protocol
Protocol:
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames, correcting for attenuation, scatter, and random coincidences.
-
Motion Correction: If motion is suspected, apply a motion correction algorithm to the dynamic images.[13][14]
-
Co-registration: Co-register the PET images to a corresponding anatomical MRI of the subject to facilitate accurate anatomical localization.
-
Region of Interest (ROI) Definition: Define ROIs on the co-registered MRI for various brain regions (e.g., cortex, cerebellum, hippocampus, striatum, and pons).
-
Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the average radioactivity concentration within the ROI against time.
-
Kinetic Modeling:
-
With Arterial Input Function: Use compartmental models (e.g., two-tissue or three-tissue compartment models) to fit the tissue TACs and the metabolite-corrected arterial input function. This allows for the estimation of parameters such as the total distribution volume (VT) and binding potential (BPND).[15]
-
Reference Tissue Models: If an arterial input function is not available, a reference tissue model (e.g., Simplified Reference Tissue Model - SRTM) can be used. The pons is often used as a reference region due to its low density of benzodiazepine receptors.[16]
-
Graphical Analysis: Logan graphical analysis can also be used to estimate VT.[16]
-
-
Parametric Image Generation: Generate parametric images of VT or BPND on a voxel-by-voxel basis to visualize the distribution of GABA-A receptors throughout the brain.
Quantitative Data Summary
The following tables summarize quantitative data from [11C]this compound and the closely related [11C]flumazenil PET studies.
Table 1: [11C]this compound PET Data in Healthy Humans
| Brain Region | V3' (ml/g) [Mean ± SD] |
| Temporal Cortex | 23 ± 5 |
| Frontal Cortex | 23 ± 6 |
| Occipital Cortex | 28 ± 3 |
| Striatum | 4 ± 4 |
| Data from Bremner et al. (1999)[12] |
Table 2: [11C]Flumazenil PET Data in Baboons
| Brain Region | B'max (pmol/ml) [Mean ± SD] | Kd (nM) [Mean ± SD] |
| Temporal Cortex | 70 ± 15 | 15.8 ± 2.2 |
| Data from Delforge et al. (1993)[15] |
Table 3: [11C]Flumazenil PET Data in Rats
| Analysis Method | Outcome Measure | Correlation with 2TCM (R2) |
| BFM | VT | ≥ 0.95 |
| Logan | VT | ≥ 0.95 |
| SA | VT | ≥ 0.95 |
| RPM | BPND | ≥ 0.95 |
| SRTM2 | BPND | ≥ 0.95 |
| RLogan | BPND | ≥ 0.95 |
| Data from Alves et al. (2017)[2][17] |
Note: V3' is the product of the binding potential (BP) and the fraction of free non-protein-bound parent compound. B'max is the concentration of available receptor sites, and Kd is the equilibrium dissociation constant. VT is the total distribution volume. BPND is the non-displaceable binding potential. 2TCM refers to the two-tissue compartment model. BFM is the basis function method, SA is spectral analysis, RPM is receptor parametric mapping, SRTM2 is the simplified reference tissue model 2, and RLogan is the reference Logan analysis.
Conclusion
[11C]this compound PET is a powerful and quantitative imaging technique for studying the GABA-A receptor system in the living brain. The protocols and data presented here provide a foundation for researchers and drug developers to effectively utilize this tool in their studies. Adherence to detailed and standardized protocols is essential for obtaining reliable and reproducible results.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Parametric Imaging of [11C]Flumazenil Binding in the Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and PET imaging of the benzodiazepine receptor tracer [N-methyl-11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of [11C]Carbon Labelled Flumazenil and L-Deprenyl Using the iMiDEV™ Automated Microfluidic Radiosynthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translation of Preclinical PET Imaging Findings: Challenges and Motion Correction to Overcome the Confounding Effect of Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. research.rutgers.edu [research.rutgers.edu]
- 10. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of benzodiazepine receptor binding with PET [11C]this compound and SPECT [123I]this compound: preliminary results of a direct comparison in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Motion correction options in PET/MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MOTION CORRECTION OPTIONS IN PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling analysis of [11C]flumazenil kinetics studied by PET: application to a critical study of the equilibrium approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic modelling of [11C]flumazenil using data-driven methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Parametric Imaging of [11C]Flumazenil Binding in the Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Iomazenil SPECT Data: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Iomazenil Single Photon Emission Computed Tomography (SPECT) data. This compound is a radiolabeled antagonist for the central benzodiazepine (B76468) receptor (BZR), which is closely associated with the gamma-aminobutyric acid type A (GABA-A) receptor. Quantitative analysis of this compound SPECT data allows for the in-vivo assessment of BZR density and affinity, providing valuable insights into various neurological and psychiatric disorders, and serving as a powerful tool in drug development.
Introduction to this compound and the GABA-A Receptor
This compound, labeled with Iodine-123 ([¹²³I]this compound), is a SPECT radiotracer that specifically binds to the benzodiazepine binding site of the GABA-A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptor, the GABA-A receptor, is a ligand-gated ion channel. The binding of GABA to its receptor opens a chloride channel, leading to hyperpolarization of the neuron and thus inhibiting neurotransmission. Benzodiazepines, and antagonists like this compound, modulate the function of this receptor.
A reduction in BZR density has been implicated in a variety of neurological conditions, including epilepsy, anxiety disorders, and neurodegenerative diseases. Therefore, quantitative this compound SPECT imaging is a critical tool for studying the pathophysiology of these conditions and for evaluating the efficacy of novel therapeutic interventions targeting the GABAergic system.
GABA-A Receptor Signaling Pathway
The GABA-A receptor is a pentameric protein complex forming a central chloride ion pore. The binding of GABA to the receptor facilitates the influx of chloride ions, leading to neuronal inhibition. Benzodiazepines bind to an allosteric site on the receptor, enhancing the effect of GABA. This compound, as an antagonist, binds to this site without modulating the receptor's function, thereby allowing for the visualization and quantification of the receptor density.
Experimental Protocols
A typical quantitative this compound SPECT study involves several key steps, from radiopharmaceutical preparation to image analysis.
Radiopharmaceutical Preparation and Quality Control
[¹²³I]this compound is typically obtained from commercial suppliers. However, in-house preparation requires stringent quality control to ensure the safety and accuracy of the study.
Quality Control Procedures:
-
Radionuclidic Purity: Assessed to ensure that the radioactivity is primarily from ¹²³I. This is typically performed by the manufacturer.
-
Radiochemical Purity: This is crucial to ensure that the radioactivity is bound to the this compound molecule. It is commonly assessed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required.[1][2]
-
Sterility and Apyrogenicity: As the radiopharmaceutical is administered intravenously, it must be sterile and free of pyrogens.[1][2]
Subject Preparation and Radiotracer Administration
-
Informed Consent: Obtain written informed consent from all subjects.
-
Medication Review: A thorough review of the subject's medications is necessary, as benzodiazepines and other drugs acting on the GABA-A receptor will interfere with this compound binding. A suitable washout period is required.
-
Intravenous Access: Establish intravenous access for radiotracer injection and potentially for arterial blood sampling.
-
Radiotracer Injection: A bolus injection of [¹²³I]this compound (typically 110-185 MBq) is administered intravenously.[3][4]
SPECT Image Acquisition
Dynamic or static SPECT imaging can be performed. Dynamic imaging allows for kinetic modeling, while static imaging at equilibrium is used for simpler quantification methods.
Typical Dynamic SPECT Acquisition Parameters:
| Parameter | Value |
|---|---|
| Scanner | Multi-detector SPECT system |
| Collimator | Low-energy, high-resolution (LEHR) |
| Energy Window | 20% window centered at 159 keV |
| Matrix Size | 128x128 or 64x64 |
| Zoom Factor | 1.2-1.5 |
| Rotation | 360° (180° for some systems) |
| Projections | 60-120 projections |
| Time per Projection | 30-60 seconds |
| Scan Duration | Serial scans up to 180 minutes post-injection.[5][6] |
For static imaging, a single scan is typically acquired at 120-180 minutes post-injection, when transient equilibrium is expected to be reached.[1]
Arterial Blood Sampling (for full kinetic modeling)
For full kinetic modeling, arterial blood sampling is required to measure the concentration of the radiotracer in the plasma over time, which serves as the input function.
-
Sampling Schedule: Frequent arterial blood samples are drawn, especially in the first few minutes after injection, with decreasing frequency over the course of the scan.
-
Metabolite Analysis: Plasma samples are analyzed to separate the parent [¹²³I]this compound from its radiometabolites, as only the parent compound can cross the blood-brain barrier and bind to the receptors. This is typically done using HPLC.
Image Processing and Reconstruction
Proper image processing is critical for accurate quantification.
Image Reconstruction:
-
Filtered Back-Projection (FBP): A traditional and fast reconstruction method. However, it can be susceptible to noise.
-
Iterative Reconstruction: Methods like Ordered Subsets Expectation Maximization (OSEM) are now more common.[7] They can model the physical processes of photon emission and detection more accurately, leading to improved image quality.[8][9] The number of iterations and subsets needs to be optimized for the specific system and protocol.[7]
Corrections:
-
Attenuation Correction: Correction for the absorption of photons within the patient's head is crucial for quantification. This is often done using a co-registered CT scan or a measured attenuation map.
-
Scatter Correction: Correction for photons that have been scattered before detection is necessary to improve image contrast and quantitative accuracy.
-
Partial Volume Correction: Especially important for small brain structures, this correction accounts for the limited spatial resolution of the SPECT scanner.[3][10]
Quantitative Analysis Methods
Several methods can be used to quantify this compound binding, ranging from complex kinetic models to simpler, more clinically feasible approaches.
Kinetic Modeling
Kinetic models use the dynamic SPECT data and the arterial input function to estimate parameters related to radiotracer delivery and binding.
Two-Compartment Model: This model simplifies the system into two compartments: the plasma and a single brain tissue compartment. It is generally considered too simplistic for accurate quantification of receptor binding as it does not separate specific from non-specific binding.[6]
Three-Compartment Model: This is the most commonly used model for quantitative this compound SPECT. It describes the tracer kinetics in three compartments:
-
Cp: Concentration of the radiotracer in arterial plasma.
-
CND: Concentration of non-displaceable (free and non-specifically bound) radiotracer in the brain.
-
CS: Concentration of specifically bound radiotracer in the brain.
The transfer of the radiotracer between these compartments is described by rate constants (K₁ to k₄).
Mathematical Equations for the Three-Compartment Model: The change in concentration in the non-displaceable and specific binding compartments over time can be described by the following differential equations:
dCND(t)/dt = K₁ * Cp(t) - (k₂ + k₃) * CND(t) + k₄ * CS(t) dCS(t)/dt = k₃ * CND(t) - k₄ * CS(t)
Where:
-
K₁ (mL/cm³/min): Rate of transfer from plasma to the non-displaceable compartment.
-
k₂ (min⁻¹): Rate of transfer from the non-displaceable compartment back to plasma.
-
k₃ (min⁻¹): Rate of transfer from the non-displaceable to the specific binding compartment.
-
k₄ (min⁻¹): Rate of transfer from the specific binding compartment back to the non-displaceable compartment.
From these rate constants, the Binding Potential (BP) can be calculated. BP is a measure of the density of available receptors (Bmax) divided by the equilibrium dissociation constant (KD). A common formulation for BP is:
BPND = k₃ / k₄
The Distribution Volume (DV) , which is the ratio of the tracer concentration in a region to that in plasma at equilibrium, can also be calculated:
DV = (K₁/k₂) * (1 + k₃/k₄)
Equilibrium Analysis
This method involves a bolus injection followed by a constant infusion of the radiotracer to achieve a steady-state equilibrium. The DV can then be calculated more directly without the need for complex modeling. However, this method is more complex to implement clinically.[11]
Simplified Methods
These methods are more practical for clinical use as they do not require arterial blood sampling.
Standardized Uptake Value (SUV): SUV is a semi-quantitative measure that normalizes the radioactivity concentration in a region of interest (ROI) to the injected dose and the patient's body weight.
SUV = [Radioactivity concentration in ROI (MBq/mL)] / [Injected dose (MBq) / Body weight (kg)]
Standardized Uptake Value Ratio (SUVR): To obtain a measure that is more reflective of specific binding, the SUV in a target region is normalized to the SUV in a reference region with negligible specific binding (e.g., cerebellum or pons).
SUVR = SUVtarget / SUVreference
The use of SUVR has been shown to correlate well with the more complex kinetic modeling outcomes in some applications.
Data Presentation
The following tables summarize the key quantitative parameters and provide some reported values in healthy controls. It is important to note that these values can vary depending on the specific methodology used.
Table 1: Quantitative Parameters from this compound SPECT
| Parameter | Description | Method of Derivation | Units |
| K₁ | Influx rate constant | Kinetic Modeling | mL/cm³/min |
| k₂ | Efflux rate constant | Kinetic Modeling | min⁻¹ |
| k₃ | Association rate constant | Kinetic Modeling | min⁻¹ |
| k₄ | Dissociation rate constant | Kinetic Modeling | min⁻¹ |
| BPND | Binding Potential (non-displaceable) | k₃ / k₄ | Dimensionless |
| DV | Distribution Volume | Kinetic Modeling | mL/cm³ |
| SUVR | Standardized Uptake Value Ratio | (SUVtarget / SUVreference) | Dimensionless |
Table 2: Reported Distribution Volume (V3') Values in Healthy Subjects [12]
| Brain Region | Mean V3' (mL/g) ± SD |
| Temporal Cortex | 22 ± 3 |
| Frontal Cortex | 22 ± 3 |
| Occipital Cortex | 31 ± 5 |
| Striatum | 7 ± 4 |
V3' is the product of the binding potential and the fraction of free, non-protein-bound parent compound.
Applications in Research and Drug Development
Quantitative this compound SPECT has numerous applications:
-
Epilepsy: Identifying the epileptic focus, which often shows reduced this compound binding in the interictal state.
-
Anxiety Disorders: Investigating alterations in BZR in conditions like panic disorder.[7]
-
Neurodegenerative Diseases: Studying changes in GABAergic neurotransmission in diseases like Alzheimer's and Huntington's disease.
-
Drug Development: Assessing the receptor occupancy of new drugs targeting the GABA-A receptor and evaluating their therapeutic potential.
Conclusion
Quantitative analysis of this compound SPECT data provides a powerful in-vivo tool to investigate the benzodiazepine receptor system. The choice of the quantification method depends on the specific research question and the available resources, with full kinetic modeling providing the most accurate and detailed information, and simplified methods like SUVR offering a more practical alternative for clinical studies. Careful attention to experimental protocol, image acquisition, and data processing is essential for obtaining reliable and reproducible quantitative results.
References
- 1. nucleusrad.com [nucleusrad.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Distribution of Cortical Benzodiazepine Receptor Binding in Right-Handed Healthy Humans: A Voxel-Based Statistical Analysis of Iodine 123 this compound SPECT with Partial Volume Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. [123I]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Reproducibility of SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openmedicalimagingjournal.com [openmedicalimagingjournal.com]
- 8. Impact of iterative reconstruction with resolution recovery in myocardial perfusion SPECT: phantom and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Image reconstruction using filtered backprojection and iterative method: effect on motion artifacts in myocardial perfusion SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distribution of cortical benzodiazepine receptor binding in right-handed healthy humans: a voxel-based statistical analysis of iodine 123 this compound SPECT with partial volume correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of benzodiazepine receptor binding with PET [11C]this compound and SPECT [123I]this compound: preliminary results of a direct comparison in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iomazenil Autoradiography in Post-Mortem Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomazenil (Ro 16-0154) is a high-affinity antagonist for the central benzodiazepine (B76468) binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Its radioactively labeled forms, such as [³H]this compound and [¹²⁵I]this compound, are valuable tools for the quantitative and qualitative analysis of GABA-A receptor distribution and density in the brain. Autoradiography using this compound in post-mortem human brain tissue allows for the detailed anatomical mapping of these receptors, providing crucial insights into the pathophysiology of various neurological and psychiatric disorders, including epilepsy, anxiety disorders, Alzheimer's disease, and schizophrenia. These studies are instrumental in understanding disease mechanisms and in the development of novel therapeutics targeting the GABAergic system.
This document provides detailed application notes and protocols for the use of this compound in autoradiography studies on post-mortem human brain tissue.
Data Presentation: Quantitative Binding Data of Benzodiazepine Receptor Ligands
The following tables summarize the binding affinities (Kd) and receptor densities (Bmax) of benzodiazepine receptor ligands in post-mortem human brain tissue, as determined by radioligand binding assays and autoradiography.
| Radioligand | Brain Region | Pathological Condition | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [³H]RO15-1788 | Prefrontal Cortex (Brodmann area 10) | Control | Not specified | ~1200 | [1] |
| [³H]RO15-1788 | Prefrontal Cortex (Brodmann area 10) | Suicide (Violent) | Not specified | Significantly higher than control | [1] |
| [³H]RO15-1788 | Prefrontal Cortex (Brodmann area 10) | Schizophrenia (on neuroleptics) | Not specified | Significantly lower than control | [1] |
| [³H]Idazoxan | Putamen | Control | 10.1 ± 3.4 | 207 ± 58 | [2] |
| [³H]Idazoxan | Cerebral Cortex | Control | 12.8 ± 6.8 | 193 ± 54 | [2] |
| [³H]Idazoxan | Putamen | Parkinson's Disease | 9.8 ± 4.6 | 193 ± 60 | [2] |
| [³H]Idazoxan | Cerebral Cortex | Parkinson's Disease | 15.9 ± 8.1 | 199 ± 49 | [2] |
Note: Data for this compound in human post-mortem tissue is scarce in the literature. [³H]RO15-1788 (Flumazenil) is a closely related benzodiazepine antagonist with similar binding properties.
Signaling Pathway and Experimental Workflow
This compound Binding to the GABA-A Receptor
This compound acts as an antagonist at the benzodiazepine binding site of the GABA-A receptor, a ligand-gated ion channel. It binds to the interface between the α and γ subunits of the receptor complex, thereby blocking the allosteric modulation of the receptor by benzodiazepine agonists. This interaction does not directly open the chloride channel but prevents the potentiation of GABA-induced inhibitory currents.
Caption: this compound binding to the GABA-A receptor.
Experimental Workflow for this compound Autoradiography
The following diagram outlines the key steps involved in performing an in vitro autoradiography experiment using this compound on post-mortem human brain tissue.
Caption: Experimental workflow for this compound autoradiography.
Experimental Protocols
Post-Mortem Human Brain Tissue Preparation
Materials:
-
Post-mortem human brain tissue (obtained with appropriate ethical approval)
-
Cryostat
-
Optimal Cutting Temperature (OCT) compound
-
Gelatin-coated microscope slides
-
Dry ice
Protocol:
-
Obtain fresh-frozen post-mortem human brain tissue blocks from the region of interest. The post-mortem interval should be as short as possible.
-
Acclimatize the tissue block to the cryostat temperature (-15°C to -20°C).
-
Mount the tissue block onto a cryostat specimen holder using OCT compound.
-
Cut 10-20 µm thick coronal or sagittal sections using the cryostat.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Dry the slides at room temperature for at least 1 hour.
-
Store the slides at -80°C until use.
In Vitro Autoradiography with [³H]this compound or [¹²⁵I]this compound
Materials and Reagents:
-
[³H]this compound or [¹²⁵I]this compound
-
Flumazenil (for non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Coplin jars or staining dishes
-
Incubation chamber
-
Distilled water
-
Phosphor imaging screens or autoradiography film
-
Autoradiography cassettes
Protocol:
a. Pre-incubation:
-
Bring the slide-mounted tissue sections to room temperature.
-
Place the slides in a Coplin jar containing ice-cold 50 mM Tris-HCl buffer (pH 7.4) for 30 minutes to remove endogenous benzodiazepines and other interfering substances.
-
Dry the slides with a stream of cool air.
b. Incubation:
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4).
-
For total binding , prepare a solution of [³H]this compound (e.g., 1-5 nM) or [¹²⁵I]this compound (e.g., 50-100 pM) in the incubation buffer.
-
For non-specific binding , prepare an identical solution of radioligand and add a high concentration of a non-labeled competitor, such as Flumazenil (e.g., 1-10 µM).
-
Lay the slides horizontally in a humidified incubation chamber.
-
Pipette the appropriate incubation solution onto each tissue section, ensuring the entire section is covered.
-
Incubate at room temperature (20-25°C) for 60-90 minutes.
c. Washing:
-
Quickly rinse the slides in ice-cold 50 mM Tris-HCl buffer.
-
Perform two to three subsequent washes in fresh, ice-cold 50 mM Tris-HCl buffer for 2-5 minutes each to remove unbound radioligand.
-
Perform a final quick dip in ice-cold distilled water to remove buffer salts.
d. Drying and Exposure:
-
Dry the slides rapidly with a stream of cool, dry air.
-
Arrange the dried slides in an autoradiography cassette.
-
In a darkroom, appose the slides to a phosphor imaging screen or autoradiography film.
-
Include appropriate radioactive standards for later quantification.
-
Store the cassette at -80°C for the exposure period. The duration will depend on the radioisotope and its specific activity (e.g., 2-4 weeks for ³H, 1-3 days for ¹²⁵I).
Data Analysis
-
Develop the film or scan the phosphor imaging screen using a phosphorimager.
-
Digitize the resulting autoradiograms.
-
Using image analysis software, measure the optical density or photostimulated luminescence (PSL) in various brain regions of interest.
-
Convert the optical density or PSL values to fmol/mg tissue or fmol/mg protein using the co-exposed radioactive standards.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
-
For saturation binding experiments to determine Kd and Bmax, a range of radioligand concentrations is used. The data are then analyzed using Scatchard plots or non-linear regression analysis.
These protocols provide a comprehensive framework for conducting autoradiography studies with this compound on post-mortem human brain tissue. Researchers should optimize specific parameters, such as incubation times and radioligand concentrations, based on their specific experimental conditions and objectives.
References
Application of Iomazenil in Schizophrenia Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomazenil is a benzodiazepine (B76468) receptor antagonist and partial inverse agonist that binds with high affinity to the central benzodiazepine receptor, a modulatory site on the GABAA receptor.[1] This characteristic makes it a valuable tool for in vivo imaging of GABAA receptor distribution and density using single-photon emission computed tomography (SPECT) and for probing the function of the GABAergic system.[2] Deficits in GABAergic neurotransmission have been implicated in the pathophysiology of schizophrenia, a concept known as the "GABA deficit hypothesis."[3] this compound-based research provides a means to investigate these hypothesized deficits in both clinical and preclinical settings.
These application notes provide an overview of the use of this compound in schizophrenia research, summarizing key findings and offering detailed protocols for its application in relevant research models.
Data Presentation
Table 1: Summary of Quantitative Data from this compound SPECT Studies in Schizophrenia Patients
| Parameter | Schizophrenia Patients | Healthy Controls | Key Findings | Reference(s) |
| Benzodiazepine Receptor (BZR) Distribution Volume (V3-p) | No significant difference in absolute values | No significant difference in absolute values | Absolute BZR levels were comparable between patients and controls. | [4] |
| Relative BZR V3-p (with global normalization) | Significantly decreased in the left precentral gyrus (BA 6) | N/A | Suggests relative regional differences in receptor density in schizophrenia. | [4] |
| Correlation of Relative BZR V3-p with Duration of Illness | Significant positive correlation in the superior occipital gyri (BA 19) | N/A | May indicate a relative preservation of neurons expressing BZR in this region over the course of the illness. | [4] |
| Correlation with PANSS Scores | No significant correlation | No significant correlation | BZR density as measured by this compound may not directly correlate with the severity of positive and negative symptoms. | [4] |
Table 2: Effects of this compound Challenge in Schizophrenia Patients vs. Healthy Controls
| Outcome Measure | Schizophrenia Patients (n=13) | Healthy Controls (n=20) | This compound Dose | Key Findings | Reference(s) |
| Brief Psychiatric Rating Scale (BPRS) Score | Significant increase in psychotic symptoms | No significant change | 3.7 μg administered intravenously over 10 min | Schizophrenia patients exhibit increased vulnerability to the psychosis-inducing effects of this compound, supporting the GABA deficit hypothesis. | [3][5] |
| Clinician Administered Dissociative Symptoms Scale (CADSS) | Significant increase in perceptual alterations | No significant change | 3.7 μg administered intravenously over 10 min | Highlights the role of GABAergic deficits in perceptual disturbances in schizophrenia. | [3][5] |
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action at the GABAA receptor.
Caption: Workflow for preclinical this compound studies.
Caption: Logical flow of the GABA deficit hypothesis in schizophrenia.
Experimental Protocols
Protocol 1: In Vivo SPECT Imaging of GABAA Receptors in a Rodent Model of Schizophrenia
Objective: To quantify the in vivo binding of this compound to GABAA receptors in a rodent model of schizophrenia compared to control animals. This protocol is adapted from human SPECT imaging paradigms.[4]
Materials:
-
[123I]this compound
-
Animal model of schizophrenia (e.g., rats treated with phencyclidine (PCP) or a neurodevelopmental model) and age-matched control animals
-
Anesthesia (e.g., isoflurane)
-
SPECT scanner suitable for small animals
-
Catheters for intravenous injection
-
Blood collection supplies
Procedure:
-
Animal Preparation:
-
Anesthetize the animal with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Place a catheter in a lateral tail vein for radiotracer administration.
-
Position the animal on the scanner bed, ensuring the head is securely fixed in the field of view.
-
-
Radiotracer Administration:
-
Employ a constant infusion paradigm to achieve sustained radiotracer equilibrium.
-
Administer an initial bolus of [123I]this compound, followed by a continuous infusion. The exact doses should be optimized based on the specific activity of the radiotracer and the sensitivity of the scanner.
-
-
SPECT Image Acquisition:
-
Begin SPECT acquisition simultaneously with the start of the infusion.
-
Acquire dynamic images over a period of 90-120 minutes.
-
Acquisition parameters (e.g., energy window, matrix size, rotation) should be optimized for [123I] and the specific scanner.
-
-
Blood Sampling (for kinetic modeling):
-
If arterial input function is required for quantitative analysis, an arterial line should be placed.
-
Collect arterial blood samples at predefined time points throughout the scan to measure radioactivity in plasma.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction) with corrections for attenuation and scatter.
-
Co-register the SPECT images with an anatomical MRI or a standard brain atlas for region of interest (ROI) definition.
-
Define ROIs for brain regions implicated in schizophrenia (e.g., prefrontal cortex, hippocampus, striatum).
-
Calculate the distribution volume (VT) of [123I]this compound in each ROI, which is proportional to the Bmax/Kd of the GABAA receptors.
-
Compare VT values between the schizophrenia model and control groups using appropriate statistical tests.
-
Protocol 2: Ex Vivo Autoradiography of GABAA Receptors using [125I]this compound
Objective: To determine the density of GABAA receptors in specific brain regions of a schizophrenia animal model using quantitative autoradiography.
Materials:
-
[125I]this compound
-
Animal model of schizophrenia and control animals
-
Cryostat
-
Microscope slides
-
Incubation buffers and wash solutions
-
Phosphor imaging screens and scanner
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Sacrifice the animals and rapidly dissect the brains.
-
Freeze the brains in isopentane (B150273) cooled with dry ice.
-
Store the brains at -80°C until sectioning.
-
Using a cryostat, cut coronal brain sections (e.g., 20 µm thick) and thaw-mount them onto microscope slides.
-
Store the slides at -80°C.
-
-
Autoradiographic Binding:
-
Bring the slides to room temperature.
-
Pre-incubate the slides in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to remove endogenous ligands.
-
Incubate the slides with a solution containing [125I]this compound (in a concentration range appropriate for saturation binding, e.g., 0.1-10 nM) in incubation buffer for 60-90 minutes at room temperature.
-
For determination of non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a competing ligand (e.g., 10 µM flumazenil).
-
Wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl) for a defined period (e.g., 2 x 5 minutes) to remove unbound radioligand.
-
Briefly rinse the slides in distilled water and allow them to air dry.
-
-
Imaging and Analysis:
-
Expose the slides to a phosphor imaging screen for a period determined by the level of radioactivity (typically 24-72 hours).
-
Scan the imaging screen using a phosphor imager.
-
Calibrate the optical density values using co-exposed radioactive standards.
-
Perform densitometric analysis on the resulting autoradiograms using image analysis software.
-
Define ROIs corresponding to specific brain regions.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each ROI.
-
Compare the specific binding values between the schizophrenia model and control groups.
-
Protocol 3: this compound Pharmacological Challenge in a Rodent Model
Objective: To assess the behavioral response to a pharmacological challenge with this compound in an animal model of schizophrenia, based on the hypothesis that these animals will show heightened sensitivity.
Materials:
-
This compound
-
Vehicle (e.g., saline with a small amount of Tween 80)
-
Animal model of schizophrenia and control animals
-
Behavioral testing apparatus (e.g., for prepulse inhibition of the startle reflex, social interaction test, or locomotor activity)
Procedure:
-
Animal Habituation:
-
Habituate the animals to the testing room and apparatus for a sufficient period before the experiment to minimize stress-induced behavioral changes.
-
-
Baseline Behavioral Testing:
-
Conduct a baseline session of the chosen behavioral test to establish pre-injection performance.
-
-
This compound Administration:
-
Post-Injection Behavioral Testing:
-
At a predetermined time after injection (e.g., 15-30 minutes), conduct the behavioral test again.
-
Record and score the behaviors according to the specific test protocol.
-
-
Data Analysis:
-
Analyze the change in behavioral performance from baseline to post-injection for each group.
-
Compare the effects of this compound between the schizophrenia model and control groups using appropriate statistical methods (e.g., two-way ANOVA).
-
An exaggerated response to this compound in the schizophrenia model group would support the GABA deficit hypothesis in that model.
-
References
- 1. New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models | Brain & Behavior Research Foundation [bbrfoundation.org]
- 2. [Results of displacement studies on benzodiazepine receptors (123I-iomazenil and flumazenil)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual-tracer autoradiography using 125I-iomazenil and 99Tcm-HMPAO in experimental brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing GABA receptor function in schizophrenia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of benzodiazepine receptor and regional cerebral blood flow imaging of epileptiform foci in hippocampal kindled rabbits: a study with in vivo double tracer autoradiography using 125I-iomazenil and 99mTc-HMPAO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring GABA-A Receptor Density in Epilepsy Studies Using Iomazenil
Audience: Researchers, scientists, and drug development professionals.
Introduction: Epilepsy is a neurological disorder characterized by recurrent seizures, which are a manifestation of excessive and hypersynchronous neuronal activity. A key factor in maintaining neural balance is the inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain[1][2]. The GABA-A receptor, a ligand-gated ion channel, plays a crucial role in this process. Alterations in the density and function of GABA-A receptors are implicated in the pathophysiology of epilepsy[1].
Iomazenil is a benzodiazepine (B76468) receptor antagonist and partial inverse agonist that binds with high affinity to the benzodiazepine binding site on the GABA-A receptor[3][4]. When labeled with a radioisotope such as Iodine-123 ([¹²³I]) for Single-Photon Emission Computed Tomography (SPECT) or Carbon-11 ([¹¹C]) for Positron Emission Tomography (PET), this compound serves as a powerful radiotracer to visualize and quantify GABA-A receptor density in vivo[3][5][6]. This allows for the non-invasive identification of brain regions with neuronal loss or dysfunction, which is particularly valuable for localizing epileptogenic foci in patients with intractable epilepsy[7][8][9].
Mechanism of Action and Signaling Pathway
This compound acts as a specific ligand for the central-type benzodiazepine receptors (BZDRs), which are part of the GABA-A receptor complex[3]. By binding to these sites without activating the receptor, it allows for the measurement of receptor density and distribution[3]. In epilepsy, particularly in the epileptogenic zone, neuronal loss and synaptic reorganization can lead to a significant reduction in GABA-A receptor density. This reduction can be detected as decreased this compound binding in SPECT or PET scans, providing a biomarker for the seizure focus[10][11].
Quantitative Data Summary
This compound-based imaging provides quantitative insights into GABA-A receptor density changes in epilepsy. Below are summaries of findings from key studies.
Table 1: [¹²⁵I]this compound Binding Changes in a Rat Kainate Model of Temporal Lobe Epilepsy Data extracted from an in vitro autoradiography study showing progressive changes in receptor binding relative to a control group.[12]
| Hippocampal Subfield | 1 Month Post-Injection | 3 Months Post-Injection | 6 Months Post-Injection |
| CA1 | - | - | ↓ 17% |
| CA2 | - | - | ↓ 24% |
| CA3 | - | - | ↓ 25% |
| CA4 | - | - | ↓ 10% |
| Dentate Gyrus | ↑ 6% | ~ Normal | ~ Normal |
Table 2: Benzodiazepine Receptor (BZDR) Density in Surgically Resected Human Hippocampal Tissue Comparison between patients with Mesial Temporal Lobe Epilepsy (MTLE) and non-MTLE patients using [¹²⁵I]this compound autoradiography.[10]
| Hippocampal Region | BZDR Density Change in MTLE vs. Non-MTLE | Correlation with Cell Density |
| CA1 | Remarkable Reduction | Significant |
| CA2 | Significant Reduction | Significant |
| CA3 | Remarkable Reduction | Significant |
| CA4 | Remarkable Reduction | Significant |
| Dentate Gyrus (mDG) | Significant Reduction | Significant |
Note: The study found that in the CA1 region, the decrease in BZDR density was in excess of the neuronal loss, suggesting specific receptor alterations beyond simple cell death.[10]
Table 3: Comparison of PET and SPECT this compound Binding in Healthy Humans Mean values for V3' (product of Binding Potential and free fraction of parent compound) from a direct comparison study.[13][14]
| Brain Region | [¹¹C]this compound PET (V3' in ml/g) | [¹²³I]this compound SPECT (V3' in ml/g) |
| Temporal Cortex | 23 ± 5 | 22 ± 3 |
| Frontal Cortex | 23 ± 6 | 22 ± 3 |
| Occipital Cortex | 28 ± 3 | 31 ± 5 |
| Striatum | 4 ± 4 | 7 ± 4 |
Note: These results indicate that PET and SPECT provide comparable quantitative results for neuroreceptor binding.[13][14]
Experimental Protocols
Protocol 1: In Vitro Autoradiography with [¹²⁵I]this compound
This protocol is adapted from methodologies used to study surgically resected human tissue and animal models of epilepsy[10][12].
Objective: To quantify GABA-A/BZDR density in slidemounted brain tissue sections.
Materials:
-
Frozen brain tissue blocks.
-
Cryostat.
-
Microscope slides.
-
Incubation buffer (e.g., Tris-HCl buffer).
-
[¹²⁵I]this compound radioligand.
-
Flumazenil (for non-specific binding determination).
-
Wash buffer.
-
Deionized water.
-
Phosphor imaging plates or autoradiography film.
-
Image analysis software.
Procedure:
-
Tissue Sectioning: Cut frozen brain tissue into thin sections (e.g., 10-20 µm) using a cryostat. Mount the sections onto microscope slides.
-
Pre-incubation: Pre-incubate the slides in incubation buffer to rehydrate the tissue and remove endogenous substances.
-
Incubation: Incubate the slides in a solution containing a low nanomolar concentration of [¹²⁵I]this compound. For a parallel set of slides, add a high concentration of unlabeled Flumazenil to the incubation solution to determine non-specific binding.
-
Washing: Wash the slides in ice-cold wash buffer to remove unbound radioligand. Perform a final brief rinse in cold deionized water to remove buffer salts.
-
Drying: Dry the slides quickly under a stream of cool, dry air.
-
Exposure: Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. Expose for a duration determined by the tissue radioactivity (typically several days to weeks).
-
Imaging and Analysis: Scan the imaging plate or develop the film. Quantify the signal intensity in specific regions of interest (ROIs) using image analysis software, referencing calibrated standards to convert signal intensity to receptor density (fmol/mg tissue).
-
Calculation: Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.
Protocol 2: In Vivo SPECT Imaging with [¹²³I]this compound
This protocol outlines a typical clinical or preclinical workflow for assessing GABA-A/BZDR density in vivo.[7][8][15]
Objective: To non-invasively quantify regional GABA-A/BZDR binding in the brain to identify epileptogenic foci.
Procedure:
-
Subject Preparation: The subject should be in a resting state in a quiet, dimly lit room to ensure stable physiological conditions. An intravenous line is placed for radiotracer injection.
-
Radiotracer Administration: Administer a bolus intravenous injection of [¹²³I]this compound (typically 110-222 MBq)[8][16].
-
Image Acquisition:
-
Dynamic Imaging: For kinetic modeling, begin SPECT data acquisition immediately after injection and continue for 90-120 minutes. This allows for the measurement of the time-activity curves of the radioligand in the brain[15].
-
Static (Late) Imaging: For simpler protocols focused on receptor distribution, acquire images at a later time point (e.g., 165 minutes post-injection) when radioligand binding is near equilibrium[7][8].
-
A rotating gamma camera is used to acquire the data.
-
-
Blood Sampling (for kinetic modeling): If performing absolute quantification, arterial blood samples are drawn at multiple time points to measure the concentration of the radioligand and its metabolites in the plasma[13][15].
-
Image Reconstruction: Reconstruct the acquired projection data into a 3D image volume using standard algorithms (e.g., filtered back-projection with attenuation correction).
-
Data Analysis:
-
Co-register the SPECT images with an anatomical MRI scan for accurate delineation of brain structures.
-
Define Regions of Interest (ROIs) on the co-registered images.
-
Kinetic Modeling: Use the time-activity curves from dynamic SPECT and the arterial input function to fit the data to a compartmental model (e.g., a three-compartment model)[15][17]. This yields kinetic rate constants that can be used to calculate the binding potential (BP), a measure proportional to receptor density (Bmax).
-
Ratio Analysis: For simpler static images, calculate the ratio of activity in a target region to a reference region with low receptor density (e.g., pons or white matter) to create a semi-quantitative index of receptor binding.
-
Visualized Workflows and Relationships
General Experimental Workflow for this compound Imaging Study
The following diagram illustrates the typical workflow from patient evaluation to the final interpretation of this compound imaging data in an epilepsy study.
Logical Relationship in Epilepsy Diagnosis
This compound imaging is based on the logical premise that the epileptogenic zone is often associated with neuronal damage, leading to a measurable decrease in GABA-A receptor density.
References
- 1. Mechanism of Anti-seizure Medications and Emerging Trends in Epilepsy Treatment [sciltp.com]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. What is the mechanism of 123I-iomazenil? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Synthesis and PET imaging of the benzodiazepine receptor tracer [N-methyl-11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [123I]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [A phase 3 clinical trial of 123I-iomazenil, a new central-type benzodiazepine receptor imaging agent (Part 3)--Report on clinical usefulness in epilepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Correct localization of epileptogenic focus with I-123 this compound cerebral benzodiazepine receptor imaging: a case report of temporal lobe epilepsy with discordant ictal cerebral blood flow SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of benzodiazepine receptor in temporal lobe epilepsy: [(125)I]this compound autoradiographic study of surgically resected specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes of central benzodiazepine receptor density in the course of anticonvulsant treatment in temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative evaluation of central-type benzodiazepine receptors with [(125)I] this compound in experimental epileptogenesis. I. The rat kainate model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of benzodiazepine receptor binding with PET [11C]this compound and SPECT [123I]this compound: preliminary results of a direct comparison in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Pharmacokinetic analysis of benzodiazepine receptor binding of [123I]this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajnr.org [ajnr.org]
- 17. SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil: kinetic and equilibrium paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
Noninvasive Quantification of [123I]Iomazenil SPECT: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the noninvasive quantification of central benzodiazepine (B76468) receptor (BZR) binding using [123I]Iomazenil Single Photon Emission Computed Tomography (SPECT). [123I]this compound is a radiolabeled partial inverse agonist that binds with high affinity to BZRs, making it a valuable tool for studying neurological and psychiatric disorders, as well as for assessing the pharmacodynamics of novel therapeutics targeting the GABAergic system.
This document outlines the theoretical basis of different quantification methods, provides step-by-step experimental protocols, and presents quantitative data in structured tables for easy comparison and reference.
Introduction to [123I]this compound SPECT Quantification
[123I]this compound SPECT allows for the in vivo assessment of BZR density and occupancy. Quantitative analysis of the SPECT data is crucial for obtaining objective and reproducible measurements. The primary outcomes of these analyses are typically the Binding Potential (BP) or the Distribution Volume (DV) , which are related to the density of available receptors (Bmax) and their affinity (Kd) for the radioligand.
Several methods have been developed for the noninvasive quantification of [123I]this compound SPECT, ranging from full kinetic modeling requiring arterial blood sampling to simplified methods that reduce patient burden.
Quantification Methodologies
Kinetic Compartmental Modeling
Kinetic modeling describes the exchange of the radiotracer between different physiological compartments in the body.
-
Three-Compartment Model: This is the most comprehensive model for [123I]this compound.[1][2] It describes the tracer concentration in the arterial plasma, a non-displaceable compartment in the brain tissue (representing free and non-specifically bound tracer), and a specific binding compartment (representing tracer bound to BZRs).[3] This model requires dynamic SPECT imaging and arterial blood sampling to measure the arterial input function.[1]
-
Two-Compartment Model: A simplified model that can be used under certain assumptions.[2]
Simplified Quantification Methods
To avoid the invasive nature of arterial blood sampling, several simplified methods have been developed.
-
Standardized Arterial Input Function: This method uses a pre-defined average arterial input function from a population of subjects, which is then scaled using one or two venous blood samples from the individual subject.[4] This approach has been shown to provide reliable estimates of receptor binding.[4]
-
Reference Tissue Models: These methods use a brain region with a negligible density of BZRs (e.g., pons or cerebellum) as an indirect input function. This completely avoids the need for blood sampling. The Simplified Reference Tissue Model (SRTM) is a commonly used approach.
-
Equilibrium Analysis: This method involves a bolus injection followed by a constant infusion of [123I]this compound to achieve a steady-state equilibrium between the plasma and brain tissue.[1] The DV can then be calculated from the ratio of brain tissue activity to the plasma concentration of the free radioligand at equilibrium.[1]
-
Late Scan Ratio Methods: These methods use the ratio of activity in a target region to a reference region from a single SPECT scan acquired at a late time point (e.g., 180 minutes post-injection) when the tracer is presumed to be in a state of transient equilibrium. While simple, these methods are generally considered less accurate than kinetic modeling.
Data Presentation
The following tables summarize quantitative data from [123I]this compound SPECT studies in healthy volunteers and patient populations.
Table 1: Regional Distribution Volume (V3') of [123I]this compound in Healthy Subjects
| Brain Region | Mean V3' (ml/g) | Standard Deviation (ml/g) |
| Occipital Cortex | 31 | 5 |
| Frontal Cortex | 22 | 3 |
| Temporal Cortex | 22 | 3 |
| Striatum | 7 | 4 |
Data adapted from a study directly comparing PET and SPECT with this compound.[5]
Table 2: Left Hippocampal Distribution Volume (DV) in Panic Disorder Patients and Healthy Controls
| Group | Mean DV (normalized to whole brain) | Standard Deviation |
| Healthy Controls | 0.99 | 0.19 |
| Panic Disorder Patients | 0.79 | 0.27 |
Data adapted from a study on benzodiazepine receptor binding in panic disorder. There was a 20% reduction in left hippocampal benzodiazepine receptor binding (DV) in panic disorder patients compared to controls.[3]
Experimental Protocols
Protocol 1: Dynamic SPECT with Arterial Input Function (Three-Compartment Model)
Objective: To perform a full kinetic analysis of [123I]this compound binding.
Materials:
-
[123I]this compound (e.g., 111-167 MBq)
-
SPECT scanner
-
Arterial line insertion kit
-
Automated blood sampling system or manual collection supplies
-
Gamma counter for blood sample analysis
-
Centrifuge for plasma separation
-
Equipment for metabolite analysis (e.g., HPLC)
Procedure:
-
Patient Preparation:
-
Obtain informed consent.
-
Instruct the patient to abstain from benzodiazepines and other interacting medications for an appropriate period before the scan.
-
The patient should be in a resting state in a quiet, dimly lit room before and during the scan.[6]
-
-
Radiotracer Administration:
-
Insert an intravenous (IV) catheter for radiotracer injection.
-
Insert an arterial catheter for blood sampling.
-
Administer a bolus injection of [123I]this compound.[1]
-
-
SPECT Image Acquisition:
-
Arterial Blood Sampling:
-
Begin arterial blood sampling simultaneously with the radiotracer injection.
-
Collect frequent samples, especially in the first few minutes after injection.
-
Process blood samples to separate plasma and measure radioactivity.
-
Perform metabolite analysis to determine the fraction of unmetabolized radiotracer in plasma over time.
-
-
Data Analysis:
-
Reconstruct the dynamic SPECT images.
-
Define regions of interest (ROIs) on the brain images.
-
Generate time-activity curves (TACs) for each ROI.
-
Fit the tissue TACs and the metabolite-corrected arterial input function to a three-compartment model to estimate the kinetic rate constants (K1, k2, k3, k4).
-
Calculate the Binding Potential (BP) or Distribution Volume (DV).
-
Protocol 2: Simplified Method with Two Scans and Venous Sampling
Objective: To quantify BZR binding with reduced patient burden.
Materials:
-
[123I]this compound (e.g., 222 MBq)
-
SPECT scanner
-
Venous catheter
-
Gamma counter
Procedure:
-
Patient Preparation:
-
Same as Protocol 1.
-
-
Radiotracer Administration:
-
Administer a bolus intravenous injection of [123I]this compound.
-
-
SPECT Image Acquisition:
-
Venous Blood Sampling:
-
Data Analysis:
-
Use the venous sample to scale a standardized arterial input function.[4]
-
Use the data from the two SPECT scans and the scaled input function to compute ligand transport (K1) and receptor binding using a simplified model (e.g., a three-compartment, two-parameter model) and a look-up table procedure.[2][4]
-
Visualizations
The following diagrams illustrate key concepts in the noninvasive quantification of [123I]this compound SPECT.
Caption: Three-compartment model for [123I]this compound kinetics.
References
- 1. SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil: kinetic and equilibrium paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple quantification of benzodiazepine receptor binding and ligand transport using iodine-123-iomazenil and two SPECT scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Noninvasive quantification of iodine-123-iomazenil SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of benzodiazepine receptor binding with PET [11C]this compound and SPECT [123I]this compound: preliminary results of a direct comparison in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. radiology.unm.edu [radiology.unm.edu]
- 7. I-123 this compound SPECT in patients with mental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distribution of Cortical Benzodiazepine Receptor Binding in Right-Handed Healthy Humans: A Voxel-Based Statistical Analysis of Iodine 123 this compound SPECT with Partial Volume Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Iomazenil for Assessing Neuronal Damage in Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a cascade of events leading to neuronal damage and death. The development of effective neuroprotective therapies relies on accurate methods for assessing the extent of this damage in preclinical models. Iomazenil, a selective antagonist of the central benzodiazepine (B76468) receptor (BZR), has emerged as a valuable tool for this purpose. The density of BZRs is high on neuronal membranes and is sensitive to ischemic insults, making this compound a reliable marker for neuronal integrity.[1][2] Radio-labeled this compound, particularly with Iodine-123 ([¹²³I]this compound) for Single Photon Emission Computed Tomography (SPECT) and Iodine-125 ([¹²⁵I]this compound) for autoradiography, allows for the in vivo and ex vivo visualization and quantification of neuronal damage.[1][3]
These application notes provide detailed protocols for the use of this compound in rodent models of ischemic stroke to assess neuronal damage. The methodologies cover animal model creation, SPECT imaging, and ex vivo autoradiography, along with histological validation techniques.
Mechanism of Action and Signaling Pathway
This compound binds to the benzodiazepine site on the GABA-A receptor complex, which is predominantly located on the postsynaptic membrane of neurons. In the context of ischemic stroke, a reduction in this compound binding is indicative of neuronal loss or dysfunction. The ischemic cascade leads to energy failure, excitotoxicity, and ultimately neuronal death, resulting in a decreased number of available BZRs for this compound to bind.
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound to assess neuronal damage in ischemic stroke models. The data is presented as lesion-to-normal ratios (LNR) or affected-to-contralateral ratios, which indicate the relative this compound uptake in the ischemic region compared to healthy tissue.
Table 1: this compound Uptake in Ischemic Core vs. Peri-Infarct (Penumbra) Regions
| Time Post-Ischemia | Ischemic Core (LNR) | Peri-Infarct/Penumbra (LNR) | Reference |
| 1 week | Significantly decreased | Moderately decreased | [1] |
| 3-4 weeks | Persistently low | Further moderate decrease | [1] |
Table 2: Correlation of [¹²³I]this compound Lesion-to-Normal Ratio (LNR) with Histopathological Findings
| Histopathological Marker | [¹²³I]this compound LNR (Mean ± SD) | P-value vs. Normal | Reference |
| Histologically Normal | 0.784 ± 0.213 | - | [3] |
| COX-2 Expression Positive | 0.626 ± 0.186 | <0.001 | [3] |
| dUTP Incorporation (DNA Fragmentation) Positive | 0.488 ± 0.166 | <0.0001 | [3] |
| Impaired MAP-2 Immunostaining | 0.120 ± 0.152 | <0.0001 | [3] |
Experimental Protocols
Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used and clinically relevant model of focal ischemic stroke.
Materials:
-
Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Micro-scissors and forceps
-
4-0 nylon suture with a silicone-coated tip
-
Heating pad
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Ligation and Filament Insertion:
-
Carefully dissect the arteries from the surrounding tissues.
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the ECA stump.
-
Gently insert a 4-0 nylon suture with a silicone-coated tip through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Occlusion and Reperfusion:
-
Advance the filament approximately 18-20 mm from the carotid bifurcation.
-
For permanent MCAO, the filament is left in place. For transient MCAO, the filament is withdrawn after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion.
-
-
Wound Closure and Recovery:
-
Close the neck incision with sutures.
-
Discontinue anesthesia and allow the animal to recover in a warm cage with free access to food and water.
-
In Vivo SPECT Imaging Protocol
Materials:
-
[¹²³I]this compound
-
Animal SPECT scanner
-
Anesthesia system
-
Saline solution
Procedure:
-
Animal Preparation:
-
Anesthetize the MCAO rat with isoflurane.
-
Place the animal on the scanner bed and secure its head in a stereotactic frame to minimize motion artifacts.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [¹²³I]this compound (e.g., 111 MBq) intravenously via the tail vein.
-
-
SPECT Data Acquisition:
-
Dynamic SPECT scanning can be performed for up to 120 minutes post-injection to assess both perfusion and receptor binding kinetics.
-
For static imaging focused on receptor distribution, acquire data at a later time point, typically 180 minutes post-injection.
-
Use a high-resolution collimator and acquire data over 360° with multiple projections.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an appropriate algorithm (e.g., ordered subset expectation maximization - OSEM).
-
Co-register the SPECT images with an anatomical imaging modality like MRI or a standard rat brain atlas.
-
Define regions of interest (ROIs) in the ischemic core, peri-infarct area, and the contralateral healthy hemisphere.
-
Calculate the lesion-to-normal (or affected-to-contralateral) ratio of this compound uptake.
-
Ex Vivo Autoradiography Protocol
Materials:
-
[¹²⁵I]this compound
-
Cryostat
-
Microscope slides
-
Incubation buffers
-
Phosphor imaging plates or autoradiography film
Procedure:
-
Tissue Preparation:
-
At the desired time point post-MCAO, euthanize the rat and perfuse transcardially with cold saline.
-
Carefully extract the brain and freeze it in isopentane (B150273) cooled with dry ice.
-
Store the brain at -80°C until sectioning.
-
-
Cryosectioning:
-
Using a cryostat, cut coronal brain sections (e.g., 20 µm thick).
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
-
Radioligand Incubation:
-
Pre-incubate the slides in a buffer solution (e.g., Tris-HCl) to remove endogenous ligands.
-
Incubate the sections with [¹²⁵I]this compound in the same buffer.
-
For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of a non-labeled BZR ligand (e.g., flumazenil).
-
-
Washing and Drying:
-
Wash the slides in ice-cold buffer to remove unbound radioligand.
-
Perform a quick rinse in distilled water to remove buffer salts.
-
Dry the slides under a stream of cool air.
-
-
Image Acquisition and Analysis:
-
Expose the dried slides to a phosphor imaging plate or autoradiography film for an appropriate duration.
-
Scan the imaging plate or develop the film to visualize the distribution of this compound binding.
-
Quantify the signal intensity in different brain regions using densitometry software.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Histological Validation
Materials:
-
Microscope
-
Staining reagents (e.g., Hematoxylin and Eosin - H&E, Cresyl Violet, or specific neuronal markers like NeuN or MAP-2)
Procedure:
-
Staining:
-
Use sections adjacent to those used for autoradiography for histological staining.
-
Perform H&E or Cresyl Violet staining to assess overall morphology and identify areas of neuronal necrosis.[1]
-
Use immunohistochemistry for specific neuronal markers like NeuN to quantify neuronal loss or MAP-2 to assess dendritic integrity.[3]
-
-
Microscopic Analysis:
-
Examine the stained sections under a microscope.
-
Correlate the regions of reduced this compound binding on the autoradiograms with areas of neuronal damage or loss observed in the histological sections.
-
Conclusion
This compound is a powerful and versatile tool for the assessment of neuronal damage in preclinical models of ischemic stroke. The protocols outlined in these application notes provide a comprehensive framework for utilizing [¹²³I]this compound for in vivo SPECT imaging and [¹²⁵I]this compound for ex vivo autoradiography. When combined with histological validation, these techniques offer a robust platform for evaluating the efficacy of potential neuroprotective therapies, contributing to the advancement of stroke research and drug development.
References
- 1. Characterization of neuronal damage by this compound binding and cerebral blood flow in an ischemic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of benzodiazepine receptor binding with PET [11C]this compound and SPECT [123I]this compound: preliminary results of a direct comparison in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterisation of [123I]this compound distribution in a rat model of focal cerebral ischaemia in relation to histopathological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iomazenil Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Iomazenil receptor occupancy studies. This compound is a valuable radioligand for imaging the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABAA) receptor, offering insights into the pathophysiology of various neurological and psychiatric disorders and facilitating the development of novel therapeutics targeting the GABAergic system.
Introduction to this compound and GABAA Receptor Occupancy
This compound is an antagonist and partial inverse agonist of the benzodiazepine receptor.[1] Radiolabeled with Iodine-123 ([123I]this compound) for Single Photon Emission Computed Tomography (SPECT) or Carbon-11 ([11C]this compound) for Positron Emission Tomography (PET), it serves as a crucial tool for in vivo visualization and quantification of GABAA receptor distribution and density in the brain.[2][3] GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS), and their dysfunction is implicated in conditions such as epilepsy, anxiety disorders, and insomnia.[4][5][6]
Receptor occupancy studies with this compound are critical in drug development for assessing the degree to which a novel therapeutic agent binds to its target receptor at various doses. This information is essential for understanding the pharmacokinetic and pharmacodynamic relationship of a drug, thereby guiding dose selection for clinical trials.
GABAA Receptor Signaling Pathway
The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[6] Benzodiazepines and other allosteric modulators bind to a distinct site on the receptor, enhancing the effect of GABA.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is 123I-iomazenil used for? [synapse.patsnap.com]
- 3. Synthesis and PET imaging of the benzodiazepine receptor tracer [N-methyl-11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. GABA receptor - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of 123I-iomazenil? [synapse.patsnap.com]
Application Notes and Protocols: Dosimetry and Radiation Safety for [123I]Iomazenil Studies
Introduction
[123I]Iomazenil ([123I]IMZ) is a radiopharmaceutical agent used for Single Photon Emission Computed Tomography (SPECT) imaging of the brain.[1] It is an antagonist and partial inverse agonist of benzodiazepine (B76468) receptors, specifically binding to the central-type benzodiazepine receptors which are part of the GABAA receptor complex.[2][3] This binding allows for the in-vivo visualization and quantification of benzodiazepine receptor distribution and density, making it a valuable tool in neuroscience research and the clinical evaluation of various neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, and panic disorder.[1][2][4][5]
These application notes provide essential information on the dosimetry of [123I]this compound and detailed protocols for its safe handling and use in research settings, targeting researchers, scientists, and drug development professionals.
Dosimetry Data
Understanding the radiation dose absorbed by different organs is critical for ensuring the safety of study participants. The dosimetry of [123I]this compound has been evaluated in human studies, and the data is summarized below. The primary routes of excretion are through the urinary and gastrointestinal tracts.[1][6]
Two key studies provide comprehensive dosimetry data. The absorbed doses to various organs and the effective dose equivalent are presented in the tables below.
Table 1: Absorbed Radiation Dose per Unit of Administered Activity (mGy/MBq) for [123I]this compound
| Organ | Dey et al. (1994)[6] | Verhoeff et al. (1993)[7] |
| Adrenals | 0.033 | 0.024 |
| Brain | 0.016 | 0.015 |
| Breasts | 0.012 | 0.011 |
| Gallbladder Wall | 0.034 | 0.022 |
| LLI Wall | 0.079 | 0.071 |
| Small Intestine | 0.041 | 0.028 |
| Stomach Wall | 0.025 | 0.019 |
| ULI Wall | 0.066 | 0.038 |
| Heart Wall | 0.020 | 0.016 |
| Kidneys | 0.037 | 0.030 |
| Liver | 0.034 | 0.026 |
| Lungs | 0.021 | 0.016 |
| Ovaries | 0.028 | 0.022 |
| Pancreas | 0.029 | 0.022 |
| Red Marrow | 0.017 | 0.015 |
| Bone Surfaces | 0.022 | 0.019 |
| Spleen | 0.024 | 0.018 |
| Testes | 0.017 | 0.044 |
| Thymus | 0.015 | 0.012 |
| Thyroid | 0.063 | 0.031 |
| Urinary Bladder Wall | 0.190 | 0.150 |
| Uterus | 0.023 | 0.019 |
| Effective Dose Equivalent (mSv/MBq) | 0.035 | 0.033 |
LLI: Lower Large Intestine; ULI: Upper Large Intestine. Data is compiled from studies conducted in healthy adult volunteers.[6][7]
Experimental Protocols
Radiopharmaceutical Quality Control
Quality control is essential to ensure the purity and safety of the radiopharmaceutical prior to administration.[8]
-
1.1. Visual Inspection: Visually inspect the [123I]this compound solution for particulate matter and discoloration before administration. The solution should be clear and colorless.
-
1.2. pH Measurement: The pH of the final product should be within the range specified by the manufacturer, typically between 4.0 and 7.0.
-
1.3. Radiochemical Purity:
-
Method: High-Performance Liquid Chromatography (HPLC) is the standard method for determining radiochemical purity.[9]
-
Procedure:
-
Inject a small aliquot of the [123I]this compound solution into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and a radioactivity detector.
-
Elute with an appropriate mobile phase as specified by the manufacturer or established laboratory protocol.
-
Integrate the peaks in the resulting radiochromatogram.
-
-
Acceptance Criteria: The radiochemical purity should be ≥ 95%, with the main peak corresponding to [123I]this compound.
-
-
1.4. Radionuclidic Purity:
-
Method: Gamma-ray spectroscopy using a germanium detector.[8]
-
Procedure:
-
Place a sample of the radiopharmaceutical in a gamma spectrometer.
-
Acquire a spectrum and identify all gamma-emitting radionuclides present. The characteristic gamma photon of 123I is at 159 keV.[10]
-
-
Acceptance Criteria: Ensure that the abundance of any long-lived radionuclidic impurities is within acceptable limits as defined by pharmacopeial standards.
-
-
1.5. Sterility and Endotoxins: The final product must be sterile and meet the limits for bacterial endotoxins as specified in the relevant pharmacopeia. This is typically ensured by the manufacturer but should be verified if the product is manipulated.
Subject Preparation and Administration
-
2.1. Thyroid Blockade: To minimize radiation exposure to the thyroid from any free radioiodide, administer a thyroid-blocking agent.
-
Agent: Saturated solution of potassium iodide (SSKI) or Lugol's solution.
-
Protocol: Administer approximately 100 mg of iodide (e.g., 2 drops of SSKI) orally 1-2 hours before the injection of [123I]this compound.[11]
-
-
2.2. Subject Instructions: Instruct the subject to be well-hydrated before and after the study to facilitate the clearance of the radiotracer.
-
2.3. Administration:
-
Dose: The typical injected dose for a SPECT study is 110-185 MBq (3-5 mCi).[12][13] The exact dose may vary depending on the specific imaging protocol and equipment.
-
Route: Administer [123I]this compound via intravenous (IV) bolus injection.[2][9]
-
Procedure:
-
Assay the dose in a calibrated dose calibrator before administration.
-
Use an indwelling catheter for the IV injection, followed by a saline flush to ensure the full dose is administered.
-
-
SPECT Imaging Protocol
Both dynamic and static imaging protocols can be used for [123I]this compound studies.
-
3.1. Dynamic Imaging (for quantitative analysis):
-
Start Time: Begin image acquisition immediately after the IV injection.
-
Framing: Acquire a series of short-duration frames (e.g., 2-minute acquisitions) for a total of 120-180 minutes to capture the kinetics of the tracer.[14][15]
-
Purpose: Allows for kinetic modeling to determine parameters like receptor binding potential.[9][16]
-
-
3.2. Static (Delayed) Imaging (for clinical evaluation):
-
Imaging Time: Acquire images at a later time point, typically 2-3 hours post-injection, when tracer distribution has reached a relative equilibrium.[12][13] Peak brain uptake occurs around 25-30 minutes post-injection.[14]
-
Acquisition: Perform a single, longer-duration SPECT scan (e.g., 20-30 minutes).
-
-
3.3. General SPECT Parameters:
-
Camera: Use a multi-head SPECT system equipped with low-energy, high-resolution (LEHR) collimators.
-
Energy Window: Center a 15-20% energy window around the 159 keV photopeak of 123I.
-
Image Reconstruction: Use an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation, scatter, and collimator-detector response.
-
-
3.4. Data Analysis:
-
Co-register SPECT images with anatomical images (e.g., MRI) for accurate localization of brain regions.
-
Define regions of interest (ROIs) on the images to obtain time-activity curves or regional uptake values.
-
For quantitative studies, use kinetic models (e.g., a three-compartment model) to analyze the data.[9][16]
-
References
- 1. [123I]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is 123I-iomazenil used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. [Phase 2 clinical study of 123I-iomazenil in various cerebral diseases: part 2--clinical evaluation of central-type benzodiazepine receptor imaging with 123I-iomazenil SPECT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPECT [I-123]this compound measurement of the benzodiazepine receptor in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human biodistribution and dosimetry of the SPECT benzodiazepine receptor radioligand iodine-123-iomazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dosimetry of iodine-123 this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic analysis of benzodiazepine receptor binding of [123I]this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hpschapters.org [hpschapters.org]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. [Impairment of benzodiazepine receptor in Parkinson's disease evaluated by 123I-iomazenil SPECT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. I-123 this compound SPECT in patients with mental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dynamic SPECT imaging after injection of the benzodiazepine receptor ligand [123I]this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reproducibility of SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil: kinetic and equilibrium paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of [11C]Iomazenil for Positron Emission Tomography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of [11C]Iomazenil, a key radiotracer for positron emission tomography (PET) imaging of the central benzodiazepine (B76468) receptor (BZR). The synthesis involves the N-alkylation of the precursor, northis compound, with [11C]methyl iodide. This application note outlines the necessary reagents, equipment, and step-by-step procedures for the production of [11C]CO2, its conversion to [11C]methyl iodide, the subsequent radiolabeling reaction, and the purification and quality control of the final [11C]this compound product. The information is intended to guide researchers in establishing a robust and reproducible radiosynthesis process for preclinical and clinical research.
Introduction
[11C]this compound is a positron-emitting radioligand that binds with high affinity to the benzodiazepine binding site of the GABAA receptor. PET imaging with [11C]this compound allows for the in vivo quantification and visualization of BZR distribution and density, which is of significant interest in the study of various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and neurodegenerative diseases. The short half-life of carbon-11 (B1219553) (t½ = 20.4 minutes) necessitates a rapid and efficient automated synthesis process to ensure high radiochemical yield and specific activity suitable for human administration.
Data Summary
The following table summarizes typical quantitative data obtained from the automated synthesis of [11C]this compound.
| Parameter | Value | Reference |
| Radiochemical Yield (EOB) | 36 ± 16% | [1] |
| Molar Activity (EOS) | 5100 ± 2800 mCi/µmol | [1] |
| Radiochemical Purity | > 98% | [2][3] |
| Total Synthesis Time | 35 ± 5 minutes | [1] |
EOB: End of Bombardment; EOS: End of Synthesis
Experimental Protocols
Materials and Equipment
-
Precursor: Northis compound (desmethyl-iomazenil)
-
Reagents:
-
N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium (B224687) hydroxide (B78521) (Bu4NOH) or Potassium hydroxide (KOH)
-
[11C]Carbon Dioxide ([11C]CO2) - produced from a cyclotron
-
Lithium aluminum hydride (LiAlH4)
-
Hydriodic acid (HI)
-
Acetonitrile (B52724) (CH3CN), HPLC grade
-
Water for injection (WFI)
-
Ethanol (B145695), USP
-
Sterile saline for injection
-
-
Equipment:
-
Medical cyclotron for [11C]CO2 production
-
Automated radiochemistry synthesis module (e.g., GE TRACERlab™, iMiDEV™)
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative C18 column and a radioactivity detector
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
Dose calibrator
-
Gas chromatograph (GC) for residual solvent analysis
-
pH meter or pH strips
-
Sterile filtration unit (0.22 µm filter)
-
Hot cell for radiation shielding
-
Synthesis of [11C]Methyl Iodide ([11C]CH3I)
The synthesis of [11C]methyl iodide is typically performed in an automated synthesis module. The process begins with the production of [11C]CO2 in a cyclotron via the 14N(p,α)11C nuclear reaction.
-
[11C]CO2 Trapping: The target gas containing [11C]CO2 is passed through a trap to capture the radionuclide.
-
Reduction: The trapped [11C]CO2 is then reduced to [11C]methanol using a reducing agent such as lithium aluminum hydride (LiAlH4).
-
Iodination: The resulting [11C]methanol is reacted with hydriodic acid (HI) at an elevated temperature to produce [11C]methyl iodide.[1]
-
Purification: The [11C]CH3I is purified by passing it through a series of traps to remove unreacted reagents and byproducts.
Radiosynthesis of [11C]this compound
The labeling reaction is performed in an automated synthesis module.
-
Precursor Preparation: A solution of the northis compound precursor (typically 0.5-1.0 mg) is prepared in a suitable solvent such as N,N-dimethylformamide (DMF). A base, such as tetrabutylammonium hydroxide (Bu4NOH) or potassium hydroxide (KOH), is added to facilitate the reaction.[1][2]
-
Labeling Reaction: The purified [11C]methyl iodide is bubbled through the precursor solution. The reaction is typically carried out at an elevated temperature (e.g., 80-100°C) for a short duration (e.g., 1-5 minutes).[1]
Purification of [11C]this compound
-
HPLC Purification: The reaction mixture is injected onto a semi-preparative reverse-phase HPLC column (e.g., C18). The mobile phase is typically a mixture of acetonitrile and water or an aqueous buffer.[1] The fraction corresponding to [11C]this compound is collected based on the retention time determined from a standard injection of non-radioactive this compound.
-
Formulation: The collected HPLC fraction is diluted with water for injection and passed through a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) to remove the HPLC solvents. The trapped [11C]this compound is then eluted from the cartridge with a small volume of ethanol and subsequently diluted with sterile saline to obtain the final injectable solution.
Quality Control
A series of quality control tests are performed on the final product to ensure its safety and efficacy for human administration. These tests should comply with the standards set by pharmacopeias (e.g., European Pharmacopoeia).
-
Visual Inspection: The final solution should be clear, colorless, and free of particulate matter.
-
pH: The pH of the final product should be within the acceptable range for intravenous injection (typically 4.5 - 7.5).
-
Radiochemical Purity: The radiochemical purity is determined by analytical HPLC to ensure that the radioactivity is predominantly associated with the desired [11C]this compound molecule. The acceptance criterion is typically >95%.
-
Radionuclidic Identity and Purity: The identity of the radionuclide is confirmed by measuring the half-life of the final product. Radionuclidic purity is assessed to ensure the absence of other positron-emitting isotopes.
-
Residual Solvents: The concentration of residual solvents (e.g., ethanol, acetonitrile, DMF) in the final product is measured by gas chromatography to ensure they are below the limits specified in the pharmacopeia.
-
Sterility: The final product is passed through a 0.22 µm sterile filter into a sterile vial. Sterility testing is performed retrospectively.
-
Bacterial Endotoxins: The final product is tested for bacterial endotoxins using a Limulus Amebocyte Lysate (LAL) test to ensure it is pyrogen-free.
Visualizations
Caption: Workflow for the synthesis of [11C]this compound.
Caption: Quality control workflow for [11C]this compound.
References
- 1. Synthesis and PET imaging of the benzodiazepine receptor tracer [N-methyl-11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of [11C]Carbon Labelled Flumazenil and L-Deprenyl Using the iMiDEV™ Automated Microfluidic Radiosynthesizer [mdpi.com]
- 3. Production of [11C]Carbon Labelled Flumazenil and L-Deprenyl Using the iMiDEV™ Automated Microfluidic Radiosynthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Iomazenil's Role in Unraveling Panic Disorder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panic disorder is a debilitating anxiety disorder characterized by recurrent, unexpected panic attacks. Research into its neurobiological underpinnings is crucial for the development of targeted and effective therapies. The GABAergic system, the primary inhibitory neurotransmitter system in the brain, has long been implicated in the pathophysiology of anxiety disorders. Iomazenil, a benzodiazepine (B76468) receptor antagonist/partial inverse agonist, has emerged as a key radioligand for in vivo imaging of the GABA-A receptor system using Single Photon Emission Computed Tomography (SPECT). This allows researchers to quantify and localize benzodiazepine receptor density and function in the brains of individuals with panic disorder, providing valuable insights into the neurobiology of the condition.
These application notes provide a comprehensive overview of the use of this compound in panic disorder research, including detailed experimental protocols, a summary of key quantitative findings, and visualizations of the relevant signaling pathways and experimental workflows.
Application Notes
This compound, radiolabeled with Iodine-123 ([¹²³I]this compound), serves as a valuable tool for researchers investigating the role of the GABA-A benzodiazepine receptor in panic disorder. Its primary application lies in SPECT imaging, which enables the in vivo quantification of receptor binding.[1] Alterations in [¹²³I]this compound binding are thought to reflect changes in the number or affinity of GABA-A receptors, providing a window into the functioning of the GABAergic system in panic disorder.[2][3]
Studies utilizing [¹²³I]this compound SPECT have consistently demonstrated alterations in benzodiazepine receptor binding in individuals with panic disorder compared to healthy controls. The most common finding is a reduction in this compound binding in various brain regions implicated in fear and anxiety, such as the prefrontal cortex, hippocampus, and temporal lobes.[2][3][4] These findings support the hypothesis of GABAergic dysfunction in the pathophysiology of panic disorder.[5]
The quantitative data derived from this compound SPECT studies, such as the Distribution Volume (DV) and Binding Potential (BP), offer objective biomarkers that can be correlated with clinical features of panic disorder, such as symptom severity and treatment response.[2][6] Furthermore, this compound imaging can be employed in preclinical and clinical drug development to assess the target engagement and pharmacodynamic effects of novel anxiolytic compounds that act on the GABA-A receptor.
Quantitative Data Summary
The following tables summarize key quantitative findings from this compound SPECT studies in panic disorder research. These studies consistently report decreased benzodiazepine receptor binding in patients with panic disorder compared to healthy control subjects.
Table 1: Regional Decrease in this compound Binding in Panic Disorder Patients vs. Healthy Controls
| Brain Region | Finding | Study Reference |
| Left Hippocampus | Significant decrease in Distribution Volume (DV) | Bremner et al.[2][3] |
| Precuneus | Decrease in Distribution Volume (DV) | Bremner et al.[3] |
| Prefrontal Cortex | Decrease in benzodiazepine receptor binding in patients who experienced a panic attack during the scan | Bremner et al.[2][3] |
| Frontal Cortex | Lower this compound uptake rates | Schlegel et al.[4] |
| Occipital Cortex | Lower this compound uptake rates | Schlegel et al.[4] |
| Temporal Cortex | Lower this compound uptake rates | Schlegel et al.[4] |
| Right Orbitofrontal Cortex | Locus with the largest regional decrease in binding | Malizia et al.[7] |
| Right Insula | Locus with the largest regional decrease in binding | Malizia et al.[7] |
Table 2: this compound SPECT Quantitative Parameters
| Parameter | Description | Relevance in Panic Disorder Research |
| Distribution Volume (DV) | A quantitative measure related to benzodiazepine receptor binding, derived from the ratio of specifically bound radioligand in the brain to the concentration of the radioligand in plasma.[2] | Used to compare benzodiazepine receptor availability between panic disorder patients and controls. |
| Binding Potential (BP) | Proportional to the density of available receptors (Bmax) and inversely proportional to the dissociation constant (Kd). It reflects the number of receptors available for binding. | Provides an index of receptor density and affinity, which is often found to be altered in panic disorder.[6] |
| Regional Activity Index (RAI) | A semi-quantitative measure of radiotracer uptake in a specific brain region. | Used to identify regions with altered benzodiazepine receptor binding in panic disorder.[8] |
Experimental Protocols
This section outlines a generalized protocol for conducting a [¹²³I]this compound SPECT study in panic disorder research, synthesized from methodologies reported in the scientific literature.
Subject Recruitment and Screening
-
Panic Disorder Group:
-
Recruit patients with a primary diagnosis of panic disorder according to the Diagnostic and Statistical Manual of Mental Disorders (DSM).[9]
-
Conduct a thorough psychiatric and medical history.
-
Use structured clinical interviews (e.g., SCID) to confirm the diagnosis and screen for comorbid conditions.
-
Exclude patients with a history of substance abuse, neurological disorders, or other major psychiatric illnesses that could confound the results.
-
Patients should be medication-free for a specified period (e.g., at least 6 months) prior to the scan to avoid interference with benzodiazepine receptor binding.[7]
-
-
Healthy Control Group:
-
Recruit age- and sex-matched healthy volunteers.
-
Screen for any personal or family history of psychiatric or neurological disorders.
-
Ensure they are not taking any medications that could affect the central nervous system.
-
Radioligand Preparation and Administration
-
Radioligand: [¹²³I]this compound is a commercially available radiopharmaceutical.
-
Administration: Administer a bolus intravenous (IV) injection of [¹²³I]this compound. The injected dose should be recorded for each participant.
SPECT Imaging Acquisition
-
Scanner: Use a high-resolution, multi-headed SPECT scanner.
-
Acquisition Timing: Imaging protocols may vary, but a common approach involves dynamic scanning or scans at specific time points post-injection to assess both early (perfusion-related) and late (receptor-binding) phases of radiotracer distribution. For example, an early scan might be 5-25 minutes post-injection and a delayed scan at 170-190 minutes.[10]
-
Acquisition Parameters:
-
Energy window centered on the photopeak of Iodine-123 (159 keV).
-
Acquire data in a 128x128 matrix.
-
Perform attenuation correction using a validated method.
-
Data Analysis
-
Image Pre-processing:
-
Reconstruct transverse images.
-
Co-register SPECT images with individual participant's Magnetic Resonance Imaging (MRI) scans to allow for accurate anatomical localization of findings.
-
-
Quantitative Analysis:
-
Kinetic Modeling: Employ compartmental models (e.g., three-compartment model) to estimate kinetic parameters such as the Distribution Volume (DV) or Binding Potential (BP).[7][8] This often requires arterial blood sampling to measure the plasma concentration of the radioligand over time.
-
Statistical Parametric Mapping (SPM): Use SPM software to perform voxel-wise statistical analysis of the SPECT data.[2][3] This allows for the identification of brain regions where there are significant differences in this compound binding between the panic disorder and control groups without pre-defined regions of interest.
-
Region of Interest (ROI) Analysis: Define ROIs on the co-registered MRI scans and transfer them to the SPECT images to obtain quantitative values for specific brain structures.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action at the GABA-A receptor and a typical workflow for a [¹²³I]this compound SPECT study in panic disorder research.
Caption: this compound binds to the benzodiazepine site on the GABA-A receptor.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. researchgate.net [researchgate.net]
- 3. SPECT [I-123]this compound measurement of the benzodiazepine receptor in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced benzodiazepine receptor binding in panic disorders measured by this compound SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroreceptor quantification in vivo by the steady state principle and [123I]this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPECT Quantification of [123I]this compound Binding to Benzodiazepine Receptors in Nonhuman Primates: II. Equilibrium Analysis of Constant Infusion Experiments and Correlation with in vitro Parameters | Semantic Scholar [semanticscholar.org]
- 7. SPECT quantification of [123I]this compound binding to benzodiazepine receptors in nonhuman primates: I. Kinetic modeling of single bolus experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple quantification of benzodiazepine receptor binding and ligand transport using iodine-123-iomazenil and two SPECT scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Panic attacks and panic disorder - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 10. I-123 this compound SPECT in patients with mental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: [¹²³I]Iomazenil Radiochemical Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the radiochemical purity of [¹²³I]Iomazenil.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common radiochemical impurities in [¹²³I]this compound preparations?
A1: The most common radiochemical impurities are free radioiodide ([¹²³I]I⁻) and a volatile byproduct, 1-[¹²³I]iodobutane.[1] The formation of 1-[¹²³I]iodobutane is particularly noted during the iododestannylation of the tributyltin precursor.[1] Additionally, radiolysis during storage can lead to the decomposition of [¹²³I]this compound, resulting in various radiochemical impurities.[2]
Q2: My radiochemical yield is consistently low. What are the potential causes and solutions?
A2: Low radiochemical yield can be attributed to several factors:
-
Suboptimal Reaction Conditions: The labeling reaction is sensitive to pH and temperature. A pH above 5.8 has been shown to reduce labeling efficiency. The reaction yield increases with temperature up to a maximum at 120°C, with decomposition occurring at higher temperatures.[1]
-
Inefficient Oxidizing Agent: The choice and concentration of the oxidizing agent are critical. For electrophilic iodination, Chloramine-T has been shown to be more reactive than Iodogen or peracetic acid at room temperature.[1] Ensure the oxidizing agent is fresh and used at the optimal concentration.
-
Precursor Quality: The purity of the tributyltin or bromo-precursor is crucial for a successful reaction. Impurities in the precursor can lead to the formation of byproducts and reduce the yield of [¹²³I]this compound.
Q3: I am observing a volatile radioactive byproduct. What is it and how can I minimize it?
A3: The volatile byproduct is likely 1-[¹²³I]iodobutane, which can form during the iododestannylation of the tributyltin precursor.[1] Its formation can be influenced by the reaction conditions. The amount of this volatile impurity has been observed to vary with the choice of oxidizing agent and the reaction temperature.[1] To minimize its formation, consider optimizing the reaction temperature and the type of oxidizing agent used. For instance, peracetic acid at room temperature has been reported to produce less volatile radioactivity compared to Chloramine-T.[1]
Q4: How can I improve the separation of [¹²³I]this compound from impurities during HPLC purification?
A4: To enhance HPLC separation:
-
Optimize Mobile Phase: Adjusting the composition of the mobile phase (e.g., the ratio of organic solvent to aqueous buffer) can significantly improve the resolution between [¹²³I]this compound and impurities.
-
Select an Appropriate Column: A high-performance reversed-phase C18 column is commonly used for the purification of radiopharmaceuticals like [¹²³I]this compound.[3]
-
Adjust Flow Rate: Optimizing the flow rate can improve peak separation and reduce run time.
Q5: What is the expected radiochemical purity of [¹²³I]this compound after purification?
A5: Following purification by methods such as HPLC or solid-phase extraction (SPE), a high radiochemical purity of over 97% can be achieved.[4] Some studies have reported achieving radiochemical purity greater than 99.5%.[2]
Q6: How does storage affect the radiochemical purity of [¹²³I]this compound?
A6: Radiolysis, the decomposition of compounds by radiation, can occur during storage, leading to the formation of radiochemical impurities.[2] To mitigate this, it is recommended to store the purified [¹²³I]this compound at low temperatures (e.g., -20°C) and consider the addition of radical scavengers or antioxidants.[2][5] Stability studies have shown that [¹²³I]this compound can maintain high radiochemical purity for at least three days when stored under appropriate conditions.[2]
Data Presentation
Table 1: Influence of Reaction Conditions on Radiochemical Yield of [¹²³I]this compound
| Parameter | Condition | Radiochemical Yield | Reference |
| Oxidizing Agent | Chloramine-T (0.02 M) | High | [1] |
| Iodogen | Moderate | [1] | |
| Peracetic Acid | Low | [1] | |
| Temperature | 22°C | Variable | [1] |
| 120°C | Up to 90% | [1] | |
| >120°C | Decreased (Decomposition) | [1] | |
| pH | 3.3 | Optimal | [1] |
| >5.8 | Reduced Labeling | [1] |
Table 2: Reported Radiochemical Purity of [¹²³I]this compound
| Purification Method | Radiochemical Purity | Reference |
| HPLC | > 97% | [4] |
| Sep-Pak C18 Cartridge | > 99.5% | [2] |
Experimental Protocols
Radiosynthesis of [¹²³I]this compound via Electrophilic Iodination
This protocol is based on the iododestannylation of a tributyltin precursor using Chloramine-T as the oxidizing agent.
Materials:
-
Tributyltin precursor of this compound (IMZ-SnBu₃)
-
Sodium Iodide [¹²³I]NaI
-
Chloramine-T solution (0.02 M)
-
Aqueous Acetic Acid (to adjust pH to 3.3)
-
Reaction vial
-
Heating block
Procedure:
-
To a reaction vial, add 50 µg of the tributyltin precursor.
-
Add the desired activity of [¹²³I]NaI.
-
Adjust the pH of the reaction mixture to 3.3 using aqueous acetic acid.
-
Add 50 µL of 0.02 M Chloramine-T solution to initiate the reaction.
-
Seal the vial and heat the reaction mixture at 120°C for 30 minutes.
-
After cooling, the crude product is ready for purification.
Purification of [¹²³I]this compound using Solid-Phase Extraction (SPE)
This protocol describes a general procedure for purifying the radiolabeled product using a C18 cartridge.
Materials:
-
Sep-Pak® C18 cartridge
-
Sterile water for injection
-
Syringes and needles
Procedure:
-
Condition the Cartridge: Pre-condition the Sep-Pak C18 cartridge by passing 10 mL of ethanol followed by 10 mL of sterile water through it.
-
Load the Sample: Load the crude reaction mixture onto the conditioned cartridge.
-
Wash: Wash the cartridge with sterile water to remove unreacted [¹²³I]iodide and other polar impurities.
-
Elute: Elute the purified [¹²³I]this compound from the cartridge using a small volume of ethanol.
-
Formulate: The ethanolic solution of the purified product can then be formulated for further use, typically by dilution with an appropriate buffer.
Quality Control of [¹²³I]this compound by Radio-Thin Layer Chromatography (Radio-TLC)
This protocol outlines a general method for determining the radiochemical purity.
Materials:
-
TLC plates (e.g., silica (B1680970) gel)
-
Mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane)
-
TLC development chamber
-
Radio-TLC scanner or phosphor imager
Procedure:
-
Spotting: Spot a small amount of the [¹²³I]this compound sample onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a development chamber containing the mobile phase. Allow the solvent front to migrate up the plate.
-
Drying: Once the solvent front has reached the desired height, remove the plate from the chamber and allow it to dry completely.
-
Analysis: Analyze the distribution of radioactivity on the TLC plate using a radio-TLC scanner.
-
Calculation: Determine the radiochemical purity by calculating the percentage of radioactivity corresponding to the [¹²³I]this compound peak relative to the total radioactivity on the plate. Free iodide will typically remain at the origin (Rf=0), while [¹²³I]this compound will migrate with the solvent front.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and quality control of [¹²³I]this compound.
Caption: Troubleshooting decision tree for low radiochemical purity of [¹²³I]this compound.
References
- 1. Formation of 1-[123I]iodobutane in labeling [123I]this compound by iododestannylation: implications for the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [123I]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting low yield in Iomazenil synthesis
Welcome to the technical support center for Iomazenil synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their synthetic protocols. Here you will find a comprehensive guide in a question-and-answer format, detailed experimental procedures, and data to help you optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis of this compound, leading to disappointing yields.
Q1: My initial cyclization to form the benzodiazepine (B76468) ring is sluggish and gives a low yield. What are the common causes?
A1: The formation of the seven-membered benzodiazepine ring can be challenging. Common issues include:
-
Insufficient Catalyst Activity: The condensation between the o-phenylenediamine (B120857) precursor and the carbonyl compound often requires a catalyst to proceed efficiently. If you are observing a slow or incomplete reaction, your catalyst may not be active enough.
-
Unfavorable Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and equilibrium. The formation of the seven-membered ring is often entropically disfavored, requiring optimized conditions to drive the reaction forward.
-
Hydrolysis of Starting Material: If your starting material is a formamide (B127407) derivative, it can be prone to hydrolysis back to the corresponding 2-aminobenzophenone (B122507), especially under acidic or basic conditions. This is a common side reaction that consumes your starting material. To minimize this, it's often better to start with the 2-aminobenzophenone itself.
Q2: I am observing a significant amount of a byproduct that appears to be the ring-opened carboxylic acid form of my imidazobenzodiazepine intermediate. Why is this happening and how can I prevent it?
A2: Imidazobenzodiazepine carboxylic acids can exist in equilibrium between the desired ring-closed (diazepine) form and an open-chain ammonium (B1175870) salt form. This equilibrium is highly pH-dependent. Strongly acidic conditions favor the ring-opened form, which can make isolation of the desired product difficult and lead to the appearance of a major byproduct.
-
Control the pH during workup: Maintain a neutral or slightly basic pH during extraction and purification to favor the ring-closed form.
-
Isolation strategy: Since the carboxylate salt form is often a non-crystalline, amorphous solid, it can be challenging to isolate. Consider converting the carboxylic acid to its ester form earlier in the synthesis if possible, as the ester is generally more stable and easier to purify.
Q3: During the final decarboxylation step of a related imidazobenzodiazepine synthesis, I am getting a mixture of products, including isomers and dimers. Is this a known issue?
A3: Yes, thermal decarboxylation of imidazobenzodiazepine precursors can lead to the formation of undesired side products. For instance, in the synthesis of Midazolam, a structurally similar compound, thermal decarboxylation can yield a mixture of the desired product, an isomeric impurity, and a dimerized product.
-
Optimize Decarboxylation Conditions: Carefully control the temperature and reaction time. High temperatures and prolonged heating can promote side reactions. Running the reaction under an inert atmosphere can also be beneficial.
-
Alternative Decarboxylation Methods: Explore alternative, milder decarboxylation methods if thermal conditions are problematic.
Q4: My final product is difficult to purify, and I suspect a co-eluting impurity. What could it be?
A4: In syntheses involving phosphate (B84403) reagents, such as the formation of the imidazo (B10784944) ring using diethyl chlorophosphate, a common side product is diethyl hydrogen phosphate. This impurity can be difficult to separate from the desired imidazobenzodiazepine by column chromatography as they may co-elute.
-
Purification by Trituration: A highly effective method to remove this impurity is trituration. After initial purification, triturating the crystalline product with a solvent mixture like 50% tert-butyl methyl ether (MTBE) in hexanes can effectively remove the more soluble diethyl hydrogen phosphate.
Q5: I am performing a radioiodination to synthesize [¹²³I]this compound and observing a volatile radioactive byproduct, leading to lower incorporation of the isotope. What is this byproduct?
A5: In the synthesis of [¹²³I]this compound via iododestannylation of a tributyltin precursor, the formation of a volatile byproduct, 1-[¹²³I]iodobutane, has been reported.[1] This side reaction can significantly reduce the radiochemical yield.
-
Optimize Reaction Conditions: The formation of this byproduct is influenced by the oxidizing agent, temperature, and pH. For instance, using chloramine-T as the oxidizing agent at elevated temperatures can lead to higher amounts of the volatile byproduct.[1] Experiment with different oxidizing agents and carefully control the reaction temperature and pH to minimize this side reaction.
Data Presentation
The following tables summarize quantitative data on the impact of various reaction conditions on the yield of key steps in benzodiazepine synthesis.
Table 1: Comparison of Catalysts for the Synthesis of 1,5-Benzodiazepines
| Catalyst | Reaction Time | Yield (%) | Reference |
| H-MCM-22 | 1-3 hours | 65-87 | [2] |
| Phenylboronic Acid | Varies (TLC monitored) | Good to Excellent | Benchchem |
| Iron Nanocatalyst (Fe3O4@SiO2SO3H) | 3-6 hours | High | Benchchem |
Table 2: Influence of Reaction Conditions on the Radiochemical Yield of [¹²³I]this compound [1]
| Oxidizing Agent | Temperature (°C) | pH | Volatile Byproduct (%) |
| Chloramine-T | 22-128 | 3.3 | 2-21 |
| Iodogen | 22 | ~7 | 3-22 |
| Peracetic Acid | 22 | ~4-5 | < 2 |
Experimental Protocols
Below are detailed methodologies for key experiments in a potential this compound synthesis pathway.
Protocol 1: Synthesis of the Imidazobenzodiazepine Ring
This protocol is adapted from the synthesis of a related spiro imidazobenzodiazepine and illustrates the formation of the imidazo ring.[2]
-
Reaction Setup: To a solution of the benzodiazepine precursor in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), add potassium t-butoxide at room temperature.
-
Addition of Reagents: Cool the mixture in an ice bath and add diethyl chlorophosphate dropwise. Stir for 30 minutes.
-
Formation of the Imidazo Ring: In a separate flask, prepare a solution of ethyl isocyanoacetate and potassium t-butoxide in anhydrous THF. Add this solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. To remove any co-eluting diethyl hydrogen phosphate, triturate the resulting solid with a 1:1 mixture of tert-butyl methyl ether and hexanes.
Protocol 2: Hydrolysis of the Ester to the Carboxylic Acid
This protocol describes the hydrolysis of the ethyl ester of an imidazobenzodiazepine.[2]
-
Reaction Setup: Dissolve the imidazobenzodiazepine ethyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Saponification: Add an excess of sodium hydroxide (B78521) (e.g., 15-30 equivalents depending on steric hindrance) and heat the mixture to 80°C.
-
Reaction Monitoring: Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture and carefully acidify with acetic acid to a pH of approximately 5. The carboxylic acid product may precipitate. If an equilibrium mixture of the closed and open-ring forms is obtained, it can be heated in 5 M HCl at 95°C for 18 hours to favor the formation of the ammonium salt of the open-ring form, which can then be isolated by filtration.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in this compound synthesis and troubleshooting.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
Artifacts in Iomazenil SPECT imaging and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, understanding, and avoiding artifacts in Iomazenil Single-Photon Emission Computed Tomography (SPECT) imaging.
Troubleshooting Guide: Common Artifacts and Solutions
Artifacts in SPECT imaging can arise from patient-related factors, equipment issues, or processing errors, potentially leading to misinterpretation of results.[1][2] Prompt identification and correction are crucial for maintaining data integrity.
Patient Motion Artifacts
Issue: How do I identify and mitigate artifacts caused by patient motion?
Answer:
Patient motion is a frequent source of artifacts in SPECT studies, manifesting as blurring or misregistration of images.[1][3] Abrupt movements or gradual drifts during acquisition can significantly degrade image quality.[1]
Identification:
-
Visual Inspection: Review rotating planar projection images (sinograms) for vertical, horizontal, or rotational shifts.[2] Motion often appears as a "saw-tooth" pattern or discontinuity in the sinogram.
-
Reconstructed Images: Look for blurring, streaking, or artificial defects in the reconstructed transaxial, sagittal, and coronal slices.[1][4]
Avoidance and Correction Strategies:
-
Patient Preparation: Thoroughly explain the procedure to the patient to improve cooperation and reduce anxiety. Ensure the patient is in a comfortable and stable position before starting the acquisition.[1]
-
Immobilization: Use head holders or other immobilization devices to minimize voluntary and involuntary movement.
-
Motion Correction Software: Many modern imaging systems are equipped with algorithms that can detect and correct for motion during or after acquisition.[4]
-
Repeat Imaging: If significant motion is detected before the patient leaves, and the radiotracer's half-life allows, re-imaging is the most effective solution.[5]
Attenuation Artifacts
Issue: What causes attenuation artifacts, and how can they be corrected?
Answer:
Photon attenuation, the absorption or scattering of photons as they travel through tissue, is a primary source of artifacts in SPECT imaging.[1][6] This can lead to an underestimation of radiotracer uptake in deeper brain structures.[6][7]
Identification:
-
Non-uniform Uptake: Attenuation can create artificial "cold spots" or areas of apparently reduced tracer uptake that do not correspond to a known neuroanatomical distribution.[1]
-
Location: In brain imaging, attenuation is often more pronounced in deeper structures and can be influenced by the skull's varying thickness.[8]
Avoidance and Correction Strategies:
-
Attenuation Correction (AC): The most effective method is to use a hybrid SPECT/CT scanner. The CT scan generates an attenuation map of the head, which is then used to correct the SPECT emission data on a slice-by-slice basis.[7][9] This process significantly improves quantitative accuracy.[9]
-
Reconstruction Algorithms: Utilize reconstruction algorithms that incorporate attenuation correction, such as Ordered Subsets Expectation Maximization (OSEM) with AC.
Table 1: Impact of Attenuation Correction on this compound SPECT Quantification
| Parameter | Without Attenuation Correction | With CT-based Attenuation Correction |
| Tracer Uptake (Occipital Cortex) | Underestimated | More accurate reflection of true binding |
| Image Contrast | Reduced | Improved |
| Quantitative Accuracy (Binding Potential) | Biased low | Significantly improved, enabling more reliable quantification |
| Diagnostic Confidence | Lower, risk of false positives/negatives | Higher |
This table summarizes the general effects of attenuation correction; specific quantitative values can vary based on the imaging system, reconstruction parameters, and patient anatomy.
Scatter Artifacts
Issue: How does Compton scatter affect my images and what are the correction methods?
Answer:
Compton scatter occurs when photons are deflected from their original path, causing them to be detected in the wrong location. This degrades image contrast and resolution by adding a "haze" of background noise.[6][8]
Identification:
-
Reduced Contrast: Scatter artifacts lead to a loss of distinction between areas of high and low tracer uptake.
-
"Hot Spots" Appearing "Cooler": The apparent activity in regions of high uptake is reduced, and the boundaries with surrounding tissues are blurred.
Avoidance and Correction Strategies:
-
Energy Windowing: The primary method for reducing scatter is to use a narrow energy window centered on the photopeak of Iodine-123 (159 keV). This helps to exclude lower-energy scattered photons.
-
Scatter Correction Algorithms: Modern reconstruction software includes algorithms to estimate and subtract the contribution of scattered photons from the image data. Common methods include dual-energy window or triple-energy window techniques.[8]
Experimental Protocols
Protocol 1: Routine Quality Control for a SPECT System
Regular quality control is paramount to prevent instrument-related artifacts.[10][11]
-
Daily Quality Control:
-
Photopeak Centering: Verify that the energy peak is correctly centered for Iodine-123 (159 keV).[12] This ensures that only photons of the correct energy are being counted.
-
Uniformity Check: Acquire a high-count flood image using a uniform phantom source (e.g., Co-57 sheet source).[13][14] Visually and quantitatively inspect for any non-uniformities, which can cause "ring" artifacts in reconstructed images.[2] The variation in uniformity for SPECT should not exceed ±1%.[15]
-
Background Check: Measure the background radiation count to ensure no contamination is present in the imaging suite.[14]
-
-
Weekly/Quarterly Quality Control:
-
Center of Rotation (COR): Perform a COR test to ensure the mechanical and electronic alignment of the detector heads.[10] An error in COR can lead to significant blurring and distortion in the reconstructed images.
-
Spatial Resolution/Linearity: Image a bar phantom to check the system's ability to resolve fine details and produce straight lines.[13]
-
-
Annual Quality Control:
-
SPECT Performance Phantom (Jaszczak Phantom): Use a Jaszczak phantom to perform a comprehensive evaluation of tomographic uniformity, spatial resolution, and contrast.[14]
-
SPECT/CT Registration: For hybrid systems, verify the alignment between the SPECT and CT images using a phantom with fiducial markers.[14]
-
Frequently Asked Questions (FAQs)
Q1: Can medications interfere with this compound imaging? A1: Yes. Benzodiazepines and other drugs that bind to the GABAA receptor will compete with this compound, leading to an apparent global reduction in receptor binding. It is crucial to obtain a detailed medication history from the subject. However, one study found that concomitant use of clobazam did not produce significant differences in this compound SPECT scans.[16]
Q2: What is the optimal uptake time for this compound before starting the scan? A2: Maximal brain uptake of this compound is typically reached approximately 25-30 minutes after intravenous injection.[17] The washout is relatively slow, allowing for a flexible imaging window.[17] For quantitative studies, a consistent uptake time across all subjects is essential for reproducibility.[18]
Q3: My reconstructed images show "ring" artifacts. What is the cause? A3: Ring artifacts are almost always caused by detector non-uniformity.[2] This means the response of the gamma camera is not consistent across its entire surface. This issue can be prevented by performing daily uniformity checks and applying the appropriate uniformity correction during image reconstruction.
Q4: How does misregistration between SPECT and CT scans in a hybrid system affect the final image? A4: Misregistration between the SPECT and CT datasets can lead to severe attenuation correction artifacts.[6][9] If the patient moves between the CT and SPECT acquisitions, the attenuation map will be misaligned with the emission data, causing incorrect correction factors to be applied. This can create artificial "hot" or "cold" spots, particularly at the edges of anatomical structures like the skull.[6]
Visualization
// Connections PatientPrep -> Acquisition; QC -> Acquisition; Acquisition -> Recon; Recon -> Review; Review -> ArtifactCheck; ArtifactCheck -> Motion [label="Yes"]; ArtifactCheck -> Final [label="No"];
Motion -> Attenuation [style=dotted, arrowhead=none]; Attenuation -> Scatter [style=dotted, arrowhead=none]; Scatter -> Instrument [style=dotted, arrowhead=none];
Motion -> Sol_Motion; Attenuation -> Sol_Attenuation; Scatter -> Sol_Scatter; Instrument -> Sol_Instrument;
Sol_Motion -> Recon [label="Reprocess"]; Sol_Attenuation -> Recon [label="Reprocess"]; Sol_Scatter -> Recon [label="Reprocess"]; Sol_Instrument -> Recon [label="Reprocess"]; } ` Caption: A logical workflow for identifying and correcting common artifacts in this compound SPECT imaging.
References
- 1. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. radiopaedia.org [radiopaedia.org]
- 4. auntminnieeurope.com [auntminnieeurope.com]
- 5. youtube.com [youtube.com]
- 6. Morphology supporting function: attenuation correction for SPECT/CT, PET/CT, and PET/MR imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear Medicine Artifacts - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tech.snmjournals.org [tech.snmjournals.org]
- 10. How to detect and avoid myocardial perfusion SPECT artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eanm.org [eanm.org]
- 12. accesscardiology.mhmedical.com [accesscardiology.mhmedical.com]
- 13. Quality Control in SPECT and PET Imaging | Thoracic Key [thoracickey.com]
- 14. Nuclear Medicine Quality Assurance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. inis.iaea.org [inis.iaea.org]
- 16. Lack of effect of concomitant clobazam on interictal 123I-iomazenil SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dynamic SPECT imaging after injection of the benzodiazepine receptor ligand [123I]this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reproducibility of SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iomazenil Injection and Scanning Parameters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iomazenil in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound injection and scanning procedures.
Issue: Low Signal or Poor Image Quality
| Potential Cause | Troubleshooting Steps |
| Suboptimal Radioligand Quality | Ensure [123I]this compound is sourced from a reputable supplier and has been stored correctly. Check the radiochemical purity and specific activity upon receipt. |
| Incorrect Injection Volume or Activity | Verify that the injected dose is appropriate for the subject's weight and the imaging modality (SPECT/PET). Doses around 167-222 MBq are common for human SPECT studies.[1] |
| Patient Medication Interference | Confirm that the subject has not recently taken benzodiazepines or other drugs that interact with the GABA-A receptor, as these can competitively inhibit this compound binding.[2] A washout period is crucial. |
| Improper Scanning Time | The timing of the scan post-injection is critical. Early images (around 15-30 minutes) may reflect blood flow, while later images (3-3.5 hours) better represent specific benzodiazepine (B76468) receptor binding.[3] |
| Incorrect Image Reconstruction Parameters | Optimize reconstruction algorithms, including the number of iterations and subsets, and apply appropriate filtering (e.g., Gaussian filter) to reduce noise and improve image quality.[4][5][6][7] |
Issue: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Insufficient Uptake Time | Allow adequate time for the radiotracer to clear from non-target tissues. As mentioned, later scanning times (3-3.5 hours post-injection) typically show better target-to-background ratios.[3] |
| Metabolites of this compound | While metabolites of [123I]this compound generally do not cross the blood-brain barrier, issues with metabolism could theoretically contribute to background signal. Ensure proper radioligand formulation. |
| Scatter and Attenuation Effects | Implement appropriate scatter and attenuation correction methods during image reconstruction to improve signal quantification and reduce noise. |
Issue: Image Artifacts
| Potential Cause | Troubleshooting Steps |
| Patient or Animal Movement | Use appropriate head-holding devices or sedation (if the study protocol allows and it doesn't interfere with results) to minimize movement. Motion correction software can be applied during image reconstruction.[8][9][10][11][12] |
| Metal Implants | If the subject has metal implants, these can cause artifacts in CT-based attenuation correction. If possible, use alternative attenuation correction methods or be aware of potential inaccuracies in those regions. |
| Incorrect Image Co-registration | For PET/MRI or SPECT/MRI studies, ensure accurate co-registration of the functional and anatomical images to correctly localize the signal. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection method for this compound?
A1: this compound is typically administered as an intravenous (IV) bolus injection.[1][13] For quantitative studies aiming to determine receptor number and affinity, a constant infusion paradigm following an initial bolus may be employed to achieve a state of sustained equilibrium.[14]
Q2: How long should I wait after this compound injection before starting the scan?
A2: The optimal scan time depends on the research question. For assessing benzodiazepine receptor binding, a delayed scan at 3.0-3.5 hours post-injection is recommended to allow for clearance from non-target tissues and to obtain a relative map of receptor binding.[3] Dynamic scanning can also be performed, starting immediately after injection, to assess both ligand transport and receptor binding.[15]
Q3: What are the typical doses of this compound used in human and non-human primate studies?
A3: For human SPECT studies, injected activities of [123I]this compound are often in the range of 111 to 167 MBq.[1][15] In non-human primate studies, a bolus injection of around 12 mCi has been used.[13] For PET imaging with [11C]this compound, an injection of 14 mCi has been shown to provide sufficient counts for quantitative imaging for up to 2 hours.[16]
Q4: Can I use this compound in subjects taking benzodiazepines?
A4: No, this should be avoided. Benzodiazepines are competitive ligands for the same receptor and will interfere with this compound binding, leading to an underestimation of receptor density.[2] A suitable washout period is necessary before the scan.
Q5: How can I quantify this compound binding?
A5: this compound binding can be quantified using various kinetic models, such as two- or three-compartment models, to estimate parameters like the binding potential (BP), which is related to receptor density (Bmax) and affinity (Kd).[15][17][18] Simplified methods using a standardized arterial input function and a single venous blood sample have also been developed for clinical settings.[19]
Quantitative Data Summary
Table 1: Recommended this compound Injection and Scanning Parameters
| Parameter | Recommendation | Reference |
| Injection Route | Intravenous (IV) Bolus | [1][13] |
| Human SPECT Dose ([123I]this compound) | 111 - 222 MBq | [1][15] |
| Human PET Dose ([11C]this compound) | ~14 mCi (518 MBq) | [16] |
| Optimal Scan Time (Receptor Binding) | 3.0 - 3.5 hours post-injection | [3] |
| Dynamic Scan Duration | Up to 145 - 420 minutes | [13][18] |
Experimental Protocols
Protocol 1: Static this compound SPECT for Benzodiazepine Receptor Mapping
-
Subject Preparation:
-
Ensure the subject has followed all pre-scan instructions, including fasting if required and abstaining from medications that may interfere with this compound binding.
-
Position the subject comfortably on the scanner bed to minimize movement. A head holder is recommended.
-
-
Radiotracer Administration:
-
Administer a bolus intravenous injection of [123I]this compound (e.g., 167 MBq for an adult human).[1]
-
-
Uptake Period:
-
Allow for an uptake period of 3.0 to 3.5 hours, during which the subject should rest in a quiet, dimly lit room.[3]
-
-
Image Acquisition:
-
Perform a SPECT scan of the brain using a gamma camera equipped with appropriate collimators for 123I.
-
Acquire data for a sufficient duration to obtain good counting statistics.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM) with scatter and attenuation correction.
-
Analyze the images to assess the relative distribution of benzodiazepine receptors.
-
Protocol 2: Dynamic this compound SPECT for Quantitative Analysis
-
Subject Preparation:
-
As per Protocol 1.
-
If arterial blood sampling is planned, an arterial line should be placed.
-
-
Radiotracer Administration and Dynamic Scanning:
-
Blood Sampling (if applicable):
-
If using an arterial input function, draw arterial blood samples at predefined intervals throughout the scan to measure the concentration of the radioligand in plasma.
-
-
Image Reconstruction and Kinetic Modeling:
Visualizations
Caption: GABA-A Receptor Signaling Pathway and this compound Interaction.
Caption: Experimental Workflow for this compound Imaging Studies.
References
- 1. Presurgical identification of epileptic foci with iodine-123 this compound SPET: comparison with brain perfusion SPET and FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a multicentre study with this compound--a benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delayed image of iodine-123 this compound as a relative map of benzodiazepine receptor binding: the optimal scan time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of iterative image reconstruction in PET/CT imaging procedures: A Patient-centered approach [journals.ekb.eg]
- 5. Optimizing Image Reconstruction Parameters in Time of Flight PET/CT Imaging: a Phantom Study | Frontiers in Biomedical Technologies [fbt.tums.ac.ir]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. Optimization of Spatial Resolution and Image Reconstruction Parameters for the Small-Animal Metis™ PET/CT System [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of scatter limitation correction: a new method of correcting photopenic artifacts caused by patient motion during whole-body PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 11. auntminnieeurope.com [auntminnieeurope.com]
- 12. Motion Artifacts and Correction Techniques in PET/CT | Radiology Key [radiologykey.com]
- 13. Reproducibility of SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Single photon emission tomography measurement of benzodiazepine receptor number and affinity in primate brain: a constant infusion paradigm with [123I]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple quantification of benzodiazepine receptor binding and ligand transport using iodine-123-iomazenil and two SPECT scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and PET imaging of the benzodiazepine receptor tracer [N-methyl-11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of benzodiazepine receptor binding with PET [11C]this compound and SPECT [123I]this compound: preliminary results of a direct comparison in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SPECT quantification of [123I]this compound binding to benzodiazepine receptors in nonhuman primates: I. Kinetic modeling of single bolus experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Noninvasive quantification of iodine-123-iomazenil SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kinetic Modeling of Iomazenil PET Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iomazenil Positron Emission Tomography (PET) data.
Troubleshooting Guides
This section addresses specific issues that may arise during the kinetic modeling of this compound PET data.
| Problem | Potential Cause | Recommended Solution |
| Poor model fit to time-activity curve (TAC) | Incorrect kinetic model selection. | For this compound PET data, a three-compartment model generally provides a better fit compared to a two-compartment model.[1][2] Consider using a three-compartment model that accounts for plasma, non-specifically bound, and specifically bound tissue compartments. |
| Noisy data. | Ensure adequate counts are acquired during the PET scan. Post-reconstruction smoothing of the images can be applied, but be cautious as this can affect quantitative accuracy. | |
| Inaccurate input function. | Verify the accuracy of the arterial input function, including proper metabolite correction. Individual variations in metabolism can be significant.[3] | |
| High variability in test-retest results | Inconsistent experimental conditions. | Maintain consistent procedures for tracer injection, blood sampling, and patient positioning between scans. |
| Choice of outcome measure. | The reproducibility of kinetic parameters can vary. The regional tracer distribution volume (VT') has been shown to be a highly reproducible measure for [123I]this compound SPECT, with an average regional variability of 10% ± 2%.[4] | |
| Patient motion. | Implement motion correction techniques. Even small movements can introduce significant errors in kinetic parameter estimates.[5][6][7] | |
| Underestimation of binding potential (BP) | Use of a simplified model. | The two-compartment model has been shown to underestimate the distribution volume of this compound.[1] |
| Lack of metabolite correction. | Failure to correct for radiolabeled metabolites in the plasma will lead to an underestimation of the true input function and subsequent errors in binding estimates. | |
| Negative values for kinetic parameters | Noise in the data. | This can occur with noisy data and complex models. Consider using a more robust parameter estimation algorithm or a simplified model if appropriate. |
| Patient motion. | Misalignment of PET frames due to patient motion can lead to artifacts, including negative values in parametric images.[5] |
Frequently Asked Questions (FAQs)
Q1: Which kinetic model is most appropriate for this compound PET data?
A three-compartment model is generally recommended for the kinetic analysis of [11C]this compound PET data. Studies have shown that a three-compartment model, which describes the transfer of the radioligand between plasma, a non-specifically bound tissue compartment, and a specifically bound tissue compartment, provides a significantly better fit to the data compared to a two-compartment model.[1][2]
Q2: How critical is arterial blood sampling and metabolite correction?
Arterial blood sampling to obtain the input function is crucial for accurate quantification with compartmental models. Furthermore, correction for radiolabeled metabolites in the plasma is essential. The rate of this compound metabolism can vary significantly among individuals.[3] Using an average metabolite correction curve instead of individual measurements can introduce errors of up to 30% in the calculated distribution volume.[3]
Q3: Can a reference region model be used for this compound PET data instead of an arterial input function?
While arterial input function-based models are considered the gold standard, reference region models can be an alternative to avoid invasive arterial cannulation. These models use a brain region with no or negligible specific binding (e.g., cerebellum for some tracers) as an input function. However, the validity of a specific reference region for this compound needs to be carefully established, and it may not be suitable for all study populations or conditions.
Q4: What are the expected test-retest variability for this compound kinetic parameters?
For [123I]this compound SPECT, the test-retest variability has been reported to be between 10% and 17%, depending on the outcome measure and the fitting procedure.[4] The regional tracer distribution volume relative to the total arterial concentration (VT') was found to be the most reproducible measure, with an average regional variability of 10% ± 2%.[4]
Q5: How does patient motion affect the kinetic modeling results?
Patient motion during the PET scan can significantly impact the accuracy of kinetic parameter estimates. Motion can lead to misalignment between dynamic frames, resulting in distorted time-activity curves. This can cause inaccurate parameter estimations, including reduced lesion volumes and the appearance of negative values in parametric images.[5][6][8][9] Therefore, robust head fixation and motion correction algorithms are highly recommended.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound PET and SPECT studies.
Table 1: Comparison of [11C]this compound PET and [123I]this compound SPECT Binding Measures (V3')
| Brain Region | [11C]this compound PET (ml/g) | [123I]this compound SPECT (ml/g) |
| Temporal Cortex | 23 ± 5 | 22 ± 3 |
| Frontal Cortex | 23 ± 6 | 22 ± 3 |
| Occipital Cortex | 28 ± 3 | 31 ± 5 |
| Striatum | 4 ± 4 | 7 ± 4 |
Data from a direct comparison in healthy human subjects. V3' represents the product of the binding potential (BP) and the fraction of free non-protein-bound parent compound.[10]
Table 2: Reproducibility of [123I]this compound SPECT Measurements
| Outcome Measure | Average Absolute Test-Retest Difference (%) |
| Various kinetic parameters | 10 - 17 |
| Regional Tracer Distribution Volume (VT') | 10 ± 2 |
Data from a test-retest study in healthy subjects.[4]
Experimental Protocols
Protocol 1: this compound PET Data Acquisition
-
Patient Preparation: Patients should fast for at least 4 hours prior to the scan. A comfortable and relaxed environment should be provided to minimize anxiety and movement.
-
Tracer Injection: A bolus injection of high specific activity (>100 Ci/mmol) [11C]this compound is administered intravenously.[2]
-
Arterial Blood Sampling:
-
An arterial line is placed for blood sampling.
-
Arterial samples are collected frequently, especially in the first few minutes after injection (e.g., every 10-15 seconds for the first 2 minutes, then with decreasing frequency for up to 105 minutes).[11]
-
An automated blood sampling system can be used for the initial rapid phase.
-
-
PET Scan Acquisition:
-
Image Reconstruction:
-
List-mode data is reconstructed into a series of time frames (e.g., shorter frames at the beginning and longer frames later in the scan).
-
Appropriate corrections for attenuation, scatter, and random coincidences should be applied.
-
Protocol 2: Plasma Metabolite Analysis
-
Sample Preparation:
-
Collected arterial blood samples are immediately placed on ice and then centrifuged to separate plasma.
-
-
Analysis:
-
Plasma samples are analyzed using high-performance liquid chromatography (HPLC) to separate the unmetabolized parent compound from its radiolabeled metabolites.[3]
-
-
Data Correction:
-
The fraction of unmetabolized [11C]this compound in plasma is determined for each sampling time point.
-
The total radioactivity concentration in plasma is multiplied by this fraction to generate the metabolite-corrected arterial input function.
-
Visualizations
Caption: Two-compartment model for this compound kinetics.
Caption: Three-compartment model for this compound kinetics.
References
- 1. Modeling alternatives for cerebral carbon-11-iomazenil kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Metabolite analysis of [11C]flumazenil in human plasma: assessment as the standardized value for quantitative PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reproducibility of SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of patient motion on parametric PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of patient motion on quantitative accuracy in cardiac 15O-water positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of patient motion on parametric PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of benzodiazepine receptor binding with PET [11C]this compound and SPECT [123I]this compound: preliminary results of a direct comparison in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and PET imaging of the benzodiazepine receptor tracer [N-methyl-11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolite correction for Iomazenil arterial blood sampling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iomazenil and requiring metabolite correction for arterial blood sampling.
Frequently Asked Questions (FAQs)
Q1: Why is metabolite correction necessary for studies involving [11C]this compound?
A1: [11C]this compound is rapidly metabolized in the body after injection. The resulting metabolites can also be radioactive and may cross the blood-brain barrier, contributing to the total radioactivity signal measured in PET scans. To accurately quantify the concentration of the parent drug ([11C]this compound) in the brain and ensure the integrity of kinetic modeling, it is crucial to measure the fraction of radioactivity in arterial plasma that corresponds only to the unchanged parent drug. This is achieved through a process called metabolite correction.
Q2: What are the main metabolites of this compound?
A2: The primary metabolite of this compound is a more polar compound formed by the hydrolysis of the ethyl ester group to a carboxylic acid. This hydrophilic metabolite is less likely to cross the blood-brain barrier compared to the parent drug. Other metabolites may exist, but this carboxylated form is the most significant for plasma analysis.
Q3: What is the standard analytical method for separating this compound from its metabolites?
A3: The most common and established method for analyzing this compound and its metabolites in plasma is reverse-phase high-performance liquid chromatography (HPLC). This technique effectively separates the lipophilic parent drug from its more polar metabolites based on their differential partitioning between the mobile and stationary phases.
Troubleshooting Guide
Issue 1: Poor separation of parent drug and metabolite peaks in HPLC.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. Increasing the aqueous component will increase the retention time of the parent drug, potentially improving separation from the earlier-eluting polar metabolite.
-
-
Possible Cause 2: The HPLC column is old or degraded.
-
Solution: Replace the HPLC column with a new one of the same type. Ensure the column is properly stored and used within its recommended pH and pressure ranges.
-
-
Possible Cause 3: Flow rate is too high.
-
Solution: Reduce the flow rate to allow more time for the components to interact with the stationary phase, which can enhance peak resolution.
-
Issue 2: Low recovery of this compound from the plasma sample.
-
Possible Cause 1: Inefficient protein precipitation.
-
Solution: Ensure the precipitating agent (e.g., acetonitrile) is added in the correct ratio (typically 2:1 or 3:1 volume of solvent to plasma) and that the sample is thoroughly vortexed and centrifuged at a sufficient speed and duration to pellet all proteins.
-
-
Possible Cause 2: Adsorption of the lipophilic this compound to labware.
-
Solution: Use low-adsorption polypropylene (B1209903) tubes and pipette tips. Minimize the transfer steps between tubes to reduce surface area contact.
-
Issue 3: High variability between replicate injections.
-
Possible Cause 1: Inconsistent injection volume.
-
Solution: Check the autosampler for air bubbles in the syringe or sample loop. Ensure the injection needle is correctly seated and that there is sufficient sample volume in the vial.
-
-
Possible Cause 2: Sample degradation.
-
Solution: this compound can be unstable. Process blood samples immediately after collection. Keep plasma samples on ice during preparation and in a cooled autosampler if possible. Analyze samples as quickly as possible after preparation.
-
Experimental Protocols
Protocol: HPLC Analysis of this compound Metabolites in Arterial Plasma
-
Blood Sample Collection: Collect arterial blood samples at predetermined time points following the injection of [11C]this compound.
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., at 2,000 x g for 5 minutes) to separate the plasma from the blood cells.
-
Protein Precipitation:
-
Pipette a known volume (e.g., 500 µL) of plasma into a microcentrifuge tube.
-
Add twice the volume (e.g., 1 mL) of cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 5 minutes) to pellet the precipitated proteins.
-
-
Sample Injection:
-
Carefully collect the supernatant, which contains the parent drug and metabolites.
-
Inject a known volume (e.g., 200-500 µL) of the supernatant into the HPLC system.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Run the analysis with a radioactivity detector connected in series to a UV detector (set to a wavelength appropriate for this compound, if non-radiolabeled standard is used).
-
-
Data Analysis:
-
Integrate the area under the curve for the parent [11C]this compound peak and all metabolite peaks on the radio-chromatogram.
-
Calculate the parent fraction as the ratio of the parent peak area to the total area of all radioactive peaks.
-
Correct the total plasma radioactivity concentration at each time point by multiplying it by the calculated parent fraction.
-
Data Presentation
Table 1: Representative Data on the Fraction of Unchanged [11C]this compound in Arterial Plasma Over Time
| Time Post-Injection (minutes) | Mean Parent Fraction (%) | Standard Deviation (%) |
| 5 | 85 | 5 |
| 15 | 65 | 8 |
| 30 | 45 | 10 |
| 45 | 30 | 9 |
| 60 | 20 | 7 |
Note: These are representative values. Actual fractions may vary based on individual patient metabolism and specific experimental conditions.
Visualizations
Caption: Workflow for this compound metabolite correction.
Caption: Troubleshooting poor HPLC peak separation.
Technical Support Center: Enhancing Signal-to-Noise Ratio in Iomazenil Brain Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Iomazenil ([¹²³I]IMZ) brain imaging experiments. Our goal is to help you enhance the signal-to-noise ratio (SNR) and obtain high-quality, reliable data.
Troubleshooting Guide: Low Signal-to-Noise Ratio (SNR)
Low SNR can significantly compromise the quantitative accuracy and visual quality of this compound brain images. This guide provides a step-by-step approach to identifying and resolving common causes of low SNR.
Question: My this compound SPECT/PET images have high noise and low signal. What are the potential causes and how can I improve the SNR?
Answer:
Low SNR in this compound imaging can stem from several factors, ranging from patient preparation and data acquisition to image processing. Below is a systematic guide to troubleshoot this issue.
Step 1: Review Patient Preparation and Radiotracer Administration
-
Thyroid Blockade: Was a thyroid-blocking agent (e.g., potassium iodide) administered before the [¹²³I]this compound injection? This is crucial to prevent uptake of free radioiodide by the thyroid gland, which can be a source of noise.[1]
-
Patient State: Was the patient in a resting state with minimal sensory stimulation (e.g., low light, quiet room)? Anxiety and sensory input can alter neuronal activity and potentially affect this compound binding.
-
Medication Interference: Is the patient taking any medications that could interfere with benzodiazepine (B76468) receptor binding (e.g., benzodiazepines, certain anticonvulsants)? These can compete with this compound, reducing the specific signal.
-
Radiotracer Quality: Was the radiochemical purity of the [¹²³I]this compound adequate? Impurities can lead to non-specific binding and increased background noise. A purity of over 97% is recommended.[1]
Step 2: Evaluate Image Acquisition Parameters
-
Injected Dose: Was the injected dose appropriate? While a higher dose generally improves count statistics and SNR, it must be balanced with radiation safety regulations and patient comfort.[2]
-
Acquisition Time: Was the scan duration sufficient? Longer acquisition times increase the number of detected photons, which directly improves SNR.[2] Consider extending the acquisition time, especially for later time points when the signal is lower.
-
Energy Window: Was the energy window for the gamma camera set correctly for Iodine-123? An improperly set window can lead to the inclusion of scattered photons, which increases noise.
-
Collimator Choice: Was the appropriate collimator used? A high-resolution collimator can improve spatial resolution but may reduce sensitivity (and thus SNR). A balance between resolution and sensitivity is necessary.
Step 3: Assess for and Correct Motion Artifacts
-
Head Fixation: Was the patient's head adequately immobilized during the scan? Even minor head movement can cause significant blurring and loss of signal.
-
Motion Correction: Have you applied motion correction algorithms during or after reconstruction? Prospective or retrospective motion correction techniques can significantly improve image quality.[3][4]
Step 4: Optimize Image Reconstruction and Post-Processing
-
Reconstruction Algorithm: Are you using an appropriate reconstruction method? Iterative reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM) are generally superior to Filtered Back-Projection (FBP) for improving SNR as they incorporate a more accurate statistical model of the data.[2]
-
Corrections: Have attenuation and scatter corrections been applied? Inaccurate corrections can introduce noise and artifacts.
-
Post-Reconstruction Filtering: Have you considered applying a post-reconstruction filter? A Gaussian filter can reduce noise but may also blur the image, so the choice of filter and its parameters should be carefully considered.
Frequently Asked Questions (FAQs)
Acquisition Parameters
Q1: What is the recommended injected dose of [¹²³I]this compound for human brain imaging?
A1: The injected dose can vary between institutions and depending on the specific imaging protocol and equipment. However, a commonly used dose for SPECT imaging is around 111-222 MBq administered as an intravenous bolus injection.[5][6]
Q2: How long after injection should I acquire the images?
A2: this compound reaches peak uptake in the brain approximately 25-30 minutes after injection.[7] Both early (around 5-30 minutes post-injection) and late (around 165-180 minutes post-injection) images are often acquired.[5][8] Late images are thought to better reflect the specific binding to benzodiazepine receptors as non-specific binding has washed out.[9]
Data Analysis and Interpretation
Q3: What is pharmacokinetic modeling and why is it important for this compound imaging?
A3: Pharmacokinetic modeling uses mathematical models to describe the uptake and distribution of this compound in the brain over time.[10] This allows for the quantification of specific binding to the GABA-A receptors, providing more detailed information than static images alone. Common models include the two-compartment and three-compartment models.[6][11][12]
Q4: What is the significance of the cerebellum as a reference region?
A4: In some semi-quantitative analysis methods, the cerebellum is used as a reference region because it has a relatively low density of benzodiazepine receptors. The ratio of activity in a region of interest to the activity in the cerebellum can be used as an index of specific receptor binding.[5]
Experimental Protocols
Below are examples of experimental protocols for this compound brain imaging. These should be adapted based on the specific research question, available equipment, and institutional guidelines.
Table 1: Example of a Dynamic SPECT Imaging Protocol
| Parameter | Specification |
| Radiotracer | [¹²³I]this compound |
| Injected Dose | 111 MBq, intravenous bolus |
| Patient Preparation | Thyroid blockade with potassium iodide |
| Scanning Device | Triple-head rotating gamma camera |
| Acquisition Mode | Dynamic serial 2-minute acquisitions |
| Total Scan Duration | 120-145 minutes post-injection[6][12] |
| Reconstruction | OSEM with attenuation and scatter correction |
| Data Analysis | Kinetic modeling (e.g., 3-compartment model)[6] |
Table 2: Example of a Static Early and Late SPECT Imaging Protocol
| Parameter | Specification |
| Radiotracer | [¹²³I]this compound |
| Injected Dose | 222 MBq, intravenous bolus |
| Patient Preparation | Thyroid blockade with potassium iodide |
| Scanning Device | Triple-head rotating gamma camera |
| Early Acquisition | 5-35 minutes post-injection[5] |
| Late Acquisition | 165-195 minutes post-injection[5] |
| Reconstruction | OSEM with attenuation and scatter correction |
| Data Analysis | Regional uptake ratios (e.g., cortex to cerebellum) |
Visualizations
Signaling Pathway
This compound binding to the GABA-A receptor.
Experimental Workflow
Workflow for this compound brain imaging.
References
- 1. [123I]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. home.ifa.hawaii.edu [home.ifa.hawaii.edu]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Simple quantification of benzodiazepine receptor binding and ligand transport using iodine-123-iomazenil and two SPECT scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic SPECT imaging after injection of the benzodiazepine receptor ligand [123I]this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Phase 2 clinical study of 123I-iomazenil in various cerebral diseases: part 2--clinical evaluation of central-type benzodiazepine receptor imaging with 123I-iomazenil SPECT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic analysis of benzodiazepine receptor binding of [123I]this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SPECT quantification of [123I]this compound binding to benzodiazepine receptors in nonhuman primates: I. Kinetic modeling of single bolus experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reproducibility of SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Radiolabeled Iomazenil Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of radiolabeled Iomazenil preparations. It is intended for researchers, scientists, and drug development professionals working with these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for radiolabeled this compound?
Radiolabeled this compound, particularly [¹²³I]this compound, is susceptible to several degradation pathways that can impact its radiochemical purity and, consequently, the accuracy of experimental results. The main stability concerns include:
-
Radiolysis: The process by which the ionizing radiation emitted from the radionuclide (e.g., ¹²³I or ¹¹C) leads to the decomposition of the this compound molecule and surrounding excipients. This can generate free radicals and other reactive species, accelerating degradation.
-
Hydrolysis: The ester functional group in the this compound molecule can be susceptible to hydrolysis, particularly at non-neutral pH.
-
Oxidation: The molecule may be sensitive to oxidation, leading to the formation of various oxidized impurities.
-
De-iodination: For radioiodinated this compound, the loss of the radioiodine atom is a significant stability issue, resulting in decreased radiochemical purity and the presence of free radioiodide.[1]
-
Photodecomposition: Exposure to light, especially UV light, can potentially lead to the degradation of the compound.
Q2: What are the common impurities found in radiolabeled this compound preparations?
Common impurities can include:
-
Free radioiodide (e.g., [¹²³I]I⁻): Arises from de-iodination of the parent molecule.
-
Hydrolytic degradation products: Such as the carboxylic acid metabolite (R-COOH).[1]
-
Oxidative degradation products: Resulting from the interaction with oxidizing agents or radicals generated by radiolysis.
-
Precursor molecules: Unreacted starting materials from the radiolabeling synthesis.
-
Other radiolabeled species: Byproducts formed during the radiolabeling reaction.
Q3: What is the expected radiochemical purity of a newly synthesized batch of [¹²³I]this compound?
With proper synthesis and purification, such as using High-Performance Liquid Chromatography (HPLC), the radiochemical purity of [¹²³I]this compound can exceed 97%.[1] A common labeling yield is between 80% and 90%.[1]
Q4: How long is a preparation of [¹²³I]this compound considered stable?
One study has reported that [¹²³I]this compound is stable for at least 24 hours at room temperature. However, stability is highly dependent on the formulation, storage conditions, and the presence of stabilizers. It is crucial to perform stability studies under your specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of radiolabeled this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Radiochemical Purity (RCP) Immediately After Synthesis | Inefficient radiolabeling reaction. | - Optimize reaction conditions (temperature, pH, precursor concentration).- Ensure the quality and purity of precursor and reagents.- Verify the activity and purity of the radionuclide. |
| Incomplete purification. | - Optimize the HPLC purification method (column, mobile phase, flow rate).- Ensure complete separation of the product from impurities. | |
| Decreasing RCP Over Time (Post-synthesis) | Radiolysis. | - Add a radical scavenger/antioxidant to the formulation (e.g., ascorbic acid, gentisic acid).[2][3][4][5][6]- Store the preparation at a lower temperature (e.g., 2-8°C or frozen).- Minimize the radioactive concentration by diluting the sample. |
| De-iodination. | - Ensure the pH of the formulation is within the optimal stability range.- Store protected from light. | |
| Hydrolysis. | - Maintain the pH of the solution close to neutral (pH 6-7.5). | |
| Presence of Free Radioiodide | De-iodination due to radiolysis, pH instability, or light exposure. | - Implement measures to prevent radiolysis (see above).- Buffer the formulation to a stable pH.- Store in a light-protected container. |
| Unexpected Peaks in HPLC Chromatogram | Formation of degradation products. | - Characterize the unknown peaks using techniques like LC-MS to identify the degradation products.- Adjust formulation or storage conditions to minimize their formation. |
| Contamination. | - Ensure proper cleaning and maintenance of all equipment.- Use high-purity solvents and reagents. |
Data on Stability of Radiolabeled Preparations
While specific quantitative stability data for radiolabeled this compound under various stress conditions is not extensively published, the following table provides a general overview of factors affecting stability and recommended conditions based on best practices for radiopharmaceuticals.
| Parameter | Condition | Potential Effect on Stability | Recommendation |
| pH | Acidic (<6) or Basic (>8) | Increased risk of hydrolysis and de-iodination. | Maintain pH in the range of 6.0 - 7.5. |
| Temperature | Elevated Temperature | Accelerates all degradation pathways. | Store at controlled room temperature (20-25°C) for short-term use or refrigerated (2-8°C) for longer storage. Freezing may be an option, but freeze-thaw stability should be evaluated. |
| Light Exposure | UV or prolonged exposure to visible light | May induce photodecomposition and de-iodination. | Store in light-protected containers (e.g., amber vials or shielded containers). |
| Oxygen | Presence of atmospheric oxygen | Can promote oxidation. | Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is observed. |
| Radioactive Concentration | High | Increased rate of radiolysis. | Dilute the preparation to the lowest practical radioactive concentration. |
Experimental Protocols
Protocol for Assessing Radiochemical Purity using HPLC
Objective: To determine the radiochemical purity of a [¹²³I]this compound preparation.
Materials:
-
[¹²³I]this compound solution
-
HPLC system with a radioactivity detector (e.g., NaI scintillation detector) and a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile (B52724) and water (with or without a modifier like trifluoroacetic acid - TFA). The exact ratio should be optimized for best separation. A common starting point is a gradient or isocratic elution with a mixture of acetonitrile and water.
-
High-purity water and acetonitrile (HPLC grade)
Methodology:
-
System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on both the UV and radioactivity detectors.
-
Sample Preparation: Dilute a small aliquot of the [¹²³I]this compound solution with the mobile phase to an appropriate concentration for injection.
-
Injection: Inject a known volume (e.g., 10-20 µL) of the prepared sample onto the HPLC column.
-
Chromatography: Run the HPLC method, collecting data from both the UV and radioactivity detectors.
-
Data Analysis:
-
Integrate the peaks in the radioactivity chromatogram.
-
Calculate the radiochemical purity (RCP) as the percentage of the total radioactivity that corresponds to the [¹²³I]this compound peak:
RCP (%) = (Area of this compound peak / Total area of all radioactive peaks) x 100
-
Expected Results: A major peak corresponding to [¹²³I]this compound should be observed. Any other peaks represent radiochemical impurities. The RCP should ideally be >97%.
Protocol for a Forced Degradation Study
Objective: To investigate the stability of [¹²³I]this compound under various stress conditions.
Methodology:
-
Sample Preparation: Aliquot the purified [¹²³I]this compound solution into several vials.
-
Stress Conditions: Expose the vials to different stress conditions. A control sample should be stored under optimal conditions (e.g., 2-8°C, protected from light).
-
Acidic/Basic Conditions: Adjust the pH of the solution to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 10 with NaOH) conditions.
-
Oxidative Conditions: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Stress: Store vials at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose vials to a controlled light source (e.g., UV lamp or a photostability chamber).
-
-
Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analysis: Analyze the samples for radiochemical purity using the validated HPLC method described above.
-
Data Evaluation: Compare the radiochemical purity of the stressed samples to the control sample at each time point to determine the degradation rate under each condition.
Visualizations
Caption: Experimental workflow for assessing the stability of radiolabeled this compound.
References
- 1. [123I]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO1993004702A1 - Use of gentisic acid or gentisyl alcohol for stabilising radiolabeled peptides and proteins - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Ascorbic acid: useful as a buffer agent and radiolytic stabilizer for metalloradiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidant and Antioxidant Effects of Gentisic Acid in a 177Lu-Labelled Methionine-Containing Minigastrin Analogue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Clinical-Grade [¹²³I]Iomazenil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control procedures for clinical-grade [¹²³I]Iomazenil.
Frequently Asked Questions (FAQs)
1. What are the essential quality control tests for clinical-grade [¹²³I]this compound?
The key quality control tests for clinical-grade [¹²³I]this compound include:
-
Radionuclide Identity and Purity: To confirm the presence of Iodine-123 and quantify any radionuclidic impurities.
-
Radiochemical Identity and Purity: To verify that the radioactivity is incorporated into the correct chemical form (this compound) and to determine the percentage of impurities.
-
pH: To ensure the final product is within a physiologically acceptable range.
-
Sterility: To confirm the absence of viable microorganisms.
-
Bacterial Endotoxins (Pyrogens): To ensure the product is free from fever-inducing substances.
2. What are the typical acceptance criteria for clinical-grade [¹²³I]this compound?
Acceptance criteria for radiopharmaceuticals are established to ensure patient safety and efficacy. While a specific monograph for [¹²³I]this compound may not be publicly available, typical specifications based on general chapters for radiopharmaceuticals in the European Pharmacopoeia (Ph. Eur.) and United States Pharmacopeia (USP) are summarized below.
| Parameter | Specification |
| Radionuclidic Purity | Iodine-123: ≥ 99.9% of total radioactivity |
| Iodine-124 impurity: ≤ 0.1% of total radioactivity | |
| Radiochemical Purity | [¹²³I]this compound: ≥ 95% of total radioactivity |
| Free Iodide ([¹²³I]I⁻): ≤ 5% of total radioactivity | |
| pH | 4.5 - 7.5 |
| Sterility | No microbial growth observed |
| Bacterial Endotoxins | < 175 Endotoxin (B1171834) Units (EU) per maximum patient dose |
3. How is the radiochemical purity of [¹²³I]this compound determined?
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the radiochemical purity of [¹²³I]this compound.[1] This technique separates [¹²³I]this compound from potential radiochemical impurities, such as free [¹²³I]iodide.
4. What are the critical aspects of sterility and bacterial endotoxin testing for a short-lived radiopharmaceutical like [¹²³I]this compound?
Due to the short half-life of Iodine-123 (approximately 13.2 hours), sterility and endotoxin tests often need to be initiated before the product is released for clinical use.[2] This necessitates the use of rapid testing methods, particularly for bacterial endotoxins.[3] The sterility test is often retrospective, meaning the results are obtained after the product has been administered. Therefore, robust aseptic manufacturing processes and process validation are critical to ensure product sterility.[4]
Experimental Protocols
Radiochemical Purity and Identity by High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify [¹²³I]this compound and radiochemical impurities.
Methodology:
-
Instrumentation: A validated HPLC system equipped with a UV detector and a radioactivity detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer), with the exact ratio and pH optimized to achieve good separation. A gradient elution may be necessary.
-
Flow Rate: Typically 1.0 mL/min.
-
UV Detection: Wavelength set to the absorbance maximum of this compound (approximately 230 nm) to identify the non-radioactive this compound peak.
-
Radioactivity Detector: A sodium iodide (NaI) scintillation detector or similar to monitor the elution of radioactive components.
-
Procedure:
-
Inject a small, accurately measured volume of the [¹²³I]this compound solution onto the HPLC column.
-
Run the chromatogram and record the signals from both the UV and radioactivity detectors.
-
Identify the peak corresponding to [¹²³I]this compound by comparing its retention time with that of a non-radioactive this compound reference standard.
-
Identify the peak for free [¹²³I]iodide, which typically elutes at the solvent front.
-
Calculate the radiochemical purity by integrating the peak areas in the radio-chromatogram. The percentage of [¹²³I]this compound is calculated as: (Area of [¹²³I]this compound peak / Total area of all radioactive peaks) x 100%.
-
Radionuclide Identity and Purity by Gamma-Ray Spectrometry
Objective: To confirm the identity of Iodine-123 and quantify radionuclidic impurities.
Methodology:
-
Instrumentation: A high-purity germanium (HPGe) detector coupled to a multichannel analyzer.
-
Procedure:
-
Place a sample of the [¹²³I]this compound solution in a suitable counting vial at a defined distance from the detector.
-
Acquire a gamma-ray spectrum for a sufficient time to obtain good counting statistics.
-
Identify the characteristic photopeak of Iodine-123 at 159 keV.[5][6]
-
Examine the spectrum for the presence of photopeaks from potential radionuclidic impurities, such as Iodine-124 (which has multiple gamma emissions, including a prominent one at 602.7 keV).
-
Calculate the radionuclidic purity by comparing the areas of the impurity peaks to the area of the 159 keV peak of Iodine-123, correcting for branching ratios and detector efficiency.
-
Sterility Testing
Objective: To ensure the absence of viable microorganisms in the final product.
Methodology: The sterility test should be performed according to the methods described in the Ph. Eur. or USP. The membrane filtration method is generally preferred for radiopharmaceuticals.
-
Media: Fluid Thioglycollate Medium (FTM) and Soybean-Casein Digest Medium (SCDM).
-
Procedure (Membrane Filtration):
-
Aseptically filter a defined volume of the [¹²³I]this compound solution through a 0.45 µm membrane filter.
-
Rinse the filter with a sterile diluent to remove any inhibitory substances.
-
Aseptically cut the filter into two equal halves.
-
Immerse one half in FTM and the other half in SCDM.
-
Incubate the FTM at 30-35°C and the SCDM at 20-25°C for 14 days.
-
Observe the media for any signs of microbial growth (turbidity).
-
Bacterial Endotoxin Testing (LAL Test)
Objective: To quantify the level of bacterial endotoxins.
Methodology: The Limulus Amebocyte Lysate (LAL) test is the standard method.[7] The kinetic chromogenic or turbidimetric methods are often preferred for their speed and quantitative nature.
-
Reagents: LAL reagent, endotoxin standard, and pyrogen-free water.
-
Procedure (Kinetic Chromogenic Method):
-
Reconstitute the LAL reagent and endotoxin standard according to the manufacturer's instructions.
-
Prepare a standard curve using a series of dilutions of the endotoxin standard.
-
In a multi-well plate, mix the [¹²³I]this compound sample (and positive product controls) with the LAL reagent.
-
Place the plate in a microplate reader capable of incubating at 37°C and measuring absorbance over time.
-
The instrument software will monitor the rate of color development, which is proportional to the endotoxin concentration, and calculate the endotoxin level in the sample by comparing it to the standard curve.
-
Troubleshooting Guides
HPLC Analysis of Radiochemical Purity
| Issue | Potential Cause(s) | Recommended Action(s) |
| No peaks detected (radioactivity or UV) | - No injection occurred- Detector malfunction- System leak | - Verify injection volume and syringe function- Check detector settings and connections- Inspect for leaks in the system |
| Distorted peak shapes (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column- Adjust mobile phase pH- Reduce the injection volume |
| Shifting retention times | - Change in mobile phase composition- Fluctuation in column temperature- Leak in the pump | - Prepare fresh mobile phase- Use a column oven for temperature control- Check pump seals and fittings |
| High background noise in radio-chromatogram | - Contaminated detector- Insufficient shielding | - Clean the detector flow cell- Ensure proper shielding around the detector |
| Unexpected radioactive peaks | - Radiochemical impurities from synthesis- Radiolysis of the product | - Review the synthesis and purification process- Analyze the product as soon as possible after preparation |
Bacterial Endotoxin Test (LAL)
| Issue | Potential Cause(s) | Recommended Action(s) |
| False positive result | - Endotoxin contamination of labware or reagents- Improper technique | - Use certified pyrogen-free materials- Review aseptic handling procedures |
| False negative result (inhibition) | - Product formulation interferes with the enzymatic reaction | - Validate the test for the specific product by performing an inhibition/enhancement test- Dilute the sample to overcome inhibition |
| High variability in results | - Inconsistent pipetting- Air bubbles in wells | - Use calibrated pipettes and proper technique- Be careful to avoid introducing bubbles when dispensing reagents |
| Standard curve out of specification | - Improper dilution of endotoxin standard- Degraded standard | - Prepare fresh dilutions carefully- Use a new vial of endotoxin standard |
Visualizations
Caption: Overall workflow for the production and quality control of clinical-grade [¹²³I]this compound.
Caption: A logical decision tree for troubleshooting common HPLC issues.
References
- 1. TRDizin [search.trdizin.gov.tr]
- 2. nucleusrad.com [nucleusrad.com]
- 3. Need for Rapid Endotoxin Detection Methods for Manufacturers of Radiopharmaceuticals | FUJIFILM Wako [wakopyrostar.com]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. openmedscience.com [openmedscience.com]
- 6. Iodine-123 - Wikipedia [en.wikipedia.org]
- 7. inis.iaea.org [inis.iaea.org]
Iomazenil SPECT Reproducibility: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to address variability and enhance reproducibility in Iomazenil SPECT imaging. Below you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound SPECT experiments, presented in a question-and-answer format.
Question: My reconstructed images exhibit high levels of noise or "salt-and-pepper" appearance. What are the likely causes and how can I mitigate this?
Answer: High image noise is a common issue in SPECT imaging that can obscure data and affect quantification. The primary causes and solutions are:
-
Insufficient Photon Counts: Low counts are a major contributor to noise.
-
Solution: Ensure the injected radiotracer dose is appropriate and that the acquisition time per projection is adequate. For quantitative studies, longer acquisition times are generally preferable. A total acquisition time of at least 30-40 minutes is often recommended.
-
-
Inappropriate Reconstruction Parameters: The choice of reconstruction algorithm and its parameters significantly impacts noise.
-
Filtered Back-Projection (FBP): This method is fast but can amplify noise. Using a smoothing filter (e.g., Butterworth or Metz) can help, but excessive smoothing may blur the image and reduce spatial resolution.
-
Iterative Reconstruction (e.g., OSEM): Ordered Subset Expectation Maximization (OSEM) is generally preferred as it models the physics of the imaging process and can produce images with lower noise and better resolution compared to FBP.[1][2][3]
-
Solution: If using OSEM, review the number of iterations and subsets. A higher number of iterations can increase noise, while post-reconstruction smoothing with a Gaussian filter can help control it.[3][4][5] It is crucial to optimize these parameters for your specific system and study goals.[4]
-
-
Scatter: Photons scattered within the patient can degrade image quality and increase noise.
Question: I am observing circular or ring-like artifacts in my reconstructed images. What causes these and how can I prevent them?
Answer: Ring artifacts are typically caused by imperfections in the gamma camera's detector response that are not properly corrected.
-
Non-Uniformity: Even minor variations in detector uniformity can produce significant circular artifacts in the reconstructed images.[8]
-
Solution: Perform daily and weekly quality control on your SPECT system. This includes acquiring high-count flood field uniformity maps (e.g., 10-30 million counts) and applying the most recent correction maps during reconstruction.[8] Variations in uniformity for SPECT should not exceed ±1%.
-
-
Center of Rotation (COR) Errors: An inaccurate COR calibration, where the camera's rotational center does not align with the center of the reconstruction matrix, can cause image blurring and artifacts.[8]
-
Solution: Regularly perform and verify the COR calibration as part of your quality control protocol. Misalignment can lead to a loss of resolution and the creation of artifacts.[8]
-
Question: My quantitative results for benzodiazepine (B76468) receptor (BZR) binding are highly variable between subjects or in test-retest studies. Where should I look for sources of this variability?
Answer: Variability in quantitative this compound SPECT can stem from patient factors, technical procedures, and data analysis methods. A systematic approach is needed to identify the source.
-
Patient-Related Factors:
-
Medications: Concomitant use of benzodiazepines or other drugs that interact with the GABA-A receptor will affect this compound binding.[9]
-
Patient State: Anxiety and other neurological or psychiatric conditions can influence BZR density and occupancy.[10]
-
Solution: Carefully screen patients for exclusionary medications. Standardize patient conditions prior to and during the scan, such as having them rest in a quiet, dimly lit room.[11]
-
-
Technical Factors:
-
Radiotracer Quality: Impurities in the [123I]this compound preparation can lead to altered biodistribution and affect quantification.
-
Solution: Perform rigorous quality control on each batch of radiotracer to ensure high radiochemical purity.[12][13]
-
Image Acquisition: Inconsistent timing of scans post-injection can introduce variability, as the tracer kinetics are dynamic.[14]
-
Solution: Adhere to a strict, standardized imaging protocol with consistent uptake times.
-
-
Data Analysis Factors:
-
Kinetic Modeling: The choice of model (e.g., two-compartment vs. three-compartment) and the method for deriving the input function (arterial sampling vs. reference region) can yield different results.[15][16] Test-retest variability can range from 10% to 17% depending on the outcome measure and fitting procedure.
-
Region of Interest (ROI) Definition: Manual ROI drawing is a significant source of inter-observer variability.[17][18]
-
Solution: Use a validated and consistent data analysis workflow. For ROIs, co-registering SPECT images with a subject's MRI and using an anatomical atlas for ROI definition can improve reproducibility.[4]
-
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting common issues in this compound SPECT imaging.
Caption: Troubleshooting decision tree for this compound SPECT.
Frequently Asked Questions (FAQs)
Q1: What is the typical test-retest variability for this compound SPECT?
A1: The reproducibility of this compound SPECT is generally considered good. Studies have reported an average absolute difference between test and retest measurements of 10% to 17%. The most reproducible outcome measure is often the regional tracer distribution volume (VT'), which shows an average variability of about 10% ± 2%.
Q2: How important is arterial blood sampling for quantification?
A2: Arterial blood sampling to measure the radiotracer concentration in plasma provides the most accurate input function for full kinetic modeling, which is the gold standard for absolute quantification.[15][16] However, this procedure is invasive. Simplified methods have been developed that use a standardized arterial input function calibrated with a single venous blood sample, which can provide receptor binding estimates within a 10% error in cortical regions.[19]
Q3: Can I perform this compound SPECT on patients taking benzodiazepines?
A3: It is highly discouraged. Benzodiazepines are competitive ligands for the same receptor site as this compound. Their presence will lead to an underestimation of receptor density. Studies have shown that chronic administration of benzodiazepines affects the binding of this compound.[9] Patients should ideally be free of benzodiazepines for a sufficient washout period before the scan.
Q4: What are the key quality control steps for the [123I]this compound radiopharmaceutical itself?
A4: Quality control for the radiopharmaceutical is crucial and should be performed before patient administration.[12][13] Key tests include:
-
Physical Characteristics: Visually inspect the solution for clarity and absence of particulate matter.[20]
-
pH: Ensure the pH of the final product is within the specified range for patient comfort and tracer stability.[20]
-
Radiochemical Purity: This is the most critical test. It determines the percentage of the radioactivity that is in the desired chemical form ([123I]this compound). Techniques like HPLC or thin-layer chromatography (TLC) are used to separate and quantify impurities.[21] High radiochemical purity is essential to avoid poor quality images and unnecessary radiation dose to the patient.[12]
-
Radionuclidic Purity: Confirms that the radioactivity comes from Iodine-123 and not other contaminating isotopes. This is typically ensured by the radionuclide supplier.
Q5: Which reconstruction algorithm is better: FBP or OSEM?
A5: For quantitative SPECT, iterative reconstruction algorithms like OSEM are generally superior to Filtered Back-Projection (FBP).[1][2][3] OSEM allows for the incorporation of corrections for physical degrading factors such as attenuation and scatter, leading to more accurate quantification and often better image quality with lower noise.[1][22] While FBP is faster, it can amplify noise and is less accurate.[2]
Data Presentation
Table 1: Factors Influencing Quantitative Variability in this compound SPECT
| Factor | Source of Variability | Recommendation for Minimizing Variability |
| Patient | Concurrent medications (e.g., benzodiazepines), patient anxiety level, time of day. | Thorough patient screening, standardized pre-scan conditions (quiet room), consistent scheduling.[9][11] |
| Acquisition | Inconsistent injection-to-scan time, patient motion, SPECT camera QC. | Strict adherence to acquisition protocol, patient comfort/immobilization, daily/weekly camera QC.[8][23] |
| Reconstruction | Choice of algorithm (FBP vs. OSEM), number of iterations/subsets, filter selection. | Use iterative reconstruction (OSEM) with optimized, consistent parameters for all studies.[1][4][7] |
| Analysis | Manual ROI drawing, choice of kinetic model, selection of reference region. | Co-register with MRI for anatomical ROIs, use a validated and consistent kinetic model.[4] |
Table 2: Comparison of Reconstruction Algorithms on Quantitative Accuracy
| Reconstruction Algorithm | Key Advantages | Key Disadvantages | Impact on Quantification |
| Filtered Back-Projection (FBP) | Fast computation time. | Amplifies image noise; less accurate in correcting for scatter and attenuation. | Generally provides less accurate quantitative values compared to iterative methods.[2] |
| OSEM (Iterative) | Better noise management; allows for incorporation of physical corrections (attenuation, scatter, resolution recovery). | Computationally more intensive; requires careful optimization of parameters (iterations, subsets, filters).[2][22] | Significantly improves quantitative accuracy.[1] The number of iterations and subsets must be optimized to balance accuracy and noise.[3][7] |
Experimental Protocols
Protocol 1: Patient Preparation
-
Patient Screening:
-
Confirm the patient is not pregnant or breastfeeding.
-
Obtain a detailed medication history. Patients should be free from benzodiazepines and other GABA-A receptor-active drugs for an appropriate washout period (consult with a physician, typically at least 5 half-lives).
-
Instruct the patient to avoid caffeine (B1668208) and alcohol for at least 12 hours prior to the scan.[24]
-
-
Pre-Scan Procedure:
Protocol 2: Image Acquisition
-
Radiotracer Administration:
-
Administer a bolus intravenous injection of approximately 110-185 MBq (3-5 mCi) of [123I]this compound. The exact dose may vary by institutional protocol.
-
-
Uptake Period:
-
The scan can be dynamic, starting immediately after injection, or static, performed at a specific time post-injection. For quantitative analysis, dynamic scanning is often preferred. For simpler protocols, imaging is typically performed 2.5-3 hours post-injection to allow for tracer washout from non-specific binding sites.[26]
-
-
SPECT Acquisition Parameters:
-
Gamma Camera: Dual-head SPECT system equipped with Low-Energy, High-Resolution (LEHR) collimators.
-
Energy Window: 15% window centered at 159 keV for Iodine-123.
-
Matrix Size: 128x128.[27]
-
Rotation: 360° rotation, step-and-shoot or continuous acquisition.
-
Projections: 120-128 projections (approximately 3° per step).[27]
-
Time per Projection: 20-40 seconds, adjusted to acquire adequate counts.
-
Patient Positioning: Position the patient supine with the head comfortably immobilized in a head holder to minimize motion.
-
Protocol 3: Image Reconstruction and Analysis
-
Image Reconstruction:
-
Use an iterative reconstruction algorithm (OSEM).[2]
-
Apply corrections for attenuation (using a CT-based map if available), scatter (e.g., Triple Energy Window), and collimator-detector response (resolution recovery).[7]
-
OSEM Parameters: Start with a recommended setting (e.g., 8-10 subsets, 8-12 iterations) and optimize for your system.[5][28]
-
Apply a 3D Gaussian post-reconstruction filter (e.g., 8-10 mm FWHM) to manage noise.[5]
-
-
Image Analysis:
-
Co-register the SPECT image to the patient's structural MRI scan to improve anatomical localization.
-
Define Regions of Interest (ROIs) on the co-registered MRI for relevant brain structures (e.g., frontal cortex, occipital cortex, cerebellum).
-
Generate time-activity curves (TACs) for each ROI from the dynamic SPECT data.
-
Perform kinetic modeling using the TACs and an appropriate arterial input function to derive quantitative outcome measures such as the distribution volume (VT').
-
Visualizations
This compound Binding and GABA-A Receptor Signaling
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. cs.fit.edu [cs.fit.edu]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Optimization of the reconstruction parameters in [123I]FP-CIT SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of 99mTc whole‐body SPECT/CT image quality: A phantom study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Different Factors Affecting the Quality of SPECT Images: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. I-123 this compound SPECT in patients with mental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SPECT [I-123]this compound measurement of the benzodiazepine receptor in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. radiology.wisc.edu [radiology.wisc.edu]
- 12. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 14. Dynamic SPECT imaging after injection of the benzodiazepine receptor ligand [123I]this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple quantification of benzodiazepine receptor binding and ligand transport using iodine-123-iomazenil and two SPECT scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil: kinetic and equilibrium paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Noninvasive quantification of iodine-123-iomazenil SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. nucleusrad.com [nucleusrad.com]
- 22. A review of state-of-the-art resolution improvement techniques in SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 24. ntfgh.com.sg [ntfgh.com.sg]
- 25. assets.mater.ie [assets.mater.ie]
- 26. [123I]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. EANM practice guideline for quantitative SPECT-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Optimization of image reconstruction method for SPECT studies performed using [99mTc-EDDA/HYNIC] octreotate in patients with neuroendocrine tumors | Sowa-Staszczak | Nuclear Medicine Review [journals.viamedica.pl]
Refinement of Iomazenil administration for preclinical studies
This guide provides researchers, scientists, and drug development professionals with essential information for the effective administration and analysis of Iomazenil in preclinical research settings. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a benzodiazepine (B76468) receptor antagonist.[1][2] When radiolabeled with an isotope like Iodine-123 ([¹²³I]this compound) or Carbon-11 ([¹¹C]this compound), it serves as a radiopharmaceutical agent for imaging the central nervous system (CNS).[1][3] Its primary mechanism involves binding with high affinity to the benzodiazepine binding sites on gamma-aminobutyric acid type A (GABA-A) receptors in the brain.[1][4][5] Unlike benzodiazepine agonists, this compound acts as an antagonist, meaning it binds to the receptor without activating it.[1] This allows for the in vivo visualization and quantification of GABA-A receptor density and distribution using imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[1][3]
Q2: What are the primary preclinical applications of radiolabeled this compound?
A2: Radiolabeled this compound is a valuable tool for studying the function and density of GABA-A receptors, making it a useful marker for neuronal viability.[6] It is widely used in preclinical research to investigate neurological and psychiatric conditions where alterations in the GABAergic system are implicated.[1][7] Key applications include studying epilepsy, Alzheimer's disease, cerebral ischemia, panic disorder, and schizophrenia.[5][6][8][9][10] It can also be used to measure the receptor occupancy of other therapeutic agents that target the benzodiazepine site.[6]
Q3: What is the standard administration route for this compound in preclinical studies?
A3: In both preclinical and clinical studies, this compound is typically administered via intravenous (IV) injection.[1][5][11] This route ensures rapid distribution through the bloodstream and allows the compound to cross the blood-brain barrier to reach its target receptors in the CNS.[1] For quantitative studies, a single bolus injection is often followed by dynamic imaging and arterial blood sampling to measure the concentration of the radioligand in plasma.[12][13]
Q4: How is this compound binding quantified in preclinical imaging?
A4: Quantification of this compound binding is typically achieved through kinetic modeling of dynamic SPECT or PET data.[12][14] This involves fitting the time-activity curves from brain regions of interest and the metabolite-corrected arterial plasma input function to a compartmental model (e.g., a three-compartment model).[12][13][14] From this analysis, key parameters such as the binding potential (BP), which is related to the receptor density (Bmax) and affinity (1/Kd), can be derived.[12][13] Simpler, semi-quantitative methods, such as calculating the ratio of activity in a target region to a reference region (like the cerebellum, which has low receptor density), are sometimes used but are considered less sensitive to differences in receptor density.[12]
Troubleshooting Guide
Q1: I am observing precipitation or poor solubility when preparing my this compound solution for injection. What can I do?
A1: this compound is known to be insoluble in water. For preclinical IV administration, it is often formulated in a solution containing a co-solvent. If you are experiencing solubility issues, consider the following:
-
Check the pH: this compound is slightly more soluble in acidic aqueous solutions.[2] Ensure your vehicle is appropriately buffered, for instance, with an isotonic citrate (B86180) buffer at pH 4.[6]
-
Use of Co-solvents: Small amounts of ethanol (B145695) or propylene (B89431) glycol are commonly used in preclinical formulations to improve the solubility of hydrophobic compounds. Ensure the final concentration of the co-solvent is safe for the animal model and does not interfere with the experiment.
-
Sonication: Gentle warming and sonication can help dissolve the compound, but avoid excessive heat which could lead to degradation.
-
Fresh Preparation: Always prepare the solution fresh before each experiment to minimize the risk of precipitation and degradation over time.
Q2: My SPECT/PET images show low brain uptake or high non-specific binding. How can I improve my signal?
A2: Low specific signal can obscure meaningful results. Consider these factors:
-
Radiochemical Purity: Ensure the radiochemical purity of your [¹²³I]this compound is high (>97%).[6] Impurities can contribute to background signal or fail to cross the blood-brain barrier. Purification via High-Performance Liquid Chromatography (HPLC) is recommended.[6]
-
Specific Activity: For receptor imaging, high specific activity is crucial to avoid saturating the receptors with non-radiolabeled compound.
-
Anesthesia: The type and depth of anesthesia can affect cerebral blood flow and tracer delivery. Use a consistent and well-documented anesthesia protocol. Some anesthetics may also interact with the GABA-A receptor.
-
Blood-Brain Barrier Integrity: In certain disease models, the integrity of the blood-brain barrier may be compromised, affecting tracer uptake and retention.
-
Quantification Method: Empirical ratio methods can be insensitive.[12] Implementing kinetic modeling with arterial blood sampling provides a more accurate measure of specific binding, distinguishing it from non-displaceable uptake.[12][14]
Q3: I am seeing high variability in binding potential (BP) values between animals in the same group. What are the common causes?
A3: Reproducibility is key in preclinical imaging.[15] High variability can be caused by several factors:
-
Inconsistent Injections: Infiltrated or improperly timed intravenous injections can drastically alter the input function of the tracer. Use a catheter and confirm its placement. Administer the bolus consistently over the same duration for all animals.
-
Physiological State: Factors like blood glucose levels, body temperature, and pCO2 can influence cerebral blood flow and metabolism. Monitor and maintain these physiological parameters throughout the scan.
-
Animal Handling and Stress: Stress can alter neurotransmitter levels, potentially affecting receptor availability. Acclimatize animals to the laboratory environment and handling procedures.
-
Image Reconstruction and Analysis: Use standardized parameters for image reconstruction and apply a consistent method for defining regions of interest (ROIs) across all subjects, preferably using an anatomical atlas or co-registered MR images.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in preclinical and clinical research, which can be extrapolated for preclinical planning.
Table 1: Properties of Common this compound Radiotracers
| Property | [¹²³I]this compound | [¹¹C]this compound |
|---|---|---|
| Imaging Modality | SPECT[1] | PET[3] |
| Half-life | 13.2 hours | 20.4 minutes |
| Primary Photon Energy | 159 keV | 511 keV (Annihilation) |
| Typical Radiochem. Purity | >97%[6] | >99%[3] |
| Synthesis Time | Variable | ~35 minutes[3] |
| Advantages | Longer half-life allows for later imaging time points and distribution to central facilities. | Higher resolution and sensitivity with PET imaging. |
| Disadvantages | Lower resolution compared to PET. | Requires an on-site cyclotron due to short half-life. |
Table 2: Human Radiation Dosimetry Estimates for Radiolabeled this compound These values are derived from human studies but provide a reference for preclinical experimental design and safety assessment.
| Organ | [¹²³I]this compound (mGy/MBq)[6] | [¹¹C]this compound (mGy/MBq)[3] |
|---|---|---|
| Urinary Bladder Wall | 0.15 - 0.19 | 0.099 (4.8h void) |
| Lower Large Intestine | 0.071 - 0.079 | - |
| Upper Large Intestine | 0.038 - 0.066 | - |
| Testes | 0.044 | - |
| Thyroid | 0.063 | - |
| Effective Dose Equivalent | 0.033 mSv/MBq[6] | 0.015 mSv/MBq[3] |
Experimental Protocols
Protocol 1: [¹²³I]this compound Synthesis via Nucleophilic Exchange
This protocol is adapted from the method described by Eersels et al. and is suitable for producing [¹²³I]this compound for preclinical use.[6]
Materials:
-
Reaction vial containing: 1 mg bromo-mazenil, 0.2 mg SnSO₄, 4 mg 2,5-dihydroxybenzoic acid, 5 mg citric acid.
-
[¹²³I]NaI solution (e.g., 37 MBq; 1 mCi).
-
Nitrogen gas source.
-
Heating block or oven.
-
HPLC system with a C18 column for purification.
-
Isotonic citrate buffer (pH 4).
-
Sterile filter (0.22 µm).
Methodology:
-
Combine the reaction mixture kit components with the [¹²³I]NaI solution in a sealed vial.
-
Flush the vial with nitrogen gas.
-
Heat the reaction mixture at 121°C for 25 minutes.[6] This should result in a labeling yield of 80-90%.[6]
-
Allow the vial to cool to room temperature.
-
Purify the crude product using an HPLC system to separate [¹²³I]this compound from unreacted precursors and impurities.
-
Collect the fraction corresponding to [¹²³I]this compound.
-
Dilute the purified product with an isotonic citrate buffer (pH 4).
-
Perform a final sterile filtration using a 0.22 µm filter into a sterile vial.
-
Perform quality control checks to determine radiochemical purity (should be >97%) and specific activity.[6]
Protocol 2: General Preclinical SPECT Imaging Workflow
Animal Preparation:
-
Fast the animal (e.g., rodent or non-human primate) for 4-6 hours prior to the scan, with water available ad libitum.
-
Anesthetize the animal using a consistent, approved protocol (e.g., inhaled isoflurane).
-
Place a tail-vein catheter for radiotracer administration. For quantitative studies requiring an arterial input function, place a femoral artery catheter.
-
Position the animal on the scanner bed. Secure the head in a stereotaxic holder to minimize motion artifacts.
-
Monitor and maintain vital signs (respiration, heart rate, and body temperature) throughout the procedure.
Image Acquisition:
-
Administer a bolus intravenous injection of [¹²³I]this compound at the target dose (dose should be determined in pilot studies based on scanner sensitivity and animal model).
-
Begin dynamic SPECT image acquisition immediately following injection. The acquisition can last for 60-120 minutes or longer, depending on the kinetic modeling requirements.
-
Simultaneously, if using an arterial catheter, begin timed arterial blood sampling to generate the plasma input curve.
-
Following the SPECT scan, a CT scan can be performed for anatomical co-registration and attenuation correction.
Post-Scan Processing:
-
Allow the animal to recover from anesthesia in a warm, monitored environment.
-
Process arterial blood samples by separating plasma and measuring radioactivity. Perform HPLC analysis on select plasma samples to determine the fraction of unmetabolized parent compound over time.
-
Reconstruct the dynamic SPECT images using an appropriate algorithm (e.g., OSEM), applying corrections for attenuation and scatter.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's antagonistic action at the GABA-A receptor's benzodiazepine site.
References
- 1. What is the mechanism of 123I-iomazenil? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Synthesis and PET imaging of the benzodiazepine receptor tracer [N-methyl-11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. What is 123I-iomazenil used for? [synapse.patsnap.com]
- 6. [123I]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Probing GABA Receptor Function in Schizophrenia with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPECT [I-123]this compound measurement of the benzodiazepine receptor in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing GABA receptor function in schizophrenia with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of benzodiazepine receptors using iodine-123-labeled this compound single-photon emission computed tomography in patients with ischemic cerebrovascular disease. A comparison with PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroreceptor quantification in vivo by the steady state principle and [123I]this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SPECT quantification of [123I]this compound binding to benzodiazepine receptors in nonhuman primates: I. Kinetic modeling of single bolus experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of benzodiazepine receptor binding with PET [11C]this compound and SPECT [123I]this compound: preliminary results of a direct comparison in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic analysis of benzodiazepine receptor binding of [123I]this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical SPECT and PET: Joint EANM and ESMI procedure guideline for implementing an efficient quality control programme - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storage of Iomazenil
This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of Iomazenil. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1] When stored properly, this compound powder has a shelf life of over three years.[1]
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in DMSO.[1][2][3] For experimental use, stock solutions are typically prepared in DMSO.
Q3: How should I prepare and store a stock solution of this compound in DMSO?
A3: To prepare a stock solution, dissolve the this compound powder in high-purity, anhydrous DMSO to your desired concentration (e.g., 5 mg/mL).[2][3] It may be necessary to warm the solution gently to ensure it is fully dissolved. For short-term storage of the stock solution (days to weeks), refrigeration at 0 - 4°C is suitable. For long-term storage (months), the stock solution should be kept at -20°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q4: My this compound in DMSO solution has turned a faint yellow or brown. Is it still usable?
A4: A color change in your DMSO stock solution could indicate solvent degradation or a reaction involving the compound, especially if exposed to air, light, or high temperatures for extended periods. While DMSO itself can change color under certain conditions, it is crucial to ensure the integrity of your this compound. If you observe a color change, it is recommended to prepare a fresh stock solution. For critical experiments, you may consider validating the concentration and purity of the discolored solution using a method like HPLC.
Q5: I observed precipitation in my this compound stock solution after storing it in the freezer. What should I do?
A5: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent has absorbed moisture. Before use, allow the vial to warm to room temperature and vortex thoroughly to redissolve the precipitate. If the precipitate does not dissolve, gentle warming may be applied. To prevent this, ensure you are using anhydrous DMSO and that the storage vials are sealed tightly to prevent moisture absorption.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | - Degradation of this compound stock solution due to improper storage. - Inaccurate concentration of the stock solution. - Repeated freeze-thaw cycles. | - Prepare a fresh stock solution from solid this compound. - Aliquot stock solutions to minimize freeze-thaw cycles. - Validate the concentration of the stock solution using a suitable analytical method (e.g., HPLC). |
| Low or no biological activity | - this compound has degraded. - Incorrect preparation of the working solution. | - Use a freshly prepared stock solution. - Verify the dilution calculations and the preparation of the final experimental solution. |
| Difficulty dissolving this compound powder | - Insufficient solvent volume. - Low-quality DMSO. | - Ensure you are using the correct volume of DMSO for your desired concentration. - Gentle warming can aid dissolution. - Use high-purity, anhydrous DMSO. |
Data Presentation: Storage Recommendations
| Form | Storage Condition | Duration | Expected Stability |
| Solid (Powder) | Dry, dark, 0 - 4°C | Short-term (days to weeks) | High |
| Dry, dark, -20°C | Long-term (months to years) | High (>3 years)[1] | |
| DMSO Stock Solution | 0 - 4°C | Short-term (days to weeks) | Good |
| -20°C | Long-term (months) | Best for prolonged storage |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (Molecular Weight: 411.19 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.11 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
For long-term storage, aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Assessment of this compound Stock Solution Integrity
For critical applications, especially after long-term storage, it is advisable to confirm the concentration and purity of your this compound stock solution. High-Performance Liquid Chromatography (HPLC) is a suitable method for this.
-
Objective: To determine the concentration and purity of an this compound stock solution.
-
Methodology:
-
Prepare a fresh calibration curve using a newly prepared this compound standard of known concentration.
-
Dilute a small aliquot of your stored stock solution to fall within the range of your calibration curve.
-
Analyze the diluted sample and standards by HPLC with UV detection at an appropriate wavelength.
-
Compare the peak area of your stored sample to the calibration curve to determine its concentration.
-
Assess the chromatogram for the presence of any degradation peaks, which would indicate a loss of purity.
-
Visualizations
Caption: Workflow for this compound storage decisions.
Caption: Troubleshooting guide for this compound experiments.
References
Minimizing patient motion artifacts in Iomazenil SPECT
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing patient motion artifacts in Iomazenil Single-Photon Emission Computed Tomography (SPECT) imaging.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of patient motion during this compound SPECT scans?
Patient motion during this compound SPECT scans can be broadly categorized as voluntary or involuntary. Voluntary movements may result from discomfort, anxiety, or a patient's inability to remain still for the required duration. Involuntary movements can include respiratory motion, cardiac motion, and sudden movements like coughing or sneezing. For neuroimaging with this compound, even slight head movements are a significant cause of artifacts.[1]
Q2: How do patient motion artifacts affect the quality and quantification of this compound SPECT images?
Patient motion is a frequent source of artifacts in SPECT imaging, leading to a degradation of image quality.[2][3] These artifacts can manifest as blurring, "lumpy" distribution of radioactivity, or artificial defects in the reconstructed images.[3] Such distortions can decrease the accuracy of the study and lead to false-positive results.[4] In quantitative analyses, patient motion can introduce uncertainty and impact the reliability of measurements of benzodiazepine (B76468) receptor binding.[5][6] For instance, studies on other SPECT modalities have shown that movements of 13 mm or greater can frequently cause significant quantitative abnormalities.[7]
Q3: What are the standard patient preparation procedures to minimize motion?
Effective patient preparation is crucial for minimizing motion artifacts. Key steps include:
-
Patient Communication: Thoroughly explain the procedure to the patient to improve cooperation.[4]
-
Comfort: Ensure the patient is as comfortable as possible on the imaging table. This includes using appropriate head, back, and leg supports.[8][9] Patient comfort is often more critical than perfect head alignment, as minor misalignments can be corrected post-processing.[8]
-
Environment: Maintain a stable and calm environment at the time of injection and during the uptake period.[8]
-
Immobilization: Use light head restraints. Rigidly fixing the head is not recommended as it can cause discomfort and increase the likelihood of movement.[8] Options include foam pads, straps, or customizable thermoplastic masks.[9][10]
Q4: Are there pharmacological options to reduce patient anxiety and movement?
For uncooperative patients, conscious sedation may be considered. A short-acting benzodiazepine, such as intravenous midazolam, can be used to reduce anxiety and the likelihood of movement during the scan.[8] However, the decision to use sedation should be made in consultation with the referring clinician.
Q5: What are the recommended data acquisition parameters for this compound SPECT to minimize motion artifacts?
While specific protocols may vary, general recommendations for this compound SPECT data acquisition include:
-
Acquisition Time: Data acquisition typically begins at specific time points after the injection of this compound (e.g., 5 minutes and 165 minutes post-injection) and can last for about 30 minutes for each scan.[11] The total acquisition time should be kept as short as possible without compromising image quality.[1]
-
Dynamic vs. Static Imaging: Dynamic SPECT imaging can be performed with serial acquisitions (e.g., 2-minute intervals) for a total of around 145 minutes post-injection.[2] This can be useful for kinetic modeling but may increase the chances of patient motion over the longer duration.
Troubleshooting Guide
Issue 1: Significant head motion is detected during the scan.
-
Immediate Actions:
-
Visual Inspection: Regularly monitor the patient and the raw projection data (sinograms or rotating planar images) for signs of motion.[4][12]
-
Pause and Reposition: If significant motion is detected, pause the scan, communicate with the patient to address any discomfort, and reposition them as needed.
-
Re-scan: If motion is detected after the scan is complete but before the patient leaves, it is often possible to re-acquire the images without a new injection due to the half-life of the radiotracer.[12]
-
-
Post-Processing Solutions:
-
Motion Correction Algorithms: Utilize software-based motion correction. Data-driven methods that estimate and correct for motion during the reconstruction process are available.[5][13]
-
Algorithm Selection: Different algorithms, such as those based on principal component analysis, spline interpolation, wavelet filtering, or temporal derivative distribution repair (TDDR), have varying levels of effectiveness. TDDR and wavelet filtering have been shown to be effective for functional connectivity analysis in neuroimaging.[1]
-
Frame-Based Correction: For dynamic acquisitions, frame-based motion correction can be employed, where the data is divided into shorter time frames, each frame is reconstructed, and then all frames are registered to a reference frame.
-
Issue 2: The patient is unable to remain still due to discomfort.
-
Solution:
-
Optimize Comfort: Use additional padding, cushions, or knee supports to improve comfort.[9]
-
Head Immobilization: Ensure the head holder is comfortable. Light, non-rigid restraints are often preferable.[8] While thermoplastic masks and vacuum mattresses can be used, their potential to create artifacts on corresponding CT scans should be considered if performing SPECT/CT.[14]
-
Reduce Scan Time: If possible, adjust acquisition parameters to shorten the scan duration.[1]
-
Issue 3: Motion artifacts are still present in the images after post-processing.
-
Solution:
-
Review Raw Data: Re-examine the raw projection data to understand the nature and timing of the motion (e.g., abrupt vs. gradual). This can help in selecting a more appropriate correction algorithm.
-
Iterative Correction: Some motion correction methods are iterative and may require optimization of parameters.[5]
-
Acknowledge Limitations: In cases of severe motion, it may not be possible to completely eliminate artifacts. It is crucial to note the presence of potential motion-related artifacts in the final report and consider the impact on quantitative accuracy.
-
Quantitative Data on Motion Artifacts and Correction
The following table summarizes quantitative findings on the impact of patient motion and the effectiveness of correction techniques from various imaging modalities. While not all data is specific to this compound SPECT, it provides a general understanding of the magnitude of the problem.
| Metric | Imaging Modality | Finding | Source |
| Impact of Motion | |||
| Quantitative Abnormalities | Myocardial Perfusion SPECT | Movement of 13 mm or greater frequently caused quantitative abnormalities. | [7] |
| Myocardial Blood Flow (MBF) Deviation | Cardiac ¹⁵O-water PET | Global absolute average deviation of MBF was 3.1% ± 1.8% for 5 mm motion and 7.3% ± 6.3% for 20 mm motion. | [6] |
| Efficacy of Motion Correction | |||
| Improvement in Tumor SUVmean | Total-Body ¹⁸F-FDG PET | Average improvement in tumor SUVmean was 5.35% ± 4.92% after motion correction. | [15] |
| Reclassification of Myocardial Segments | Myocardial Perfusion SPECT | 27% of segments initially classified as abnormal were reclassified as normal after motion correction. | [16] |
| Reproducibility of Measurements | This compound SPECT | The variability between test and retest for regional tracer distribution volume was 10% ± 2%. | [2] |
Experimental Protocols
Protocol 1: Patient Preparation and Positioning for Motion Minimization
-
Pre-Scan Communication:
-
Inform the patient about the total duration of the scan.
-
Explain the importance of remaining still and demonstrate the level of stillness required.
-
Address any potential sources of anxiety or discomfort.
-
-
Patient Comfort and Positioning:
-
Use a comfortable mattress on the scanner bed.
-
Provide pillows or supports for under the knees to relieve lower back strain.
-
Position the patient's arms comfortably, either at their sides or above their head, depending on the scanner configuration.[4]
-
-
Head Immobilization:
-
Use a dedicated head holder.
-
Apply light restraints such as a soft strap across the forehead and chin. Avoid excessive pressure.[8]
-
Use foam pads on either side of the head for additional stabilization.[9]
-
Ensure the patient is in a comfortable and sustainable position before securing the restraints.
-
Protocol 2: this compound SPECT Data Acquisition
This protocol is a general guideline and should be adapted based on the specific equipment and research question.
-
Radiotracer Administration:
-
Administer a single bolus injection of [¹²³I]this compound.[2]
-
-
Uptake Period:
-
SPECT Scan Acquisition:
-
For quantitative analysis, dynamic scanning may be initiated immediately after injection and continue for up to 145 minutes with serial 2-minute acquisitions.[2]
-
Alternatively, for static imaging, two separate 30-minute scans can be performed: an early scan starting around 5 minutes post-injection and a late scan starting around 165 minutes post-injection.[11]
-
Use a multi-head SPECT system equipped with low-energy, high-resolution collimators.
-
Acquire data in a 128x128 matrix.[11]
-
-
Quality Control During Acquisition:
-
Monitor the raw projection images (sinogram) in real-time for any signs of patient motion (e.g., breaks or shifts in the sinusoidal tracks).
-
Visualizations
Caption: Workflow for Minimizing Motion in this compound SPECT.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Reproducibility of SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative assessment of patient motion and its effect on myocardial perfusion SPECT images [pubmed.ncbi.nlm.nih.gov]
- 4. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Effect of patient motion on tomographic myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nucleanord.fr [nucleanord.fr]
- 9. mriquestions.com [mriquestions.com]
- 10. Brain and Head-and-Neck MRI in Immobilization Mask: A Practical Solution for MR-Only Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. youtube.com [youtube.com]
- 13. A method for the quantification of benzodiazepine receptors by using 123I-iomazenil and SPECT with one scan and one blood sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of spineboard and headblocks on the image quality of head CT scans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative assessment of motion artifacts and validation of a new motion-correction program for myocardial perfusion SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dynamic SPECT imaging after injection of the benzodiazepine receptor ligand [123I]this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Iomazenil and Flumazenil for GABA-A Receptor Imaging
For researchers, scientists, and drug development professionals, the precise in vivo imaging of GABA-A receptors is crucial for understanding the pathophysiology of numerous neurological and psychiatric disorders. Two of the most prominent radioligands utilized for this purpose are Iomazenil and Flumazenil (B1672878). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate imaging agent for specific research needs.
Both this compound and Flumazenil are benzodiazepine (B76468) antagonists that bind with high affinity to the benzodiazepine site on the GABA-A receptor, allowing for the visualization and quantification of these receptors using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), respectively. While they share a common target, their distinct properties, including binding affinity, pharmacokinetic profiles, and the imaging modalities they are suited for, present different advantages and limitations.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and Flumazenil based on available experimental evidence.
Table 1: Binding Affinity (Ki/Kd) for GABA-A Receptors
| Ligand | Receptor Subtype | Ki/Kd (nM) | Species | Comments |
| This compound | Benzodiazepine Receptor (non-specific) | 0.5 (Kd)[1] | Human | Determined by in vivo SPECT with [123I]this compound.[1] |
| Benzodiazepine Receptor (non-specific) | 0.59 ± 0.09 (Kd)[2][3] | Baboon | Determined by in vivo SPECT with [123I]this compound using a constant infusion paradigm.[2][3] | |
| Flumazenil | α1β3γ2 | 0.8[4] | Human | |
| α2β3γ2 | 0.5[4] | Human | ||
| α3β3γ2 | 0.5[4] | Human | ||
| α5β3γ2 | 1.1[4] | Human | ||
| α6β3γ2 | 148[4] | Rat | ||
| Benzodiazepine Receptor (non-specific) | 15.8 ± 2.2 (Kd)[5] | Baboon | Determined by in vivo PET with [11C]Flumazenil using a multi-injection modeling approach.[5] |
Note: Ki and Kd are measures of binding affinity; a lower value indicates higher affinity. Direct comparison of Ki values between different studies should be done with caution due to variations in experimental conditions.
One study has suggested that this compound possesses a tenfold greater affinity for the central benzodiazepine receptor than Flumazenil.[6]
Table 2: In Vivo Imaging Performance
| Parameter | This compound ([123I]-SPECT) | Flumazenil ([11C] or [18F]-PET) |
| Imaging Modality | SPECT | PET |
| Typical Radionuclide | Iodine-123 | Carbon-11, Fluorine-18 |
| Brain Uptake | The fraction of this compound available for blood-brain barrier passage in vivo (favail) is 62%.[7] | The fraction of Flumazenil available for blood-brain barrier passage in vivo (favail) is 82%.[7] [11C]Flumazenil brain uptake is influenced by the P-glycoprotein efflux transporter.[8] |
| Signal-to-Noise Ratio | Generally lower than PET | Generally higher than SPECT |
| Quantification Method | Constant Infusion with Equilibrium Analysis, Kinetic Modeling[9][10] | Kinetic Compartmental Modeling[11][12][13] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound and Flumazenil are provided below.
[123I]this compound SPECT with Constant Infusion
This method aims to achieve a state of sustained equilibrium to allow for the estimation of receptor number (Bmax) and affinity (Kd).[9]
Protocol:
-
Radiotracer Administration: An initial bolus injection of [123I]this compound is administered intravenously, immediately followed by a constant intravenous infusion for a duration of 5 to 8 hours.[9]
-
Equilibrium Achievement: Plasma steady-state concentration and receptor-ligand equilibrium are typically reached within 2 to 3 hours and are maintained for the remainder of the infusion.[2][3]
-
SPECT Data Acquisition: Dynamic SPECT images are acquired throughout the infusion period to monitor the tracer distribution in the brain.
-
Measurement of Nondisplaceable Activity: Towards the end of the experiment, a receptor-saturating dose of unlabeled Flumazenil (e.g., 0.2 mg/kg) is injected to displace the radiolabeled this compound from the specific binding sites.[2][3] The remaining radioactivity measured by SPECT represents the nondisplaceable uptake.
-
Blood Sampling: Arterial or venous blood samples are collected throughout the study to measure the concentration of the radiotracer in plasma.
-
Data Analysis: The equilibrium binding parameters (Bmax and Kd) are estimated using Scatchard analysis, which relates the ratio of bound to free radioligand to the concentration of bound radioligand.[2][3]
[11C]Flumazenil PET with Kinetic Modeling
This approach utilizes dynamic PET imaging and mathematical modeling to quantify receptor binding.
Protocol:
-
Radiotracer Administration: A single intravenous bolus of [11C]Flumazenil is administered to the subject.[11]
-
Dynamic PET Imaging: Dynamic PET scans are acquired for 60 to 90 minutes immediately following the injection to capture the temporal changes in radiotracer concentration in the brain.[11]
-
Arterial Blood Sampling: Continuous or discrete arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in arterial plasma, which serves as the input function for the kinetic model.[13]
-
Metabolite Analysis: Plasma samples are analyzed to separate the parent [11C]Flumazenil from its radiolabeled metabolites.[13]
-
Data Analysis: The dynamic PET data and the metabolite-corrected arterial input function are fitted to a compartmental model (typically a two-tissue compartment model) to estimate kinetic parameters.[11][13] These parameters can then be used to calculate the total distribution volume (VT), which is proportional to the receptor density (Bmax).
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the basic mechanism of GABA-A receptor activation and its modulation by benzodiazepines like this compound and Flumazenil.
Caption: GABA-A receptor signaling and benzodiazepine binding.
Experimental Workflow for GABA-A Receptor Imaging
This diagram outlines the general workflow for a typical SPECT or PET imaging study using this compound or Flumazenil.
Caption: General workflow for receptor imaging studies.
References
- 1. Probing GABA Receptor Function in Schizophrenia with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPECT Quantification of [123I]this compound Binding to Benzodiazepine Receptors in Nonhuman Primates: II. Equilibrium Analysis of Constant Infusion Experiments and Correlation with in vitro Parameters | Semantic Scholar [semanticscholar.org]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. flumazenil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Modeling analysis of [11C]flumazenil kinetics studied by PET: application to a critical study of the equilibrium approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Blood-brain barrier transport and protein binding of flumazenil and this compound in the rat: implications for neuroreceptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [11C]Flumazenil brain uptake is influenced by the blood-brain barrier efflux transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single photon emission tomography measurement of benzodiazepine receptor number and affinity in primate brain: a constant infusion paradigm with [123I]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Noninvasive quantification of iodine-123-iomazenil SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compartmental analysis of [11C]flumazenil kinetics for the estimation of ligand transport rate and receptor distribution using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic modelling of [11C]flumazenil using data-driven methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TPC - Analysis of [C-11]flumazenil [turkupetcentre.net]
A Comparative Analysis of Iomazenil and Other Benzodiazepine Ligands: Binding Affinity and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding characteristics of Iomazenil and other prominent benzodiazepine (B76468) ligands at the central benzodiazepine receptor, a modulatory site on the GABA-A receptor. The information presented herein is intended to assist researchers in understanding the relative binding affinities and the experimental methodologies used to determine them.
Comparative Binding Affinity of Benzodiazepine Ligands
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often quantified by the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value signifies a higher binding affinity. The following table summarizes the binding affinities of this compound and several other key benzodiazepine ligands for the GABA-A receptor. It is important to note that these values have been compiled from various studies and experimental conditions may differ, potentially leading to some variability.
| Ligand | Type | Ki (nM) | Kd (nM) | Bmax (pmol/mg protein) |
| This compound (Ro16-0154) | Antagonist/Partial Inverse Agonist | - | 0.47 - 0.5[1][2] | - |
| Flumazenil (Ro15-1788) | Antagonist | 0.4 - 1.2 | 1.0 | - |
| Diazepam | Agonist | 2.9 - 8.3 | - | - |
| Clonazepam | Agonist | 0.2 - 1.0 | ~18 (control), ~30 (drug-exposed) | - |
| Lorazepam | Agonist | 1.1 - 2.5 | - | - |
| Alprazolam | Agonist | 2.8 - 7.1 | 4.6 | 2.6 |
GABA-A Receptor Signaling Pathway
Benzodiazepines exert their effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. Benzodiazepine agonists enhance this effect by increasing the frequency of channel opening, while antagonists like Flumazenil bind to the same site without affecting channel function, thereby blocking the action of both agonists and inverse agonists. Inverse agonists, on the other hand, bind to the benzodiazepine site and reduce the frequency of channel opening.
Caption: GABA-A receptor signaling and modulation by benzodiazepines.
Experimental Protocols: In Vitro Radioligand Binding Assay
The binding affinities of this compound and other benzodiazepines are typically determined using in vitro competitive radioligand binding assays. This method measures the ability of a non-radiolabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]Flumazenil) from the benzodiazepine binding site on the GABA-A receptor.
1. Preparation of Brain Membranes:
-
Rodent brains (e.g., rat or mouse cortex) are homogenized in a cold buffer solution (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes containing the GABA-A receptors.
-
The pellet is washed multiple times by resuspension and centrifugation to remove endogenous substances that might interfere with the assay.
-
The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined.
2. Competitive Binding Assay:
-
A constant concentration of the radiolabeled ligand (e.g., [3H]Flumazenil) is incubated with the prepared brain membranes.
-
Increasing concentrations of the unlabeled competitor drug (e.g., this compound, Diazepam, etc.) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 0-4°C) for a set period to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed quickly with cold buffer to remove any unbound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
5. Data Analysis:
-
The amount of radioligand displaced by the competitor drug is determined.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., Diazepam) and is subtracted from the total binding to yield specific binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Probing GABA Receptor Function in Schizophrenia with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single photon emission tomography measurement of benzodiazepine receptor number and affinity in primate brain: a constant infusion paradigm with [123I]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Iomazenil SPECT with Immunohistochemistry for GABAA Receptor Imaging
For researchers, scientists, and drug development professionals, the accurate quantification and localization of neurotransmitter receptors are paramount. This guide provides a comprehensive comparison of two key techniques for studying the γ-aminobutyric acid type A (GABAA) receptor, a crucial target in neuroscience research and drug development: in-vivo Iomazenil Single Photon Emission Computed Tomography (SPECT) and ex-vivo immunohistochemistry.
This compound, a benzodiazepine (B76468) antagonist, binds to the benzodiazepine site on the GABAA receptor, allowing for in-vivo imaging and quantification of receptor density and distribution in the living brain.[1][2][3] Immunohistochemistry, on the other hand, utilizes antibodies to detect specific GABAA receptor subunits in post-mortem or biopsied brain tissue, offering high-resolution anatomical localization at the cellular and subcellular levels.
Direct cross-validation of these two methods is essential for bridging the gap between systemic in-vivo findings and cellular-level protein expression. While direct head-to-head comparative studies in the same subjects are not abundant in the literature, strong correlations have been established, validating the use of this compound SPECT as a reliable tool for assessing GABAA receptor status.
Quantitative Comparison of In-Vivo and In-Vitro GABAA Receptor Measurements
A pivotal study in nonhuman primates demonstrated a strong concordance between GABAA receptor parameters measured by in-vivo this compound SPECT and those determined by in-vitro methods on brain tissue homogenates. This provides compelling evidence for the quantitative accuracy of this compound SPECT in assessing receptor density (Bmax) and affinity (KD).
| Parameter | Brain Region | In-Vivo SPECT Measurement | In-Vitro Measurement |
| Bmax (nM) | Occipital Cortex | 126 | 114 ± 33 |
| KD (nM) | Occipital Cortex | 0.59 ± 0.09 | 0.66 ± 0.16 (at 37°C) |
Table 1: Comparison of GABAA receptor binding parameters obtained from in-vivo this compound SPECT and in-vitro tissue homogenate assays in nonhuman primates. The data shows a high degree of agreement between the two methods.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are representative protocols for this compound SPECT and GABAA receptor immunohistochemistry.
This compound SPECT Protocol (Adapted for Small Animals)
This protocol is based on methodologies described for rodent brain imaging.
-
Radiotracer: [¹²³I]this compound is used as the radiotracer.
-
Animal Preparation: Animals are anesthetized, and a catheter is placed for tracer injection.
-
Tracer Administration: A bolus injection of [¹²³I]this compound is administered intravenously.
-
SPECT Imaging: Dynamic SPECT scans are acquired over a period of up to 100 minutes to measure the time-activity curves of the tracer in different brain regions.
-
Blood Sampling: Arterial blood samples may be taken to measure the concentration of the radiotracer and its metabolites in the plasma, which can be used for kinetic modeling.
-
Image Reconstruction and Analysis: SPECT images are reconstructed, and regions of interest (ROIs) are drawn on the images corresponding to specific brain structures.
-
Quantification: The binding potential (BP), which is proportional to the density of available receptors, is calculated for each ROI using kinetic models such as the Simplified Reference Tissue Model (SRTM2) or Logan graphical analysis. A reference region with negligible specific binding, such as the cerebellum or pons, is often used.
GABAA Receptor Immunohistochemistry Protocol
This protocol is a general guideline for the immunohistochemical detection of GABAA receptor subunits in brain tissue.
-
Tissue Preparation:
-
Animals are euthanized, and the brain is rapidly extracted.
-
The brain is fixed by immersion in 4% paraformaldehyde.
-
The fixed tissue is cryoprotected (e.g., in sucrose (B13894) solution) and then frozen.
-
Cryosections (e.g., 20-40 µm thick) are cut using a cryostat.
-
-
Immunostaining:
-
Sections are washed in a buffer solution (e.g., PBS).
-
Antigen retrieval may be performed to unmask the epitopes.
-
Sections are incubated in a blocking solution (e.g., containing normal serum and a detergent like Triton X-100) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody specific for a GABAA receptor subunit (e.g., α1, β2/3, γ2) at an appropriate dilution overnight at 4°C.
-
Sections are washed and then incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
-
Imaging and Analysis:
-
The stained sections are mounted on slides with a mounting medium containing an anti-fading agent.
-
Images are captured using a fluorescence or confocal microscope.
-
The intensity and distribution of the fluorescent signal are analyzed to determine the localization and relative abundance of the GABAA receptor subunit.
-
Visualizing the Workflow and Underlying Biology
To better understand the relationship between these techniques and the biological target, the following diagrams illustrate the cross-validation workflow and the GABAA receptor signaling pathway.
References
- 1. [123I]this compound SPECT benzodiazepine receptor imaging in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual-tracer autoradiography using 125I-iomazenil and 99Tcm-HMPAO in experimental brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPECT imaging of GABA(A)/benzodiazepine receptors and cerebral perfusion in mild cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Iomazenil PET and SPECT for Benzodiazepine Receptor Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) using the radioligand Iomazenil for the quantification of benzodiazepine (B76468) (BZR) receptors in the brain. This document synthesizes experimental data to aid researchers in selecting the optimal imaging modality for their specific research needs.
At a Glance: this compound PET vs. SPECT
| Feature | This compound PET ([11C]this compound) | This compound SPECT ([123I]this compound) |
| Primary Radionuclide | Carbon-11 (11C) | Iodine-123 (123I) |
| Spatial Resolution | Higher | Lower |
| Sensitivity | Higher | Lower |
| Radioligand Half-life | ~20 minutes | ~13.2 hours |
| Cost & Availability | Higher cost, requires an on-site cyclotron | Lower cost, more widely available |
| Quantitative Accuracy | Generally considered more accurate | Can provide reliable quantitative data with appropriate modeling |
| Test-Retest Reliability | Good | Good, with variability of 10-17% for regional tracer distribution volume[1] |
Quantitative Data Summary
A direct comparison study in healthy human subjects using [11C]this compound for PET and [123I]this compound for SPECT found that the two techniques provide comparable results in the quantification of neuroreceptor binding.[2][3] The following table summarizes the mean values for V3' (a product of binding potential and the fraction of free non-protein-bound parent compound) from this study.
| Brain Region | This compound PET (V3' in ml/g) | This compound SPECT (V3' in ml/g) |
| Temporal Cortex | 23 ± 5 | 22 ± 3 |
| Frontal Cortex | 23 ± 6 | 22 ± 3 |
| Occipital Cortex | 28 ± 3 | 31 ± 5 |
| Striatum | 4 ± 4 | 7 ± 4 |
Data from Bremner et al., Psychiatry Research: Neuroimaging Section, 1999.[2][3]
Experimental Protocols
This compound PET ([11C]this compound) Protocol
A representative experimental protocol for this compound PET involves the following steps:
-
Radiolabeling: [11C]this compound is synthesized by the N-methylation of its precursor.[4]
-
Subject Preparation: Subjects are typically free of medications that could interfere with BZR binding for a specified period before the scan.
-
Radiotracer Administration: A single bolus of high specific activity [11C]this compound is administered intravenously.[2][5]
-
Dynamic PET Imaging: Dynamic imaging of the brain is performed immediately following injection.[2][5] Image acquisition is often performed in a series of frames of increasing duration.[5]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the metabolite-corrected radioligand concentration in plasma, which serves as the input function for kinetic modeling.[2][5]
-
Image Reconstruction and Analysis: PET data are reconstructed, and regions of interest (ROIs) are drawn on the images.
-
Kinetic Modeling: Time-activity curves for each ROI and the plasma input function are fitted to a compartmental model to estimate kinetic rate constants.[2][5] These constants are then used to calculate outcome measures such as binding potential (BP) or distribution volume (VT).
This compound SPECT ([123I]this compound) Protocol
A typical experimental protocol for this compound SPECT is as follows:
-
Subject Preparation: Subjects may receive potassium iodide to block thyroid uptake of free radioiodine.[5] As with PET, subjects should be free of interfering medications.
-
Radiotracer Administration: A single bolus of [123I]this compound is injected intravenously.[1][2]
-
Dynamic or Static SPECT Imaging: Dynamic imaging can be performed for 145 minutes or more post-injection with serial acquisitions.[1] Alternatively, static images can be acquired at a later time point (e.g., 180 minutes post-injection) to approximate equilibrium conditions.[6][7]
-
Arterial Blood Sampling (for quantitative studies): For full kinetic modeling, arterial blood sampling is required to measure the metabolite-corrected plasma concentration of the radioligand.[1][2]
-
Image Reconstruction and Analysis: SPECT data are reconstructed and analyzed.
-
Quantitative Analysis: Several methods can be employed for quantification:
-
Kinetic Modeling: Similar to PET, time-activity curves from dynamic SPECT and arterial blood data can be fitted to compartmental models to derive parameters like binding potential.[8][9]
-
Equilibrium Analysis: This method involves a bolus injection followed by a constant infusion to achieve a steady-state of the radiotracer.[9][10]
-
Ratio Methods: Simpler, semi-quantitative methods, such as calculating the ratio of activity in a target region to a reference region (e.g., cerebellum), are sometimes used, though they may be less sensitive to changes in receptor density.[8]
-
Visualizing the Processes
This compound Binding to Benzodiazepine Receptor
Caption: this compound binds to the benzodiazepine site on the GABAA receptor.
Experimental Workflow for Receptor Quantification
References
- 1. Reproducibility of SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of benzodiazepine receptor binding with PET [11C]this compound and SPECT [123I]this compound: preliminary results of a direct comparison in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Synthesis and PET imaging of the benzodiazepine receptor tracer [N-methyl-11C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Assessment of benzodiazepine receptors using iodine-123-labeled this compound single-photon emission computed tomography in patients with ischemic cerebrovascular disease. A comparison with PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPECT quantification of [123I]this compound binding to benzodiazepine receptors in nonhuman primates: I. Kinetic modeling of single bolus experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil: kinetic and equilibrium paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single photon emission tomography measurement of benzodiazepine receptor number and affinity in primate brain: a constant infusion paradigm with [123I]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Iomazenil as a Marker for Alcohol Use Disorder: A Comparative Guide
Introduction
Alcohol Use Disorder (AUD) is a significant global health issue, and objective biomarkers are crucial for its diagnosis, monitoring, and the development of new therapies. One such promising biomarker is Iomazenil, a benzodiazepine (B76468) antagonist that binds to the gamma-aminobutyric acid type A (GABA-A) receptor. This guide provides a comprehensive comparison of this compound with other established and emerging biomarkers for AUD, supported by experimental data and detailed protocols.
This compound and the GABA-A Receptor System in AUD
Chronic alcohol exposure leads to adaptive changes in the brain's neurocircuitry, particularly within the GABAergic system, the primary inhibitory neurotransmitter system. Alcohol enhances the effect of GABA at the GABA-A receptor, leading to the sedative and anxiolytic effects of intoxication.[1] With chronic use, the brain compensates by downregulating GABA-A receptor function, contributing to tolerance and withdrawal symptoms upon cessation of drinking.[2]
This compound, labeled with a radioisotope such as Iodine-123, allows for the in-vivo imaging of GABA-A receptor availability using Single Photon Emission Computed Tomography (SPECT).[3][4][5] Studies have consistently shown alterations in this compound binding in individuals with AUD, suggesting its potential as a state marker for the disorder.
Performance of this compound vs. Other AUD Biomarkers
Data Presentation: Comparison of AUD Biomarkers
| Biomarker | Method | Window of Detection | Sensitivity | Specificity | Key Findings in AUD |
| This compound | SPECT Imaging | Reflects current receptor availability | Not typically expressed as sensitivity/specificity for diagnosis | N/A | Studies report significantly lower benzodiazepine receptor distribution volume in various brain regions (frontal, anterior cingulate, cerebellar cortices) of individuals with AUD compared to healthy controls.[3][4][5][6] |
| Phosphatidylethanol (PEth) | Blood Test (LC-MS/MS) | Up to 2-4 weeks | High (e.g., 83.9% for heavy alcohol consumption)[7][8] | High (e.g., 72.7% for heavy alcohol consumption)[7][8] | A highly specific and sensitive marker of recent alcohol consumption. PEth levels correlate with the amount of alcohol consumed.[9][10][11] |
| Ethyl Glucuronide (EtG) | Urine/Hair/Blood Test | Urine: up to 5 days; Hair: months | Variable depending on matrix and cutoff | Generally high | A sensitive marker for recent alcohol consumption, often used to monitor abstinence.[12] |
| Carbohydrate-Deficient Transferrin (CDT) | Blood Test | 2-4 weeks of heavy drinking | Moderate (e.g., 82%)[13] | High (e.g., 97%)[13] | An established marker of chronic heavy alcohol consumption. |
| Gamma-Glutamyl Transferase (GGT) | Blood Test | Weeks to months of heavy drinking | Low to moderate | Low | A non-specific marker of liver damage that can be elevated due to heavy alcohol consumption. |
| Mean Corpuscular Volume (MCV) | Blood Test | Months of heavy drinking | Low (e.g., 40-50%)[14] | High (e.g., 80-90%)[14] | An indicator of the effect of alcohol on red blood cell production. |
Experimental Protocols
This compound SPECT Imaging Protocol
This protocol is a synthesis of methodologies reported in the literature for assessing GABA-A receptor availability in human subjects with AUD.[3][4][15]
1. Subject Preparation:
-
Subjects should be recently detoxified from alcohol.
-
A physical and neurological examination is performed to ensure subjects are otherwise healthy.
-
Informed consent is obtained.
-
Subjects receive potassium iodide solution orally before the scan to block thyroid uptake of free radioiodine.[4]
2. Radiotracer Administration:
-
¹²³I-Iomazenil is administered intravenously.
-
A bolus-infusion method is often employed to achieve and maintain equilibrium of the tracer in the brain.[3][4]
3. SPECT Image Acquisition:
-
SPECT imaging is performed using a dedicated brain scanner.
-
Dynamic scanning begins immediately after the bolus injection and continues for several hours.
-
Multiple frames (e.g., four consecutive 10-minute frames) are acquired to assess tracer kinetics and equilibrium.[3]
4. Blood Sampling and Analysis:
-
Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer in plasma.
-
Plasma is separated, and radioactivity is counted.
-
Metabolite analysis is performed to correct for the presence of radiolabeled metabolites.
5. Image Analysis:
-
SPECT images are reconstructed and co-registered with anatomical MRI scans for accurate region of interest (ROI) delineation.
-
The distribution volume (DV) of this compound, which is proportional to the density of available GABA-A receptors, is calculated for various brain regions.
-
Statistical parametric mapping (SPM) can be used for voxel-wise comparisons between groups (e.g., AUD patients vs. healthy controls).[3][5]
Mandatory Visualizations
Caption: Signaling pathway of chronic alcohol's effect on GABA-A receptors and this compound's binding site.
Caption: Experimental workflow for an this compound SPECT study in alcohol use disorder research.
Conclusion
This compound SPECT imaging provides a unique and valuable tool for investigating the neurobiological underpinnings of AUD by directly assessing GABA-A receptor availability in the brain. While it is a powerful research tool, its clinical utility as a routine diagnostic marker is limited by its cost, complexity, and the need for specialized equipment and personnel. In contrast, blood-based biomarkers like PEth and EtG offer a more practical and scalable approach for routine clinical use, providing high sensitivity and specificity for recent alcohol consumption. The choice of biomarker will ultimately depend on the specific clinical or research question being addressed. Future studies directly comparing this compound SPECT with these peripheral biomarkers in the same individuals are needed to fully elucidate their complementary roles in the management of AUD.
References
- 1. The Role of GABAA Receptors in the Development of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of GABAA receptors in the acute and chronic effects of ethanol: a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phosphatidylethanol vs Transdermal Alcohol Monitoring for Detecting Alcohol Consumption Among Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphatidylethanol vs Transdermal Alcohol Monitoring for Detecting Alcohol Consumption Among Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles of phosphatidylethanol, ethyl glucuronide, and ethyl sulfate in identifying alcohol consumption among participants in professionals health programs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biomarkers of alcohol misuse: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mental Manifestations and Biomarkers of Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation and comparison of sensitivity of alcohol biomarkers PEth, EtG and EtPa in civil cases in England 2022-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Old and New Biomarkers of Alcohol Abuse: Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil: kinetic and equilibrium paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Iomazenil and Bretazenil: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo comparison of Iomazenil and Bretazenil (B1667780), two pivotal modulators of the central nervous system's GABA-A receptors. While direct head-to-head preclinical studies are limited, this document synthesizes available in vivo data to offer a comparative overview of their receptor binding characteristics, pharmacokinetic profiles, and functional effects.
Overview of this compound and Bretazenil
This compound (Ro 16-0154) is widely recognized as a high-affinity antagonist or partial inverse agonist of the benzodiazepine (B76468) (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] It is extensively used as a radioligand, particularly in its radiolabeled form ([¹²³I]this compound), for Single Photon Emission Computed Tomography (SPECT) imaging to quantify BZD receptor density and occupancy in the brain.[2] Its utility in clinical research spans various neurological and psychiatric disorders.
Bretazenil (Ro 16-6028), in contrast, is characterized as a potent partial agonist at the BZD binding site of the GABA-A receptor.[3] It exhibits a broader spectrum of action compared to traditional benzodiazepines, binding to α1, α2, α3, α4, α5, and α6 subunit-containing GABA-A receptors.[3] Bretazenil has been investigated for its anxiolytic and anticonvulsant properties, with a profile suggesting a reduced risk of tolerance and withdrawal compared to full agonists.[3]
Quantitative Data Comparison
The following tables summarize key quantitative parameters for this compound and Bretazenil based on available in vivo and in vitro data. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Receptor Binding Affinity
| Compound | Receptor Target | Affinity (Kd or Ki) | Animal Model/Assay |
| This compound | Benzodiazepine Site (GABA-A Receptor) | Kd = 0.5 nM[1] | In vitro, specific binding assays |
| Bretazenil | Benzodiazepine Site (GABA-A Receptor) | High affinity (specific values vary by study) | In vitro and in vivo binding studies |
| Imidazenil (for comparison) | Benzodiazepine Site (GABA-A Receptor) | Ki = 5 x 10⁻¹⁰ M[4] | In vitro displacement of [³H]flumazenil |
Table 2: In Vivo Receptor Occupancy and Pharmacokinetics
| Parameter | This compound | Bretazenil | Animal Model/Method |
| Receptor Occupancy | |||
| Method of Measurement | SPECT/PET with radiolabeled this compound[2] | Displacement of radioligands (e.g., [³H]flumazenil)[5] | In vivo imaging and ex vivo brain analysis |
| Pharmacokinetics | |||
| Elimination Half-life (t₁/₂) | - | ~2.5 hours (in humans)[6] | Human studies |
| Metabolism | Rapidly metabolized. Metabolites do not cross the blood-brain barrier.[7] | Extensive metabolism, primarily through hydroxylation and glucuronidation.[8] | Studies in rats, rabbits, and humans[7][8] |
| Primary Route of Excretion | Renal (in humans and rabbits), Urine and feces (in rats)[7] | - |
Table 3: In Vivo Pharmacological Effects
| Effect | This compound | Bretazenil | Animal Model |
| Anxiolytic | Anxiogenic effects observed in some clinical studies.[1] | Anxiolytic properties demonstrated.[5] | Rodent models (e.g., conflict tests) |
| Anticonvulsant | Proconvulsant effects at higher doses.[1] | Effective against pentylenetetrazol- and audiogenic-induced seizures.[5][9] | Mice |
| Sedation/Motor Impairment | Lacks intrinsic sedative effects.[1] | Virtually no motor impairment at anxiolytic and anticonvulsant doses.[5] | Mice (rotarod, horizontal wire test) |
| Interaction with Full Agonists | Antagonizes the effects of BZD agonists.[1] | Can precipitate withdrawal in benzodiazepine-dependent animals, acting as an antagonist.[10] | Baboons |
Experimental Protocols
In Vivo Benzodiazepine Receptor Occupancy Measurement
This protocol describes a general method for determining in vivo receptor occupancy, which can be adapted for both this compound and Bretazenil.
Objective: To quantify the percentage of benzodiazepine receptors occupied by a test compound (e.g., Bretazenil) or to measure receptor density using a radiolabeled ligand (e.g., [¹²³I]this compound).
Animal Model: Male Wistar rats or Swiss mice are commonly used.
Procedure:
-
Drug Administration:
-
For occupancy studies with an unlabeled compound (e.g., Bretazenil), animals are pre-treated with various doses of the compound via an appropriate route (e.g., intraperitoneal, oral).
-
A control group receives the vehicle.
-
-
Radioligand Injection:
-
After a specified pretreatment time, a radiolabeled ligand with high affinity for the BZD receptor (e.g., [³H]flumazenil or [¹²³I]this compound) is injected intravenously.
-
-
Brain Tissue Collection:
-
At the time of peak brain uptake of the radioligand, animals are euthanized.
-
The brain is rapidly excised, and specific regions (e.g., cortex, hippocampus, cerebellum) are dissected.
-
-
Measurement of Radioactivity:
-
The radioactivity in the brain tissue samples is measured using a gamma counter (for ¹²³I) or a liquid scintillation counter (for ³H).
-
-
Data Analysis:
-
Specific binding is determined by subtracting non-specific binding (measured in a group of animals pre-treated with a high dose of a saturating BZD ligand) from total binding.
-
Receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated groups compared to the vehicle-treated group.
-
Assessment of Anticonvulsant Activity
Objective: To evaluate the efficacy of a compound in preventing chemically or electrically induced seizures.
Animal Model: Male Swiss mice.
Procedure (Pentylenetetrazol-induced seizure model):
-
Drug Administration:
-
Animals are administered the test compound (e.g., Bretazenil) or vehicle at various doses and routes.
-
-
Induction of Seizures:
-
After a defined pretreatment interval, a convulsant agent, pentylenetetrazol (PTZ), is administered subcutaneously at a dose known to induce clonic seizures in a high percentage of control animals.
-
-
Observation:
-
Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures.
-
-
Data Analysis:
-
The percentage of animals protected from seizures in each treatment group is calculated.
-
The ED₅₀ (the dose that protects 50% of the animals from seizures) can be determined using probit analysis.
-
Visualizations
GABA-A Receptor Signaling Pathway
Caption: Modulation of GABA-A receptor signaling by this compound and Bretazenil.
Experimental Workflow for In Vivo Receptor Occupancy
Caption: A typical experimental workflow for in vivo receptor occupancy studies.
Conclusion
This compound and Bretazenil, while both acting on the benzodiazepine binding site of the GABA-A receptor, exhibit distinct in vivo profiles. This compound functions primarily as an antagonist or partial inverse agonist, making it an invaluable tool for in vivo imaging of BZD receptors. Its intrinsic activity is minimal, and at higher doses, it can produce proconvulsant and anxiogenic effects.
Bretazenil, as a partial agonist, demonstrates a more nuanced profile with clear anxiolytic and anticonvulsant effects in vivo, but with a significantly reduced liability for sedation and motor impairment compared to full BZD agonists. This separation of therapeutic effects from undesirable side effects has been a key area of interest in its development.
The choice between this compound and Bretazenil for in vivo research is, therefore, highly dependent on the experimental objective. This compound is the compound of choice for quantifying receptor availability, while Bretazenil is more suited for studies investigating the therapeutic potential of partial agonism at the GABA-A receptor. Further direct comparative studies would be beneficial to more precisely delineate their in vivo differences.
References
- 1. Probing GABA Receptor Function in Schizophrenia with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of benzodiazepine receptor binding with PET [11C]this compound and SPECT [123I]this compound: preliminary results of a direct comparison in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bretazenil - Wikipedia [en.wikipedia.org]
- 4. Imidazenil: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between benzodiazepine receptor occupancy and functional effects in vivo of four ligands of differing intrinsic efficacies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro metabolism of the designer benzodiazepine, bretazenil: a comparison of pooled human hepatocytes and liver microsomes with postmortem urine and blood samples | springermedizin.de [springermedizin.de]
- 7. [Pharmacokinetics of 123I-iomazenil, a benzodiazepine receptor seeker] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo and in vitro metabolism of the designer benzodiazepine, bretazenil: a comparison of pooled human hepatocytes and liver microsomes with postmortem urine and blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bretazenil, a benzodiazepine receptor partial agonist, as an adjunct in the prophylactic treatment of OP poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the behavioral effects of bretazenil and flumazenil in triazolam-dependent and non-dependent baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: Iomazenil's In Vivo vs. In Vitro Binding Dichotomy
A Comparative Guide for Researchers in Neuroscience and Drug Development
Iomazenil, a benzodiazepine (B76468) antagonist widely utilized as a radioligand for imaging central benzodiazepine receptors (BzR), presents a curious case of disparity between its binding characteristics in living organisms (in vivo) and in controlled laboratory settings (in vitro). This guide provides a comprehensive comparison of this compound's binding profiles, supported by experimental data, to elucidate the factors contributing to these discrepancies and to inform the design and interpretation of future research.
Quantitative Data Summary
The binding affinity and density of this compound to the benzodiazepine receptor, a modulatory site on the GABA-A receptor, can differ significantly depending on the experimental context. The following tables summarize key quantitative findings from various studies.
Table 1: Comparative Binding Parameters of this compound
| Parameter | In Vivo (Baboon Brain) | In Vitro (Baboon Occipital Homogenate) | Reference |
| K D (nM) | 0.59 ± 0.09 | 0.66 ± 0.16 (at 37°C) | [1] |
| B max (nM) | 68 (Striatum) - 126 (Occipital) | 114 ± 33 | [1] |
Table 2: Influence of Physiological State on this compound Binding in Mice
| Condition | In Vivo Binding Change | In Vitro Binding Change | Reference |
| Repeated Swim Stress | Decreased in hippocampus and cerebral cortex | No significant change | [2] |
| Subchronic Diazepam Treatment | ~50% decrease in all brain regions | Small, significant decrease only in hippocampus | [2] |
Table 3: Comparison of this compound and Flumazenil In Vivo
| Radiotracer | Sensitivity to Competitive Inhibition by Flumazenil | Implication | Reference |
| 11C-Iomazenil | Less sensitive | May be less accurate for receptor occupancy studies | [3] |
| 11C-Flumazenil | More sensitive | Potentially a superior radiotracer for in vivo occupancy | [3] |
Experimental Protocols
The discrepancies observed in this compound binding can often be traced back to the methodologies employed. Understanding these protocols is crucial for interpreting the data.
In Vivo Imaging: SPECT and PET
-
Principle: Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are non-invasive imaging techniques that measure the distribution of a radiolabeled tracer, such as [ 123 I]this compound or [ 11 C]this compound, in the living brain.
-
Methodology:
-
A radiolabeled form of this compound is administered intravenously to the subject (human or animal).
-
The subject is placed in a SPECT or PET scanner, which detects the gamma rays or photons emitted by the radiotracer.
-
Dynamic or static scans are acquired over a period of time to measure the uptake and distribution of the tracer in different brain regions.
-
Kinetic modeling is often applied to the acquired data to estimate binding parameters like the binding potential (BP), which is related to Bmax/KD.[4][5]
-
-
Key Considerations: In vivo measurements are influenced by a multitude of physiological factors including cerebral blood flow, plasma protein binding, metabolism of the tracer, and the presence of endogenous or exogenous ligands that can compete for binding.[2][6]
In Vitro Autoradiography
-
Principle: This technique allows for the visualization and quantification of receptor binding in tissue sections on a microscopic level.
-
Methodology:
-
Brain tissue is harvested, frozen, and sliced into thin sections.
-
The sections are incubated with a solution containing a radiolabeled form of this compound (e.g., [ 125 I]this compound).
-
After incubation, the sections are washed to remove unbound radioligand.
-
The sections are then apposed to a film or a phosphor imaging plate to detect the radioactivity, creating an autoradiogram that shows the regional distribution and density of the receptors.
-
-
Key Considerations: In vitro assays are performed in a highly controlled environment, eliminating the physiological variables present in vivo. This allows for a more direct measurement of receptor binding affinity and density under specific buffer and temperature conditions.
The Allosteric Nature of the Benzodiazepine Receptor
The benzodiazepine receptor is a classic example of an allosteric binding site on the GABA-A receptor.[7][8][9][10] This means that the binding of ligands to this site can modulate the effect of the primary neurotransmitter, GABA. This allosteric nature is a key factor in understanding the in vivo and in vitro discrepancies of this compound binding.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. 125I-iomazenil binding shows stress- and/or diazepam-induced reductions in mouse brain: supporting data for 123I-iomazenil SPECT study of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different sensitivities to competitive inhibition of benzodiazepine receptor binding of 11C-iomazenil and 11C-flumazenil in rhesus monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of benzodiazepine receptor binding with PET [11C]this compound and SPECT [123I]this compound: preliminary results of a direct comparison in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPECT quantification of [123I]this compound binding to benzodiazepine receptors in nonhuman primates: I. Kinetic modeling of single bolus experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imidazenil: a new partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 9. longdom.org [longdom.org]
- 10. Allosteric Modulators: An Emerging Concept in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validating Iomazenil Imaging: A Comparative Guide Against Electrophysiological Gold Standards
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Iomazenil imaging with established electrophysiological techniques for assessing GABAA receptor function. This document outlines supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of this compound's validation and application.
This compound, a benzodiazepine (B76468) antagonist, is a radioligand used in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) to visualize and quantify the density of GABAA receptors in the brain.[1] The validation of this imaging technique against the "gold standard" of electrophysiology is crucial for its reliable application in research and clinical settings, particularly in fields like epilepsy, where alterations in GABAergic neurotransmission play a significant role.[2][3]
Quantitative Comparison: this compound Imaging vs. Electrophysiology
The following tables summarize quantitative data from studies comparing this compound imaging with electrophysiological recordings, primarily in the context of localizing epileptic foci.
Table 1: Seizure Onset Zone (SOZ) Localization: this compound SPECT vs. EEG
| Feature | This compound SPECT | Scalp EEG (Interictal) | Scalp EEG (Ictal) | Intracranial EEG (iEEG) |
| Sensitivity for SOZ | 86% | 53% | 66% | 85% |
| Specificity for SOZ | 75% | - | - | - |
| Concordance with iEEG | High | Moderate | Moderate | Gold Standard |
Data synthesized from studies comparing SPECT with various EEG modalities.[4]
Table 2: Comparison of this compound Analogue ([¹¹C]flumazenil) PET and Intracranial EEG in Extratemporal Lobe Epilepsy
| Modality | Detection of Seizure Onset Zone | Detection of Frequent Interictal Spiking |
| [¹¹C]flumazenil PET | More sensitive (p = 0.01) | More sensitive (p = 0.04) |
| [¹⁸F]FDG PET | Less sensitive | Less sensitive |
This study highlights the higher sensitivity of a this compound analogue in PET for identifying epileptogenic regions compared to the metabolic tracer FDG, when validated against intracranial EEG.[2]
Experimental Protocols
Detailed methodologies are essential for replicating and validating experimental findings. Below are summarized protocols for this compound SPECT imaging and complementary electrophysiological techniques.
This compound SPECT Imaging Protocol
-
Patient Preparation: Patients should be seizure-free for at least 12 hours for an interictal scan.[3] An intravenous line is established.
-
Radiotracer Injection: A bolus of 167-222 MBq of [¹²³I]this compound is injected intravenously.[5][6]
-
Image Acquisition:
-
Data Analysis:
-
Images are reconstructed and can be co-registered with MRI for better anatomical localization.[8]
-
Quantitative analysis involves calculating the binding potential (BP) or distribution volume, which reflects receptor density. This can be done using kinetic modeling or simplified methods like the table look-up procedure.[6][9]
-
Intracranial EEG (iEEG) Recording Protocol
-
Electrode Implantation: In a surgical procedure, subdural grid, strip, or depth electrodes are placed directly on or within the brain parenchyma in regions suspected of seizure origin.
-
Continuous Monitoring: The patient is monitored in a specialized epilepsy monitoring unit. iEEG signals, along with video and audio, are continuously recorded. Antiepileptic medication may be reduced to increase the likelihood of recording seizures.[10]
-
Data Acquisition: iEEG signals are amplified and digitized. The high temporal and spatial resolution allows for precise identification of the seizure onset zone and the pattern of seizure spread.[10]
-
Data Analysis: Experienced neurophysiologists visually inspect the iEEG recordings to identify interictal epileptiform discharges (spikes) and the electrographic onset of seizures. Quantitative analysis can also be performed to assess spike frequency and other electrophysiological markers.[11]
Whole-Cell Patch Clamp Protocol for GABAA Receptor Currents
-
Cell/Slice Preparation: Neurons in culture or acute brain slices are prepared and placed in a recording chamber on a microscope. The chamber is perfused with artificial cerebrospinal fluid (aCSF).[12]
-
Pipette Fabrication and Filling: Glass micropipettes with a tip resistance of 3-7 MΩ are pulled and filled with an intracellular solution containing ions that mimic the neuron's cytoplasm.[12]
-
Establishing a Whole-Cell Recording: The micropipette is advanced towards a neuron until it touches the cell membrane. Gentle suction is applied to form a high-resistance seal (giga-seal). A brief, stronger suction pulse then ruptures the membrane patch under the pipette tip, establishing the whole-cell configuration which allows control and measurement of the membrane potential and currents of the entire cell.[13]
-
Recording GABAA Receptor-Mediated Currents: The neuron is voltage-clamped at a specific holding potential (e.g., 0 mV to record inhibitory postsynaptic currents). GABA or a GABAA receptor agonist is applied to the bath or locally to evoke receptor-mediated currents, which are recorded and analyzed.[12]
Visualizing the Validation Workflow and Underlying Mechanisms
The following diagrams, generated using Graphviz, illustrate the key processes and pathways discussed in this guide.
References
- 1. [123I]this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluation of focal epilepsy: a SPECT scanning comparison of 123-I-iomazenil versus HM-PAO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiology.wisc.edu [radiology.wisc.edu]
- 4. Sensitivity and specificity of quantitative difference SPECT analysis in seizure localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electroencephalogram (EEG) Recording Protocol for Cognitive and Affective Human Neuroscience Research [protocols.io]
- 6. Presurgical identification of epileptic foci with iodine-123 this compound SPET: comparison with brain perfusion SPET and FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. I-123 this compound SPECT in patients with mental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Noninvasive quantification of iodine-123-iomazenil SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in human intracranial electroencephalography research, guidelines and good practices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low frequency novel interictal EEG biomarker for localizing seizures and predicting outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Iomazenil and Imidazenil
A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic properties of Iomazenil and Imidazenil (B138161), two notable benzodiazepine (B76468) receptor ligands.
This guide provides a detailed comparison of the pharmacokinetic profiles of this compound and Imidazenil, focusing on their absorption, distribution, metabolism, and excretion. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in understanding the key differences between these two compounds.
Executive Summary
This compound, primarily utilized as a radioligand for Single Photon Emission Computed Tomography (SPECT) imaging of benzodiazepine receptors, exhibits rapid metabolism and clearance. In contrast, Imidazenil, an anxiolytic and anticonvulsant agent, is characterized by a longer biological half-life. This guide delves into the available experimental data to provide a comparative overview of their pharmacokinetic parameters, supported by detailed experimental methodologies and visual representations of their shared signaling pathway and a general experimental workflow for pharmacokinetic analysis.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and Imidazenil based on available data from studies in humans and rats.
| Pharmacokinetic Parameter | This compound (in Humans) | Imidazenil (in Rats) | Source(s) |
| Administration Route | Intravenous | Intravenous, Oral | [1][2] |
| Metabolism | Rapidly metabolized. | Information not available. | [3] |
| Primary Metabolites | Acid metabolite (R-COOH), Glucuronide of the acid (R-COOH-Glc), and free iodide (I-). | Information not available. | [3] |
| Elimination Half-life (t½) | Plasma clearance is tri-exponential. | Longer than diazepam. | [2][4] |
| Excretion | Primarily renal; >90% of radioactivity excreted within 24 hours. | Information not available. | [3] |
| Plasma Protein Binding | High | Information not available. | [4] |
Mechanism of Action and Signaling Pathway
Both this compound and Imidazenil exert their effects through interaction with the GABA-A receptor, a key player in inhibitory neurotransmission in the central nervous system. However, their modes of action differ significantly. This compound acts as an antagonist or partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor[5]. This means it binds to the receptor but does not elicit the same response as an agonist; in some cases, it can produce effects opposite to those of an agonist. Imidazenil, on the other hand, is a partial agonist at the benzodiazepine receptor, meaning it binds to and activates the receptor but with a lower efficacy than a full agonist[6]. This partial agonism is thought to contribute to its anxiolytic and anticonvulsant effects without causing sedation[6].
Experimental Protocols
Pharmacokinetic Study of this compound in Humans
A typical experimental design for a pharmacokinetic study of this compound in human subjects involves the following steps:
-
Subject Selection: Healthy volunteers are recruited for the study.
-
Drug Administration: A single intravenous bolus of [123I]this compound is administered[3]. The dosage is carefully calculated based on the subject's body weight and the requirements of the imaging study[7].
-
Blood Sampling: Arterial blood samples are collected at predetermined time points to measure the plasma concentration of this compound and its metabolites[3].
-
SPECT Imaging: Single Photon Emission Computed Tomography (SPECT) imaging is performed to visualize the distribution of the radioligand in the brain. Data acquisition typically starts a few minutes after injection and can continue for several hours[3].
-
Sample Analysis: Plasma samples are analyzed using High-Performance Liquid Chromatography (HPLC) to separate the parent drug from its metabolites[1]. The radioactivity of each fraction is then measured.
-
Data Analysis: The plasma concentration-time data are used to determine key pharmacokinetic parameters. The SPECT data provides information on brain uptake and receptor binding.
Pharmacokinetic Study of Imidazenil in Rats
Based on available literature, a pharmacokinetic study of Imidazenil in rats would likely follow this protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used for such studies.
-
Drug Administration: Imidazenil is administered either intravenously (i.v.) or orally (p.o.)[1][2]. For intravenous administration, the drug is typically injected into the tail vein. For oral administration, it is given by gavage.
-
Blood Sampling: Blood samples are collected at various time points after drug administration.
-
Sample Preparation: Plasma is separated from the blood samples. Imidazenil is then extracted from the plasma using a suitable organic solvent, such as diethyl ether[1]. An internal standard (e.g., alprazolam) is added to the samples for quantification[1].
-
Sample Analysis: The concentration of Imidazenil in the plasma extracts is determined using a normal-phase High-Performance Liquid Chromatography (HPLC) method with UV detection at 255 nm[1].
-
Data Analysis: The plasma concentration-time data are analyzed to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
Conclusion
This compound and Imidazenil, while both targeting the benzodiazepine site of the GABA-A receptor, exhibit distinct pharmacokinetic profiles that are crucial for their respective clinical and research applications. This compound's rapid clearance is well-suited for its role as a diagnostic imaging agent, allowing for clear imaging with minimal prolonged exposure. In contrast, Imidazenil's longer half-life suggests a potential for sustained therapeutic effects as an anxiolytic or anticonvulsant. Further quantitative pharmacokinetic studies on Imidazenil are warranted to fully elucidate its clinical potential and to enable direct, robust comparisons with other benzodiazepine receptor ligands. This guide provides a foundational understanding for researchers and developers working with these compounds, highlighting the importance of pharmacokinetic considerations in drug development and application.
References
- 1. Quantitative determination of imidazenil, a novel imidazobenzodiazpine carboxamide derivative, by normal phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lack of anticonvulsant tolerance and benzodiazepine receptor down regulation with imidazenil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Imidazenil - Wikipedia [en.wikipedia.org]
- 7. What is 123I-iomazenil used for? [synapse.patsnap.com]
A Direct Comparison of [11C]Iomazenil and [11C]Flumazenil PET for GABAA Receptor Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent radiotracers for Positron Emission Tomography (PET) imaging of the γ-aminobutyric acid type A (GABAA) receptor: [11C]Iomazenil and [11C]Flumazenil. Both are antagonists of the benzodiazepine (B76468) binding site on the GABAA receptor and are valuable tools in neuroscience research and drug development. This document summarizes their performance, outlines experimental protocols, and presents quantitative data to aid in the selection of the appropriate tracer for specific research questions.
At a Glance: Key Differences
| Feature | [11C]this compound | [11C]Flumazenil |
| Primary Application | Quantification of GABAA receptor density. | Quantification of GABAA receptor density and receptor occupancy studies. |
| Binding Sensitivity | Lower sensitivity to competitive inhibition. | Higher sensitivity to competitive inhibition, making it superior for receptor occupancy studies.[1][2] |
| Tracer Kinetics | Characterized by a three-compartment model in receptor-rich regions. | Well-described by a two-compartment model in many brain regions.[3] |
| Clinical Use | Less commonly used in clinical research compared to [11C]Flumazenil. | Widely used as a reference radioligand for GABAA receptor PET studies.[3][4][5] |
Quantitative Data Summary
Direct head-to-head comparative studies of [11C]this compound and [11C]Flumazenil PET in the same human cohort are limited. However, by comparing data from separate studies with similar methodologies, we can provide an estimate of their relative performance. The following tables present quantitative data on the binding of both radiotracers in the human brain.
Table 1: Quantitative Binding of [11C]this compound in Healthy Human Subjects
The following data is derived from a study comparing [11C]this compound PET and [123I]this compound SPECT. The values represent V3', the product of the binding potential (BP = Bmax/Kd) and the fraction of free, non-protein-bound parent compound.
| Brain Region | Mean V3' (ml/g) ± SD |
| Occipital Cortex | 28 ± 3 |
| Temporal Cortex | 23 ± 5 |
| Frontal Cortex | 23 ± 6 |
| Striatum | 4 ± 4 |
Data adapted from Bremner et al., Psychiatry Research: Neuroimaging Section, 1999.[6]
Table 2: Quantitative Binding of [11C]Flumazenil in Healthy Human Subjects
This table presents binding potential (BPND) values from a study using [11C]Flumazenil PET with the pons as a reference region.
| Brain Region | Mean BPND ± SD |
| Cingulate Cortex | 3.68 ± 0.53 |
| Frontal Cortex | 3.39 ± 0.47 |
| Temporal Cortex | 3.32 ± 0.49 |
| Occipital Cortex | 4.04 ± 0.58 |
| Insula | 3.79 ± 0.51 |
| Caudate | 2.53 ± 0.44 |
| Putamen | 2.51 ± 0.44 |
| Thalamus | 2.37 ± 0.41 |
| Cerebellum | 2.94 ± 0.44 |
Note: Direct comparison of V3' and BPND values should be done with caution due to differences in the parameters and methodologies used in the original studies.
Signaling Pathway and Mechanism of Action
Both [11C]this compound and [11C]Flumazenil are competitive antagonists that bind to the benzodiazepine site on the GABAA receptor, a ligand-gated ion channel. This binding event does not directly open the chloride channel but prevents the binding of GABAA receptor agonists and positive allosteric modulators, such as benzodiazepines. PET imaging with these radiotracers allows for the in vivo quantification of the density of available GABAA receptors.
Experimental Protocols
The following sections detail standardized experimental workflows for PET imaging with [11C]this compound and [11C]Flumazenil.
[11C]this compound PET Protocol
1. Radiosynthesis: [11C]this compound is typically synthesized via N-methylation of its precursor, nor-iomazenil, with [11C]methyl iodide or [11C]methyl triflate.
2. Subject Preparation: Subjects should provide informed consent and fast for at least 4-6 hours prior to the scan. An intravenous line is placed for radiotracer injection and, if required, an arterial line for blood sampling.
3. Tracer Administration: A bolus of [11C]this compound is administered intravenously.
4. PET Imaging: A dynamic PET scan of the brain is acquired for 90-120 minutes immediately following tracer injection.
5. Arterial Blood Sampling: Frequent arterial blood samples are collected throughout the scan to measure the radioactivity in plasma and for subsequent metabolite analysis. This is crucial for generating an accurate input function for kinetic modeling.[6]
6. Data Analysis:
-
Plasma Analysis: Arterial plasma is analyzed to separate the parent radiotracer from its radioactive metabolites.[6]
-
Image Reconstruction: PET data is reconstructed with corrections for attenuation, scatter, and random coincidences.
-
Kinetic Modeling: Time-activity curves are generated for various brain regions. Compartmental modeling, often a two-tissue compartment model, is applied to the data using the metabolite-corrected arterial input function to estimate kinetic parameters such as the binding potential (BP) or V3'.[6]
[11C]Flumazenil PET Protocol
1. Radiosynthesis: [11C]Flumazenil is synthesized by the N-alkylation of the desmethyl-precursor with [11C]methyl iodide.
2. Subject Preparation: Similar to the [11C]this compound protocol, subjects provide informed consent, fast, and have an intravenous line placed.
3. Tracer Administration: A bolus of [11C]Flumazenil is injected intravenously.
4. PET Imaging: A dynamic brain PET scan is performed for 60-90 minutes.
5. Data Analysis:
-
Image Reconstruction: PET data are reconstructed with standard corrections.
-
Kinetic Modeling: For [11C]Flumazenil, kinetic analysis can often be performed using a reference tissue model, which obviates the need for arterial blood sampling.[3] The pons is typically used as the reference region due to its low density of benzodiazepine receptors.[3] The simplified reference tissue model (SRTM) is commonly used to calculate the binding potential (BPND).[7]
Discussion and Conclusion
Both [11C]this compound and [11C]Flumazenil are effective radiotracers for imaging GABAA receptors in the human brain. The choice between them depends on the specific research question.
[11C]Flumazenil is the more established and widely used radiotracer. Its key advantage lies in its higher sensitivity to competitive inhibition, making it the superior choice for receptor occupancy studies, which are crucial in drug development for determining the dose-dependent binding of a therapeutic agent to its target.[1][2] Furthermore, the well-validated use of reference tissue models for kinetic analysis simplifies the experimental procedure by avoiding invasive arterial catheterization.[3]
[11C]this compound provides comparable results to [123I]this compound SPECT in quantifying benzodiazepine receptor binding and demonstrates a similar regional brain distribution to [11C]Flumazenil.[1][6] However, a study in rhesus monkeys indicated that the binding of [11C]this compound is significantly less sensitive to displacement by a competing ligand (unlabeled flumazenil) compared to [11C]Flumazenil.[1][2] This suggests that [11C]this compound may be less suitable for studies aiming to measure changes in receptor occupancy.
References
- 1. jsnm.org [jsnm.org]
- 2. inis.iaea.org [inis.iaea.org]
- 3. [18F]flumazenil binding to central benzodiazepine receptor studies by PET--quantitative analysis and comparisons with [11C]flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classics in Neuroimaging: Development of PET Tracers for Imaging the GABAergic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positron emission tomography imaging of the γ-aminobutyric acid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of benzodiazepine receptor binding with PET [11C]this compound and SPECT [123I]this compound: preliminary results of a direct comparison in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.rug.nl [pure.rug.nl]
Assessing the Test-Retest Reliability of Iomazenil Binding Potential: A Comparison with Alternative Radioligands
For researchers and drug development professionals investigating the GABA-A/benzodiazepine (B76468) receptor system, the consistency and reproducibility of in vivo imaging measurements are paramount. This guide provides a comparative assessment of the test-retest reliability of Iomazenil, a widely used SPECT ligand, with alternative PET radioligands, primarily derivatives of flumazenil. The data presented here are crucial for designing longitudinal studies, evaluating therapeutic interventions, and ensuring the validity of clinical trial outcomes.
Quantitative Comparison of Test-Retest Reliability
The following table summarizes the test-retest reliability of this compound and its key alternatives. The primary metrics used for comparison are the mean absolute variability (or coefficient of variation) and the intraclass correlation coefficient (ICC). Lower variability and higher ICC values are indicative of greater reliability.
| Radioligand | Imaging Modality | Key Parameter | Mean Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) | Brain Regions of Interest (ROIs) | Reference |
| [¹²³I]this compound | SPECT | Distribution Volume (VT') | 10 ± 2 | 0.81 | Various cortical and subcortical regions | [1] |
| [¹¹C]Flumazenil | PET | Total Distribution Volume (VT) | 5.57 - 6.26 | 0.83 - 0.88 | Grey matter regions | [2] |
| [¹¹C]Flumazenil | PET | Binding Potential (BP) (Pons reference) | 8.08 - 9.08 | 0.35 - 0.80 | Grey matter regions | [2] |
| [¹⁸F]Flumazenil | PET | Not explicitly reported | Not explicitly reported; kinetic behavior is similar to [¹¹C]Flumazenil | Not explicitly reported | Not explicitly reported | [3] |
Note: Direct head-to-head comparisons of test-retest reliability in the same subject cohort are limited. The data above are compiled from separate studies. The kinetic behavior of [¹⁸F]Flumazenil has been shown to be similar to that of [¹¹C]Flumazenil, suggesting a comparable reliability profile, though specific test-retest data were not found in the reviewed literature[3].
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of the experimental protocols used in the key test-retest reliability studies cited.
[¹²³I]this compound SPECT Study Protocol
A study investigating the reproducibility of [¹²³I]this compound SPECT involved six healthy subjects who underwent two scans at a one-week interval[1].
-
Subject Preparation: Subjects were instructed to abstain from substances that could interfere with benzodiazepine receptor binding.
-
Radiotracer Administration: A single bolus of approximately 12 mCi of [¹²³I]this compound was administered intravenously[1].
-
Imaging Acquisition: Dynamic SPECT imaging was performed for 145 minutes post-injection using a CERASPECT camera, with serial 2-minute acquisitions[1].
-
Arterial Blood Sampling: Arterial blood samples were collected throughout the scan to measure the tracer concentration in plasma, which was corrected for metabolites[1].
-
Data Analysis: Time-activity curves were generated for five brain regions. The data were analyzed using three different kinetic models: a two-compartment model, an unconstrained three-compartment model, and a three-compartment model with a constraint on the non-displaceable compartment. The most reproducible outcome measure was the regional tracer distribution volume (VT')[1].
[¹¹C]Flumazenil PET Study Protocol
The test-retest reliability of [¹¹C]Flumazenil PET was assessed in eight healthy volunteers who were scanned twice on the same day[2].
-
Subject Preparation: Standard pre-scan preparations were followed, including fasting.
-
Radiotracer Administration: A single bolus of [¹¹C]Flumazenil was injected intravenously.
-
Imaging Acquisition: Dynamic PET scans were acquired.
-
Arterial Blood Sampling: Arterial blood was sampled to provide an input function for kinetic modeling.
-
Data Analysis: Both region-of-interest (ROI) and voxel-based analyses were performed. Compartmental kinetic modeling with both arterial and reference region (pons) input functions was used to derive the total tissue distribution volume (VT) and binding potential (BP). The two-tissue compartmental model was found to best model the data. Reproducibility was assessed by calculating the absolute variability and the intraclass correlation coefficient[2].
Visualizing Methodologies and Pathways
To further clarify the processes involved in these reliability studies and the underlying biological target, the following diagrams are provided.
Caption: Workflow of a typical test-retest reliability imaging study.
Caption: Simplified signaling pathway of the GABA-A receptor.
Conclusion
The test-retest reliability of [¹²³I]this compound SPECT for quantifying benzodiazepine receptor binding potential is well-established, with reported variability of around 10% and a good intraclass correlation coefficient of 0.81[1]. This level of reproducibility is crucial for the application of this technique in longitudinal studies.
For comparison, PET imaging with [¹¹C]Flumazenil demonstrates even higher test-retest reliability, with variability in the range of 5-6% and ICCs between 0.83 and 0.88 when using an arterial input function for quantification[2]. However, when a reference tissue model is employed to avoid arterial cannulation, the variability of [¹¹C]Flumazenil measurements increases and the reliability decreases[2].
While direct test-retest data for [¹⁸F]Flumazenil in humans is not as readily available in the literature, its similar kinetic properties to [¹¹C]Flumazenil suggest it is also a reliable tracer[3]. The longer half-life of Fluorine-18 offers logistical advantages over Carbon-11, making [¹⁸F]Flumazenil an attractive alternative for centers without an on-site cyclotron.
References
- 1. Reproducibility of SPECT measurement of benzodiazepine receptors in human brain with iodine-123-iomazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [18F]flumazenil binding to central benzodiazepine receptor studies by PET--quantitative analysis and comparisons with [11C]flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Iomazenil vs. Alpha-5 Subunit Selective Ligands in GABAA Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iomazenil, a non-selective benzodiazepine (B76468) (BZD) site antagonist, and various alpha-5 (α5) subunit-selective ligands that modulate the γ-aminobutyric acid type A (GABAA) receptor. This document aims to assist researchers in selecting the appropriate tools for their studies by presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Introduction
GABAA receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system, are pentameric ligand-gated ion channels. The diverse subunit composition of these receptors (e.g., α1-6, β1-3, γ1-3) gives rise to a variety of receptor subtypes with distinct pharmacological properties and anatomical distributions. The α5 subunit-containing GABAA receptors are of particular interest due to their high expression in the hippocampus, a brain region critical for learning and memory.[1]
This compound, an antagonist of the benzodiazepine binding site on GABAA receptors, is widely used in its radiolabeled form ([¹²³I]-Iomazenil) for Single Photon Emission Computed Tomography (SPECT) imaging to quantify GABAA receptor density in the brain.[2][3] In contrast, α5-subunit selective ligands have been developed as potential therapeutic agents to modulate cognitive function, with some acting as inverse agonists to enhance cognition and others as positive allosteric modulators (PAMs) with potential in conditions of hippocampal hyperactivity.
This guide will compare these two classes of compounds based on their binding affinities, in vivo efficacy, and the experimental methods used to characterize them.
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) at GABAA Receptor Subtypes
| Compound | Type | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference(s) |
| Flumazenil (B1672878) (this compound analog) | Antagonist | ~1 | ~1 | ~1 | ~1 | [4][5] |
| α5IA | α5-selective Inverse Agonist | 0.43 | 0.38 | 0.40 | 0.46 | [6] |
| L-655,708 | α5-selective Inverse Agonist | >100 | >100 | >100 | ~0.45 | [7] |
| Compound 44 | α5-selective PAM | >48 | >48 | >48 | 4.7 | [8] |
| Compound 6 | α5-selective PAM | >64 | >64 | >64 | 12 | [8] |
Note: this compound is an analog of Flumazenil, and they are often used interchangeably in binding and imaging studies. Flumazenil's affinity is presented here as representative of this compound's non-selective, high-affinity binding to the benzodiazepine site across α1, α2, α3, and α5-containing GABAA receptors.
Table 2: Comparative In Vivo Efficacy on Cognitive Performance (Morris Water Maze)
| Compound | Animal Model | Dosing | Key Findings | Reference(s) |
| Flumazenil | Immature rats with TBI | 1, 5, and 10 mg/kg, i.p. | Dose-dependent improvement in MWM performance.[6] | [6] |
| Flumazenil | Aged rats | 4 mg/kg/day in drinking water | Protected against age-related loss of cognitive function.[8] | [8] |
| α5IA | Rats | 0.3 mg/kg, p.o. | Significantly enhanced performance in the delayed-matching-to-position version of the MWM.[6] | [6] |
| α5IA-II | Rats | Varies by experimental phase | Improved encoding and recall phases of learning and memory.[9] | [9] |
| Compound 6 | Aged rats with cognitive impairment | 3 mg/kg, systemic | Improved memory performance in a radial arm maze task.[8] | [8] |
Experimental Protocols
Radioligand Binding Assay for GABAA Receptors
This protocol is adapted from methods used to determine the binding affinity of ligands for different GABAA receptor subtypes.[7][10][11]
1. Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold sucrose (B13894) buffer (0.32 M sucrose, pH 7.4).[10]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[10]
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspension in buffer and repeat the centrifugation step three more times to remove endogenous GABA.[11]
-
Resuspend the final pellet in a buffer to a protein concentration of approximately 0.5 mg/mL.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation (typically 50-100 µg of protein per well).
-
For competitive binding assays, add increasing concentrations of the unlabeled test compound (e.g., this compound or an α5-selective ligand).
-
Add a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site, such as [³H]flumazenil (typically 1-2 nM).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled BZD site ligand (e.g., 10 µM diazepam).
-
Incubate the plate at 4°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Morris Water Maze for Assessing Spatial Learning and Memory
The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[12][13][14]
1. Apparatus:
-
A large circular pool (typically 1.5-2 meters in diameter) filled with water made opaque with non-toxic white paint or milk powder.[12][13]
-
A small escape platform submerged just below the water surface.
-
The pool is located in a room with various distal visual cues on the walls.[12][15]
2. Procedure:
-
Acquisition Phase:
-
Rodents are placed in the pool from one of several predetermined start locations.
-
The animal is allowed to swim and search for the hidden platform for a set time (e.g., 60-90 seconds).[13]
-
If the animal finds the platform, it is allowed to remain there for a short period (e.g., 15-30 seconds).
-
If the animal fails to find the platform within the allotted time, it is gently guided to the platform.[13]
-
This is repeated for several trials per day over several consecutive days.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded.[15]
-
3. Data Analysis:
-
Acquisition Phase: The primary measures are escape latency (time to find the platform) and path length. A decrease in these measures over trials indicates learning.
-
Probe Trial: A preference for the target quadrant (spending significantly more time there than in other quadrants) indicates spatial memory retention.
Mandatory Visualization
Caption: Signaling pathway of α5-containing GABAA receptors.
References
- 1. Enhanced Learning and Memory and Altered GABAergic Synaptic Transmission in Mice Lacking the α5 Subunit of the GABAAReceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a multicentre study with this compound--a benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Phase 2 clinical study of 123I-iomazenil in various cerebral diseases: part 2--clinical evaluation of central-type benzodiazepine receptor imaging with 123I-iomazenil SPECT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular basis of drug selectivity for α5 subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging the GABA-benzodiazepine receptor subtype containing the alpha5-subunit in vivo with [11C]Ro15 4513 positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flumazenil administration attenuates cognitive impairment in immature rats after controlled cortical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Chronic administration of flumazenil increases life span and protects rats from age-related loss of cognitive functions: a benzodiazepine/GABAergic hypothesis of brain aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Memory deficits induced by inflammation are regulated by α5-subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 13. mmpc.org [mmpc.org]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
Safety Operating Guide
Navigating the Disposal of Iomazenil: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of Iomazenil, addressing both its non-radiolabeled and radiolabeled forms.
This compound, a benzodiazepine (B76468) antagonist, requires careful handling and disposal. When radiolabeled with isotopes such as Iodine-123, specific protocols for radioactive waste management must be strictly followed.
I. General Safety and Handling
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE), including safety glasses, gloves, and a laboratory coat, is worn. All handling of this compound powder should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
II. Disposal of Non-Radiolabeled this compound
The disposal pathway for non-radiolabeled this compound is contingent on its classification as a hazardous or non-hazardous waste. This classification is typically provided in the Safety Data Sheet (SDS) from the manufacturer. In the absence of a specific SDS, a conservative approach, treating the compound as hazardous waste, is recommended.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization: Collect all waste materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, in a designated, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled in accordance with EPA and institutional guidelines. The label should clearly identify the contents as "Hazardous Waste" and include the name "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by trained EHS personnel.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Professional waste management services will ensure the material is transported to a permitted treatment, storage, and disposal facility.
Crucial Do Not's:
-
Do not dispose of this compound down the drain.
-
Do not place this compound waste in the regular trash.
-
Do not incinerate this compound waste in a standard laboratory or medical waste incinerator unless it is specifically permitted for that type of chemical waste.
III. Disposal of Radiolabeled this compound (e.g., Iodine-123)
This compound is frequently used in research and clinical imaging when labeled with the radioisotope Iodine-123 (¹²³I). The disposal of radiolabeled compounds is governed by the regulations set forth by the Nuclear Regulatory Commission (NRC) and institutional Radiation Safety Officers (RSO). The primary method for managing short-lived radioactive waste like ¹²³I is "decay-in-storage."
Quantitative Data for Iodine-123
| Property | Value |
| Radioisotope | Iodine-123 (¹²³I) |
| Half-Life | 13.22 hours |
| Radiation Type | Gamma |
| Minimum Decay Period | 10 Half-Lives (approx. 5.5 days) |
Step-by-Step Disposal Protocol for ¹²³I-Iomazenil:
-
Segregation and Shielding: All waste contaminated with ¹²³I-Iomazenil must be segregated into designated radioactive waste containers. Appropriate shielding (e.g., lead) should be used to minimize radiation exposure.
-
Labeling: The radioactive waste container must be clearly labeled with the radiation symbol, the isotope (¹²³I), the date, the amount of activity, and the name of the principal investigator.
-
Decay-in-Storage: Store the waste container in a designated and secure radioactive waste storage area for a minimum of 10 half-lives. This allows the radioactivity to decay to background levels.
-
Monitoring: After the decay period, the waste must be surveyed with a radiation survey meter by or under the supervision of the RSO to ensure that its radioactivity is indistinguishable from background radiation.
-
Final Disposal: Once the waste is confirmed to be at background levels, the radioactive labels must be defaced or removed. The waste can then be disposed of as non-radioactive. If the decontaminated waste still poses a chemical hazard, it must be disposed of as hazardous waste as described in Section II.
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment, while maintaining strict compliance with all relevant regulations. Always consult your institution's specific safety and disposal protocols.
Essential Safety and Logistical Information for Handling Iomazenil
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Iomazenil, a benzodiazepine (B76468) antagonist and partial inverse agonist used in neuroscience research. The following procedural guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.
Key Safety and Handling Information
| Property | Value | Source |
| Chemical Name | Ethyl 7-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1]benzodiazepine-3-carboxylate | |
| CAS Number | 127985-21-1 | |
| Molecular Formula | C15H14IN3O3 | [2] |
| Molecular Weight | 411.19 g/mol | |
| Appearance | White to beige powder | |
| Solubility | Soluble in DMSO (5 mg/mL, warmed) | |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure. The following PPE is recommended, based on general guidelines for handling hazardous drugs.[3][4]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free gloves (e.g., nitrile) tested to ASTM D6978 standard.[4] | Prevents skin contact and absorption.[1] Double gloving provides an extra layer of protection.[3] |
| Gown | Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[3] | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield should be worn where splashing is a risk.[1] | Protects eyes and face from splashes and airborne particles. |
| Respiratory Protection | An N95 or higher respirator should be used when handling the powder outside of a containment device. For large spills, a chemical cartridge-type respirator may be necessary.[1] | Minimizes inhalation of the powdered compound. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contamination outside of the work area.[1] |
Operational Plan for Handling this compound
A clear operational plan is essential for the safe and efficient handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Personnel unpacking shipments containing this compound should wear chemotherapy gloves.[4]
-
Store this compound in a clearly labeled, sealed container at 2-8°C, away from incompatible materials.
2. Preparation:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Wear the full recommended PPE during preparation.
-
When preparing solutions, add the solvent to the powder slowly to avoid generating dust.
3. Administration (in a research setting):
-
For in vitro or in vivo studies, follow established laboratory protocols for handling the specific concentrations of this compound.
-
Ensure all personnel involved are trained on the specific hazards of this compound and the experimental procedures.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. High-temperature incineration is the preferred method for pharmaceutical waste.[5] |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (gloves, gown, etc.) | Carefully remove and place in a sealed bag or container for hazardous waste disposal.[3] |
| Empty Containers | Scratch out all personal information on the label, then dispose of in the trash or recycle according to facility guidelines.[6] |
Visual Guides for Safe Handling
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the workflows for routine handling and spill response.
Caption: Standard Operating Procedure for this compound Handling.
Caption: this compound Spill Response Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
